Vindeburnol
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C17H20N2O |
|---|---|
Poids moléculaire |
268.35 g/mol |
Nom IUPAC |
1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-ol |
InChI |
InChI=1S/C17H20N2O/c20-15-10-11-4-3-8-18-9-7-13-12-5-1-2-6-14(12)19(15)17(13)16(11)18/h1-2,5-6,11,15-16,20H,3-4,7-10H2 |
Clé InChI |
KOIGYXJOGRVNIS-UHFFFAOYSA-N |
SMILES |
C1CC2CC(N3C4=CC=CC=C4C5=C3C2N(C1)CC5)O |
SMILES isomérique |
C1C[C@@H]2C[C@H](N3C4=CC=CC=C4C5=C3[C@H]2N(C1)CC5)O |
SMILES canonique |
C1CC2CC(N3C4=CC=CC=C4C5=C3C2N(C1)CC5)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Vindeburnol; RU 24722; RU-24722; RU24722; |
Origine du produit |
United States |
Foundational & Exploratory
Vindeburnol's Mechanism of Action in Central Nervous System Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vindeburnol, a synthetic analog of the eburnamine-vincamine alkaloid, has emerged as a promising therapeutic candidate for a range of central nervous system (CNS) disorders. Preclinical studies have demonstrated its potential efficacy in models of Alzheimer's disease, multiple sclerosis, and depression.[1] This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its molecular targets and downstream signaling pathways. The information is compiled from key preclinical studies to assist researchers and drug development professionals in understanding its therapeutic potential.
Core Mechanism of Action: Targeting the Locus Coeruleus and Enhancing Neurotrophic Support
The primary mechanism of action of this compound centers on the Locus Coeruleus (LC) , the principal source of norepinephrine (B1679862) (NE) in the brain.[2][3] By modulating the noradrenergic system, this compound exerts neuroprotective and procognitive effects. This is primarily achieved through the activation of tyrosine hydroxylase (TH) , the rate-limiting enzyme in catecholamine synthesis.[2] Enhanced TH activity leads to increased NE levels, which in turn plays a crucial role in neuroinflammation, neuroprotection, and cognitive functions.
A key downstream effect of this compound's activity is the modulation of the cyclic AMP (cAMP) signaling pathway . In vitro studies have shown that this compound inhibits phosphodiesterase (PDE) activity, leading to an increase in intracellular cAMP levels.[3][4] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of target genes, including Brain-Derived Neurotrophic Factor (BDNF) , a critical neurotrophin for neuronal survival, growth, and synaptic plasticity.[3][4]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from preclinical studies investigating the efficacy and properties of this compound.
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Model System | Result | Reference |
| Phosphodiesterase (PDE) Inhibition (EC50) | In vitro assay | ~50 μM | [3][4] |
| Amyloid Burden Reduction | 5xFAD transgenic mouse model of Alzheimer's disease | Reduced amyloid burden in the hippocampus and cortex. | [3][4] |
| Neuroinflammation | Experimental Autoimmune Encephalomyelitis (EAE) mouse model of Multiple Sclerosis | Decreased astrocyte activation in the cerebellum and Locus Coeruleus. | [4] |
| Demyelination | EAE mouse model | Reduced number of demyelinated regions in the cerebellum. | [4] |
| Behavioral Normalization | 5xFAD transgenic mouse model | Normalized hyperlocomotion and anxiety-like behavior in the open field test. Reduced exploration time in the novel object recognition test. | [3][4] |
Table 2: Pharmacokinetic and Toxicological Profile of this compound
| Parameter | Study Design | Result | Reference |
| Oral Bioavailability | Pharmacokinetic analysis in mice (40 mg/kg) | 75% | [2] |
| Half-life | Pharmacokinetic analysis in mice (40 mg/kg) | 7.58 hours | [2] |
| Subchronic Toxicity (14 days, oral) | C57BL/6 mice | Good safety profile at 20 mg/kg/day. 80 mg/kg/day caused 20% mortality and hepatotoxicity. | [2] |
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action in CNS disorders.
References
Vindeburnol: A Technical Whitepaper on a Synthetic Vincamine Derivative for Neurotherapeutic Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vindeburnol, a synthetic derivative of the eburnamine-vincamine alkaloid class of natural products, has emerged as a promising agent for the treatment of central nervous system (CNS) disorders.[1] Sharing the core structure of its parent compound, vincamine (B1683053), this compound exhibits a distinct neuropsychopharmacological profile with potential therapeutic applications in neurodegenerative diseases and depression.[1][2][3] Preclinical studies have elucidated its cognitive-enhancing properties, favorable pharmacokinetic profile, and a unique mechanism of action centered on the modulation of key neuroplasticity and neuroinflammatory pathways.[2][4][5] This technical guide provides a comprehensive overview of this compound, including its synthesis from vincamine, detailed experimental protocols for its evaluation, quantitative pharmacological data, and a visualization of its proposed signaling pathways.
Introduction
Vincamine, a monoterpenoid indole (B1671886) alkaloid isolated from Vinca minor, has a long history of use in Europe for cerebrovascular disorders and cognitive impairment.[6][7][8] Its synthetic derivative, this compound (also known as (±)-(3α,14β)-20,21-dinoreburnamenin-14-ol), represents a second-generation compound with potentially enhanced therapeutic properties.[1] Unlike vincamine, this compound lacks the carbomethoxy group at the C-14 position, a structural modification that influences its biological activity. This document serves as an in-depth technical resource for researchers and drug development professionals interested in the preclinical characterization and potential clinical translation of this compound.
Synthesis of this compound from Vincamine
While several total synthesis routes for this compound have been described, a targeted synthesis from the more readily available vincamine is of significant interest for streamlined production. A plausible synthetic pathway involves the conversion of vincamine to a key nitrile intermediate, followed by reduction to yield this compound.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound from vincamine.
Experimental Protocol: Synthesis of this compound from a Trans-Nitrile Intermediate
This protocol is based on the reduction of a trans-nitrile precursor, a key step in the total synthesis of this compound.
-
Preparation of the Reaction Mixture: Dissolve the trans-nitrile intermediate (1.0 eq) in anhydrous toluene (B28343) (approx. 20 mL per mmol of nitrile) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Cooling: Cool the solution to -15°C using an appropriate cooling bath (e.g., ice-salt bath).
-
Addition of Reducing Agent: Slowly add a solution of diisobutylaluminum hydride (DIBAL-H) in toluene (e.g., 1.0 M solution, 3.3 eq) to the cooled nitrile solution while maintaining the temperature at -15°C.
-
Reaction Monitoring: Stir the reaction mixture at -15°C for 1 hour. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of 5% hydrochloric acid.
-
Neutralization and Extraction: Neutralize the solution with a 10% aqueous solution of sodium bicarbonate and extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., dichloromethane/methanol, 96:4) to afford this compound.
Pharmacological Data
Comprehensive preclinical studies have characterized the pharmacokinetic and toxicological profile of this compound.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Reference |
| Administration Route | Oral | [2] |
| Dose | 40 mg/kg | [2] |
| Oral Bioavailability | 75% | [2][4][5] |
| Half-life (t½) | 7.58 h | [2][4][5] |
Table 2: Subchronic Toxicity of this compound in Mice (14-day oral administration)
| Dose | Mortality Rate | Key Toxicological Findings | Reference |
| 20 mg/kg/day | 0% | Good safety profile | [2][4][5] |
| 80 mg/kg/day | 20% | Hepatotoxicity | [2][4][5] |
Mechanism of Action and Signaling Pathways
This compound exerts its neuroprotective and cognitive-enhancing effects through a multi-faceted mechanism of action, primarily involving the locus coeruleus.
Key Mechanistic Features:
-
Activation of Tyrosine Hydroxylase (TH): this compound enhances the levels of TH and its mRNA in the locus coeruleus, the principal site of norepinephrine (B1679862) synthesis in the brain.[2] This leads to increased levels of norepinephrine and dopamine (B1211576) in the brainstem and striatum.[2]
-
Modulation of Gene Expression: Transcriptomic analysis of the locus coeruleus has revealed that this compound regulates the expression of genes involved in neuroplasticity, neurogenesis, and neuroinflammation.[2] Notably, it upregulates key regulators of neurogenesis and synaptic plasticity, such as Npas4 and Cfap69, while downregulating genes associated with neuroinflammation, including Ctss and Hspa1b.[2][4][5]
-
cAMP-Mediated Neurotrophic Factor Expression: In vitro studies have shown that this compound increases the expression of brain-derived neurotrophic factor (BDNF) in a cAMP-dependent manner.[9][10]
-
Phosphodiesterase Inhibition: this compound has been shown to inhibit phosphodiesterase activity, which can lead to increased intracellular cAMP levels.[9][10]
Signaling Pathway Diagram
Caption: this compound's proposed mechanism of action.
Experimental Protocols
The following are detailed methodologies for key preclinical experiments used to characterize this compound.
Experimental Workflow
Caption: General experimental workflow for preclinical studies.
Subchronic Toxicity Study in Mice
This protocol provides a general framework for a 14-day oral toxicity study.
-
Animal Model: Use equal numbers of male and female mice (e.g., C57BL/6), typically 10-20 per sex per group.
-
Groups:
-
Control group: Vehicle (e.g., sterile 0.9% saline).
-
This compound low dose group: 20 mg/kg/day.
-
This compound high dose group: 80 mg/kg/day.
-
-
Administration: Administer this compound or vehicle orally once daily for 14 consecutive days.
-
Observations:
-
Daily: Monitor for clinical signs of toxicity and mortality.
-
Weekly: Record body weight and food consumption.
-
-
Terminal Procedures (Day 15):
-
Collect blood samples for hematological and serum biochemical analysis.
-
Perform a complete necropsy, including examination of all major organs.
-
Record organ weights.
-
Preserve tissues for histopathological examination, with a focus on target organs identified during necropsy.
-
Pharmacokinetic Analysis in Mice
-
Animal Model: Use adult male mice.
-
Dosing: Administer a single oral dose of this compound (40 mg/kg).
-
Blood Sampling: Collect blood samples via a suitable method (e.g., tail vein) at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Plasma Preparation: Centrifuge blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, and oral bioavailability) using appropriate software.
Novel Object Recognition (NOR) Test for Episodic Memory in Mice
-
Apparatus: A square open-field arena made of non-porous plastic.
-
Objects: Use two sets of identical objects that are of similar size and complexity but can be easily discriminated by the mice.
-
Habituation (Day 1): Allow each mouse to freely explore the empty arena for 5-10 minutes.
-
Training/Familiarization (Day 2):
-
Place two identical objects in opposite corners of the arena.
-
Allow each mouse to explore the objects for a set period (e.g., 10 minutes).
-
-
Testing (Day 2, after a retention interval, e.g., 1 hour):
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and record its exploratory behavior for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Measure the time spent exploring the familiar object (Tf) and the novel object (Tn).
-
Calculate a discrimination index (DI) using the formula: DI = (Tn - Tf) / (Tn + Tf). A higher DI indicates better recognition memory.
-
Transcriptomic Analysis of the Locus Coeruleus
-
Tissue Collection: Following behavioral testing, euthanize the mice and rapidly dissect the locus coeruleus region of the brainstem.
-
RNA Extraction: Isolate total RNA from the tissue samples using a suitable kit and assess RNA quality and quantity.
-
Library Preparation and Sequencing: Prepare RNA sequencing (RNA-seq) libraries and perform high-throughput sequencing (e.g., on an Illumina platform).
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between the this compound-treated and control groups to identify significantly up- and down-regulated genes.
-
Conduct pathway and gene ontology analysis to determine the biological processes affected by this compound.
-
Conclusion
This compound is a synthetic derivative of vincamine with a compelling preclinical profile that warrants further investigation for the treatment of CNS disorders. Its favorable pharmacokinetics, demonstrated cognitive-enhancing effects, and unique mechanism of action involving the modulation of the noradrenergic system and neurotrophic pathways, position it as a promising candidate for drug development. The data and protocols presented in this technical guide provide a solid foundation for researchers and scientists to advance the study of this compound and explore its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Video: Novel Object Recognition Test for the Investigation of Learning and Memory in Mice [jove.com]
- 3. Noradrenaline release from the locus coeruleus shapes stress-induced hippocampal gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents | FDA [fda.gov]
- 7. The gene expression landscape of the human locus coeruleus revealed by single-nucleus and spatially-resolved transcriptomics | eLife [elifesciences.org]
- 8. Vincamine - Wikipedia [en.wikipedia.org]
- 9. Subchronic Toxicity Study - Creative Biolabs [creative-biolabs.com]
- 10. The gene expression landscape of the human locus coeruleus revealed by single-nucleus and spatially-resolved transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of Vindeburnol on Tyrosine Hydroxylase Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vindeburnol, a synthetic derivative of the plant alkaloid vincamine, has demonstrated neuroprotective properties in various preclinical models of neurological disorders. While its precise mechanisms of action are still under investigation, emerging evidence suggests that this compound may positively modulate catecholaminergic systems, in part by influencing the activity and expression of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine (B1211576) and norepinephrine (B1679862) synthesis. This technical guide provides an in-depth analysis of the current understanding of this compound's effect on TH activation, focusing on a proposed indirect mechanism involving phosphodiesterase inhibition and subsequent activation of the cAMP/PKA signaling cascade, as well as its influence on Brain-Derived Neurotrophic Factor (BDNF) expression. This document summarizes the available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows.
Introduction
Tyrosine hydroxylase (EC 1.14.16.2) is a critical enzyme in the biosynthesis of catecholamines, converting L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), the precursor to dopamine, norepinephrine, and epinephrine. The regulation of TH activity is a key determinant of catecholamine levels in the central nervous system, and its dysregulation is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including Parkinson's disease and depression.
This compound (also known as RU24722) has been investigated for its therapeutic potential in neurodegenerative diseases.[1][2] Notably, studies have indicated that this compound can increase the expression of TH in neurons of the locus coeruleus.[3] Furthermore, research in a mouse model of Alzheimer's disease has shown that this compound can increase neuronal BDNF expression in a cAMP-dependent manner and inhibit phosphodiesterase (PDE) activity.[1] These findings point towards an indirect mechanism for the activation of existing TH enzyme, which is the focus of this guide.
Quantitative Data
The available quantitative data on this compound's direct and indirect effects relevant to tyrosine hydroxylase activation is limited. The following table summarizes the key findings.
| Parameter | Value | Cell/Animal Model | Source |
| Phosphodiesterase (PDE) Inhibition (EC50) | ~ 50 µM | In vitro | [1] |
| Increase in TH-expressing cells | Qualitative increase | Locus Coeruleus of Balb/C mice | [3] |
Proposed Mechanism of Action: Indirect Activation of Tyrosine Hydroxylase
Based on the available literature, this compound is hypothesized to activate tyrosine hydroxylase through an indirect signaling cascade rather than direct enzymatic activation. The proposed pathway involves two key interconnected elements: the inhibition of phosphodiesterase and the upregulation of Brain-Derived Neurotrophic Factor (BDNF).
Phosphodiesterase Inhibition and the cAMP/PKA Pathway
This compound has been shown to inhibit phosphodiesterase (PDE) with an EC50 of approximately 50 µM.[1] PDEs are enzymes that degrade cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in numerous cellular processes. By inhibiting PDE, this compound leads to an accumulation of intracellular cAMP.
Elevated cAMP levels activate Protein Kinase A (PKA). PKA, in turn, phosphorylates tyrosine hydroxylase at specific serine residues (primarily Ser40), leading to a conformational change that increases its catalytic activity. This relieves the feedback inhibition caused by catecholamines and enhances the synthesis of L-DOPA.
Upregulation of Brain-Derived Neurotrophic Factor (BDNF)
The increase in cAMP levels initiated by this compound also leads to the upregulation of BDNF expression.[1] BDNF is a neurotrophin that plays a critical role in neuronal survival, growth, and synaptic plasticity. Importantly, BDNF is known to promote the transcription of the tyrosine hydroxylase gene, leading to increased synthesis of the TH enzyme over the long term.
The following diagram illustrates this proposed signaling pathway:
References
- 1. The locus coeruleus neuroprotective drug this compound normalizes behavior in the 5xFAD transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A natural product-inspired chemical tool for central nervous system drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrosine hydroxylase expression within Balb/C and C57black/6 mouse locus coeruleus. I. Topological organization and phenotypic plasticity of the enzyme-containing cell population - PubMed [pubmed.ncbi.nlm.nih.gov]
Vindeburnol: A Preclinical Neuroprotective Agent - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vindeburnol, a synthetic derivative of the vinca (B1221190) alkaloid vincamine (B1683053), has emerged as a promising neuroprotective agent in a range of preclinical studies.[1][2] This technical guide provides a comprehensive overview of the neuroprotective properties of this compound, focusing on its therapeutic potential in neurodegenerative diseases such as Alzheimer's disease and multiple sclerosis. We delve into the quantitative data from preclinical models, detail the experimental protocols used to assess its efficacy, and visually represent its mechanism of action through signaling pathway diagrams.
Neuroprotective Effects in Preclinical Models
This compound has demonstrated significant neuroprotective effects in two key animal models of neurodegenerative diseases: the 5xFAD transgenic mouse model of Alzheimer's disease and the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis.
Alzheimer's Disease Model (5xFAD Mice)
In the 5xFAD mouse model, which is characterized by the rapid accumulation of amyloid-beta (Aβ) plaques, this compound treatment has been shown to reduce the amyloid burden in critical brain regions.[2] Studies have reported a notable decrease in Aβ plaques in both the hippocampus and the cortex.[2]
Multiple Sclerosis Model (EAE Mice)
In the EAE mouse model, a well-established model for studying multiple sclerosis, this compound has been shown to ameliorate the clinical signs of the disease and reduce demyelination.[1] Treatment with this compound led to a significant decrease in the number of demyelinated regions in the cerebellum.[1] Furthermore, a study utilizing a cuprizone-induced demyelination model demonstrated that this compound treatment resulted in a 1.2-fold improvement in recovery compared to spontaneous recovery, with statistically significant reductions in lesion area and signal intensity on MRI scans.[3]
Quantitative Data Summary
To facilitate a clear comparison of this compound's efficacy across different preclinical studies, the following tables summarize the key quantitative findings.
Table 1: Efficacy of this compound in the 5xFAD Mouse Model of Alzheimer's Disease
| Parameter | Brain Region | Effect of this compound | Reference |
| Amyloid Burden | Hippocampus | Reduced | [2] |
| Amyloid Burden | Cortex | Reduced | [2] |
| Anxiety-like Behavior (Open Field Test) | - | Normalized time spent in the center vs. near the walls | [2] |
| Hyperlocomotion | - | Reduced | [2] |
| Exploration Time (Novel Object Recognition) | - | Reduced (normalized) | [2] |
Table 2: Efficacy of this compound in the EAE Mouse Model of Multiple Sclerosis
| Parameter | Brain Region/Tissue | Effect of this compound | Reference |
| Clinical Signs | - | Improved | [1] |
| Demyelinated Regions | Cerebellum | Reduced | [1] |
| Astrocyte Activation | Locus Coeruleus | Reduced | [1] |
| Astrocyte Activation | Cerebellum | Reduced | [1] |
| Tyrosine Hydroxylase (TH)+ Neuronal Hypertrophy | Locus Coeruleus | Reduced | [1] |
| Noradrenaline (NA) Levels | Spinal Cord | Increased | [1] |
Table 3: In Vitro Activity of this compound
| Parameter | Assay | Result | Reference |
| Phosphodiesterase (PDE) Inhibition | In vitro enzyme assay | EC50 ≈ 50 μM | [2] |
| Neuronal BDNF Expression | In vitro neuronal culture | Increased (cAMP-dependent) | [2] |
Mechanism of Action
The neuroprotective effects of this compound are believed to be mediated through its action on the noradrenergic system, specifically by targeting the locus coeruleus (LC).[1][2] The proposed mechanism involves the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] This, in turn, is thought to activate protein kinase A (PKA) and subsequently the transcription factor cAMP response element-binding protein (CREB), leading to an upregulation of brain-derived neurotrophic factor (BDNF) expression.[2] BDNF is a key neurotrophin that plays a crucial role in neuronal survival, growth, and synaptic plasticity.
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of this compound.
5xFAD Mouse Model of Alzheimer's Disease
-
Animal Model: 5xFAD transgenic mice, which overexpress mutant human amyloid precursor protein (APP) and presenilin 1 (PSEN1), leading to early and aggressive amyloid plaque deposition.[4][5]
-
Treatment Paradigm: The specific duration of this compound administration can vary between studies, but a representative protocol would involve chronic treatment starting before or at the onset of significant pathology. For instance, treatment could be initiated in 4-month-old mice and continue for a specified period before behavioral and histological assessments.[4]
-
Behavioral Assessments:
-
Open Field Test: To assess locomotor activity and anxiety-like behavior. Mice are placed in an open arena, and parameters such as distance traveled, time spent in the center versus the periphery, and rearing frequency are recorded.[2]
-
Novel Object Recognition Test: To evaluate learning and memory. The test consists of a familiarization phase with two identical objects and a subsequent test phase where one object is replaced with a novel one. The time spent exploring the novel object versus the familiar one is measured as an index of recognition memory.[2]
-
-
Histological and Biochemical Analysis:
-
Amyloid Plaque Quantification: Brains are sectioned and stained with amyloid-binding dyes like Thioflavin S or specific antibodies against Aβ (e.g., 4G8). The plaque burden is then quantified in specific brain regions like the hippocampus and cortex using image analysis software.[6]
-
References
- 1. The vincamine derivative this compound provides benefit in a mouse model of multiple sclerosis: effects on the Locus coeruleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The locus coeruleus neuroprotective drug this compound normalizes behavior in the 5xFAD transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive Analysis of the 5xFAD Mouse Model of Alzheimer’s Disease Using dMRI, Immunohistochemistry, and Neuronal and Glial Functional Metabolic Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Role of Vindeburnol in Promoting Neuroplasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vindeburnol, a synthetic derivative of the eburnamine-vincamine class of alkaloids, has emerged as a promising compound in the field of neuroscience.[1][2] Preclinical studies have demonstrated its potential therapeutic properties in various in vivo models of central nervous system (CNS) disorders, including Alzheimer's disease, multiple sclerosis, and depression.[2] This technical guide provides an in-depth overview of the current understanding of this compound's role in promoting neuroplasticity, with a focus on its mechanism of action, supported by quantitative data from key experiments, detailed experimental protocols, and visualizations of the associated signaling pathways.
Mechanism of Action
This compound's pro-neuroplasticity effects are believed to be mediated through a multi-faceted mechanism primarily centered on the locus coeruleus (LC), the principal site of norepinephrine (B1679862) synthesis in the brain.[1] The core mechanisms include:
-
Activation of Tyrosine Hydroxylase (TH): this compound has been shown to enhance the levels of both tyrosine hydroxylase (the rate-limiting enzyme in catecholamine synthesis) and its mRNA in the locus coeruleus.[1] This leads to an increase in the production of norepinephrine and dopamine, crucial neurotransmitters involved in cognitive functions and mood regulation.[3]
-
Modulation of Gene Expression: Transcriptomic analysis of the locus coeruleus in mice treated with this compound has revealed the regulation of key genes involved in neurogenesis, synaptic plasticity, and the reduction of neuroinflammation.[1][4]
-
cAMP-Dependent Increase in BDNF: In vitro studies have shown that this compound increases the expression of brain-derived neurotrophic factor (BDNF), a critical neurotrophin for neuronal survival, growth, and synaptic plasticity, in a cyclic adenosine (B11128) monophosphate (cAMP)-dependent manner.[5][6]
-
Phosphodiesterase (PDE) Inhibition: this compound has been observed to inhibit phosphodiesterase activity, which would lead to an increase in intracellular cAMP and cGMP levels, further promoting neuroplasticity-related signaling cascades.[5]
Data Presentation
Pharmacokinetics and Toxicity
A comprehensive preclinical assessment of this compound in mice has provided key pharmacokinetic and toxicity data.[1]
| Parameter | Value | Conditions |
| Oral Bioavailability | 75% | 40 mg/kg dose in mice[1] |
| Half-life (t½) | 7.58 h | 40 mg/kg dose in mice[1] |
| Mortality (14-day study) | 0% | 20 mg/kg/day (therapeutic dose)[1] |
| 20% | 80 mg/kg/day (high dose)[1] | |
| Hepatotoxicity | Not observed | 20 mg/kg/day[1] |
| Observed | 80 mg/kg/day[1] |
Behavioral Studies in Mice
This compound has been shown to improve episodic memory without significantly affecting motor activity in behavioral tests.[1] In a transgenic mouse model of Alzheimer's disease (5xFAD), this compound normalized anxiety-like behaviors.[5][6]
| Behavioral Test | Animal Model | Key Findings |
| Novel Object Recognition Test | C57bl/6J mice | Specific improvement in episodic memory[1] |
| Open Field Test | 5xFAD mice | Normalized the increase of time spent in the center and reduced hyperlocomotion[5][6] |
| Novel Object Recognition Test | 5xFAD mice | Reduced the increased exploration time observed in 5xFAD mice[5][6] |
Transcriptomic Analysis of the Locus Coeruleus
Transcriptomic profiling of the locus coeruleus in mice treated with this compound (20 mg/kg) identified 10 differentially expressed genes.[1][4]
| Gene | Regulation | Known Function in the CNS |
| Npas4 | Upregulated | A calcium-dependent transcription factor that regulates excitatory-inhibitory balance, crucial for neural circuit formation and plasticity.[2][7] It is a key regulator of associative synaptic plasticity.[7] |
| Cfap69 | Upregulated | While primarily known for its role in cilia and flagella assembly, its specific function in the brain is still under investigation.[8] |
| Ctss | Downregulated | Cathepsin S, a cysteine protease implicated in neuroinflammation.[1] Its increased expression is associated with aging and Alzheimer's disease.[1] |
| Hspa1b | Downregulated | A heat shock protein involved in cellular stress response and has been linked to neuroinflammation.[9][10] |
(Note: The full list of 10 differentially expressed genes and their precise fold changes are detailed in the supplementary materials of the primary preclinical characterization study.)
In Vitro Activity
| Assay | Result |
| Phosphodiesterase Activity | EC₅₀ near 50 μM[5] |
| Neuronal BDNF Expression | Increased in a cAMP-dependent manner[5] |
Experimental Protocols
Subchronic Toxicity Study
-
Animals: 10-week-old male C57bl/6J mice.
-
Groups:
-
Control group (received water).
-
Therapeutic dose group (20 mg/kg this compound).
-
High-dose group (80 mg/kg this compound).
-
-
Administration: Oral gavage, once daily for 14 consecutive days.
-
Parameters Monitored: Mortality, clinical observations, body weight dynamics, and biochemical blood parameters.[1]
Pharmacokinetic Analysis
-
Animals: Male C57bl/6J mice.
-
Dose: 40 mg/kg this compound.
-
Administration: Oral.
-
Sample Collection: Blood samples collected at various time points post-administration.
-
Analysis: this compound concentration in plasma determined by a suitable analytical method (e.g., LC-MS/MS) to calculate pharmacokinetic parameters such as bioavailability and half-life.[1]
Behavioral Analysis: Novel Object Recognition Test
-
Animals: Male C57bl/6J mice.
-
Habituation: Mice are individually habituated to an open-field arena.
-
Training Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore for a set period.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is recorded. An increased preference for the novel object is indicative of intact recognition memory.[1]
Transcriptomic Profiling of the Locus Coeruleus
-
Animals: Male C57bl/6J mice.
-
Treatment: this compound (20 mg/kg) or vehicle administered for a specified period.
-
Tissue Collection: The locus coeruleus is dissected from the brain.
-
RNA Extraction and Sequencing: Total RNA is extracted from the tissue, and RNA sequencing is performed to generate transcriptomic data.
-
Data Analysis: Differentially expressed genes between the this compound-treated and control groups are identified using bioinformatics tools. Functional enrichment analysis is then performed to determine the biological pathways and processes affected by this compound.[1]
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound in promoting neuroplasticity.
Caption: Workflow of the comprehensive preclinical assessment of this compound.
Conclusion
This compound demonstrates significant potential as a neuroplasticity-promoting agent. Its unique mechanism of action, centered on the locus coeruleus, involves the enhancement of catecholamine synthesis and the modulation of genes crucial for neurogenesis and synaptic plasticity, while concurrently reducing neuroinflammatory markers. The favorable pharmacokinetic profile and procognitive effects observed in preclinical models warrant further investigation. For drug development professionals, this compound presents an interesting scaffold for the design of novel therapeutics targeting cognitive decline and neurodegenerative diseases. Future research should aim to further elucidate the downstream targets of the modulated genes and explore the long-term efficacy and safety of this compound in more complex disease models.
References
- 1. Neuronal cathepsin S increases neuroinflammation and causes cognitive decline via CX3CL1-CX3CR1 axis and JAK2-STAT3 pathway in aging and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Essential Functions of the Transcription Factor Npas4 in Neural Circuit Development, Plasticity, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The locus coeruleus neuroprotective drug this compound normalizes behavior in the 5xFAD transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuronal cathepsin S increases neuroinflammation and causes cognitive decline via CX3CL1‐CX3CR1 axis and JAK2‐STAT3 pathway in aging and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Essential Functions of the Transcription Factor Npas4 in Neural Circuit Development, Plasticity, and Diseases [frontiersin.org]
- 8. Absence of CFAP69 Causes Male Infertility due to Multiple Morphological Abnormalities of the Flagella in Human and Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Endothelial Cell-Related Genes EIF1 and HSPA1B Contribute to the Pathogenesis of Alzheimer’s Disease by Modulating Peripheral Immunoinflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heat-Shock Proteins in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Vindeburnol's Therapeutic Potential in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical investigation of vindeburnol, a synthetic derivative of the plant alkaloid vincamine (B1683053), in various models of neurodegenerative diseases. This document synthesizes key findings on its mechanism of action, efficacy, and the experimental methodologies used to evaluate its therapeutic potential, with a focus on Alzheimer's disease and multiple sclerosis.
Executive Summary
This compound has emerged as a promising neuroprotective agent with demonstrated efficacy in preclinical models of neurodegenerative disorders. Its primary mechanism of action appears to be the modulation of the locus coeruleus (LC), the principal source of noradrenaline (NA) in the brain. By enhancing noradrenergic neurotransmission, this compound exerts anti-inflammatory and neuroprotective effects. In models of Alzheimer's disease, it has been shown to reduce amyloid plaque burden and alleviate behavioral deficits. In multiple sclerosis models, it mitigates clinical symptoms, reduces demyelination, and decreases neuroinflammation. This guide details the experimental evidence, protocols, and underlying signaling pathways associated with this compound's neuroprotective effects.
Data Presentation: Efficacy of this compound in Neurodegenerative Disease Models
The following tables summarize the key quantitative findings from studies investigating this compound in animal models of Alzheimer's disease and multiple sclerosis.
Table 1: Effects of this compound in the 5xFAD Mouse Model of Alzheimer's Disease
| Parameter | Model | Treatment Group | Control Group | Outcome | Reference |
| Amyloid Burden | 5xFAD Mice | This compound | Vehicle | Reduced amyloid burden in the hippocampus and cortex.[1][2] | [1][2] |
| Anxiety-like Behavior (Open Field Test) | 5xFAD Mice | This compound | Vehicle | Normalized the increased time spent in the center and decreased time near the walls.[1][2] | [1][2] |
| Exploration Time (Novel Object Recognition) | 5xFAD Mice | This compound | Wild-type Littermates | Reduced the increased exploration time observed in 5xFAD mice.[1][2] | [1][2] |
| Hyperlocomotion | 5xFAD Mice | This compound | Vehicle | Reduced hyperlocomotion.[1][2] | [1][2] |
| Phosphodiesterase Inhibition (in vitro) | N/A | This compound | N/A | EC50 near 50 μM.[1][2] | [1][2] |
Table 2: Effects of this compound in the EAE Mouse Model of Multiple Sclerosis
| Parameter | Model | Treatment Group | Control Group | Outcome | Reference |
| Clinical Score | EAE Mice | This compound | Vehicle | Significantly reduced clinical scores. | [3] |
| Astrocyte Activation (Cerebellum & LC) | EAE Mice | This compound | Vehicle | Decreased astrocyte activation.[4] | [4] |
| Demyelinated Regions (Cerebellum) | EAE Mice | This compound | Vehicle | Reduced the number of demyelinated regions.[4] | [4] |
| TH+ Neuronal Hypertrophy (LC) | EAE Mice | This compound | Vehicle | Reduced hypertrophy of tyrosine hydroxylase-positive neurons.[4] | [4] |
| Noradrenaline Levels (Spinal Cord) | EAE Mice | This compound | Vehicle | Increased noradrenaline levels.[4] | [4] |
| Pro-inflammatory Cytokine Production (Splenic T cells) | EAE Mice | This compound | Vehicle | No reduction observed, suggesting a primarily central action.[4] | [4] |
Experimental Protocols
This section details the methodologies employed in the key studies investigating this compound.
Alzheimer's Disease Model: 5xFAD Transgenic Mice
-
Animal Model: 5xFAD transgenic mice, which exhibit robust amyloid burden at an early age.[1][2] Wild-type littermates were used as controls.
-
Behavioral Assessments:
-
Histopathological Analysis:
-
Amyloid Plaque Quantification: Brain tissue from the hippocampus and cortex was analyzed to determine the extent of amyloid burden.
-
-
In Vitro Assays:
-
Phosphodiesterase Activity Assay: Conducted to determine the half-maximal effective concentration (EC50) of this compound for inhibiting phosphodiesterase.[1][2]
-
Neuronal BDNF Expression: In vitro experiments were performed to assess the effect of this compound on the expression of brain-derived neurotrophic factor (BDNF) in neurons.[1][2]
-
Multiple Sclerosis Model: Experimental Autoimmune Encephalomyelitis (EAE)
-
Animal Model: Female C57BL/6 mice were used to induce EAE.[4][5]
-
Induction of EAE: Mice were immunized with myelin oligodendrocyte glycoprotein (B1211001) (MOG)35-55 peptide.[4][5]
-
Treatment Protocol: this compound was administered to the mice at the first appearance of clinical signs of EAE.[4][5]
-
Clinical Assessment: Clinical signs of EAE were monitored and scored to assess disease severity and progression.
-
Immunological Assays:
-
Cytokine Production: Splenic T cells were isolated to measure the production of pro-inflammatory cytokines.[4]
-
-
Histopathological and Neurochemical Analysis:
-
Immunohistochemistry: Brain and spinal cord tissues were analyzed for astrocyte activation (GFAP staining), demyelination, and the status of tyrosine hydroxylase (TH)-positive neurons in the locus coeruleus.[4]
-
Neurotransmitter Quantification: Noradrenaline levels in the spinal cord were measured.[4]
-
Gene Expression Analysis: The expression of genes involved in the survival and maturation of locus coeruleus neurons was assessed.[4]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways of this compound and the general experimental workflows used in its investigation.
Caption: Proposed signaling cascade of this compound's neuroprotective effects.
Caption: Experimental workflow for investigating this compound in an AD mouse model.
Caption: Experimental workflow for investigating this compound in an EAE mouse model of MS.
References
- 1. researchgate.net [researchgate.net]
- 2. The locus coeruleus neuroprotective drug this compound normalizes behavior in the 5xFAD transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The vincamine derivative this compound provides benefit in a mouse model of multiple sclerosis: effects on the Locus coeruleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.uky.edu [scholars.uky.edu]
Pharmacological Profile of Vindeburnol and its Therapeutic Potential: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Vindeburnol, a synthetic derivative of the eburnamine-vincamine class of alkaloids, has emerged as a promising neuropsychopharmacological agent with significant therapeutic potential for a range of central nervous system (CNS) disorders. Preclinical studies have demonstrated its cognitive-enhancing effects, neuroprotective properties, and potential as an antidepressant. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, safety profile, and therapeutic potential. Detailed experimental protocols for key preclinical studies are provided, along with a quantitative summary of the available data. Furthermore, this guide illustrates the key signaling pathways and experimental workflows associated with this compound research through detailed diagrams.
Pharmacological Profile
Mechanism of Action
This compound exerts its pharmacological effects through a multi-target mechanism, primarily centered on the modulation of key neuronal signaling pathways. The principal mechanisms of action include:
-
Phosphodiesterase (PDE) Inhibition: this compound has been shown to inhibit phosphodiesterase activity, with a reported EC50 value of approximately 50 μM.[1][2] By inhibiting PDE, this compound increases intracellular levels of cyclic adenosine (B11128) monophosphate (camp).
-
Activation of the cAMP/PKA/CREB/BDNF Signaling Pathway: The elevation in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor, upregulating the expression of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF).[1][2] Increased BDNF is crucial for neuronal survival, synaptic plasticity, and cognitive function.
-
Activation of Tyrosine Hydroxylase (TH): this compound has been demonstrated to enhance the levels and mRNA expression of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines (dopamine, norepinephrine (B1679862), and epinephrine).[3][4] This action is particularly prominent in the locus coeruleus (LC), the primary source of norepinephrine in the brain. The activation of TH contributes to the neuroprotective and antidepressant-like effects of this compound.
Pharmacokinetics
Pharmacokinetic studies in mice have revealed favorable properties for this compound, suggesting its potential for oral administration and sustained action.
Table 1: Pharmacokinetic Parameters of this compound in Mice (40 mg/kg dose) [3][5]
| Parameter | Oral (PO) Administration | Intraperitoneal (IP) Administration |
| Cmax (mg/L) | 1.325 ± 0.108 | 2.713 ± 0.68 |
| Tmax (h) | 1 | 0.5 |
| Oral Bioavailability (%) | 75 | - |
| Half-life (t1/2) (h) | 7.58 | - |
Safety and Toxicology
Preclinical safety studies have been conducted to evaluate the toxicological profile of this compound.
Table 2: Subchronic Oral Toxicity of this compound in C57BL/6 Mice (14-day study) [3][5]
| Dose Group | Mortality Rate (%) | Observed Toxicities |
| Control (Water) | 0 | None observed |
| 20 mg/kg/day | 0 | Good safety profile |
| 80 mg/kg/day | 20 | Hepatotoxicity |
Therapeutic Potential
This compound has demonstrated therapeutic potential in preclinical models of various CNS disorders.
Neurodegenerative Disorders
-
Alzheimer's Disease (AD): In the 5xFAD transgenic mouse model of AD, this compound treatment has been shown to reduce amyloid burden in the hippocampus and cortex.[1][2] It also normalizes anxiety-like behaviors and reduces hyperlocomotion observed in these mice.[1][2] The underlying mechanism is believed to be linked to its ability to reduce neuroinflammation and enhance neurotrophic support through the cAMP/BDNF pathway.[1][2]
-
Multiple Sclerosis (MS): this compound is being explored for its therapeutic potential in experimental models of MS, where it has been shown to enhance noradrenergic activity.[6]
Depression
In rodent models of ultrasound-induced depression, chronic administration of this compound (20 mg/kg, IP) for 21 days diminished depression-like symptoms.[4] Specifically, it restored sucrose (B13894) preference and increased social interaction time.[4] This antidepressant-like effect is associated with increased levels of norepinephrine and dopamine (B1211576) in the brainstem and striatum, and a significant increase in tyrosine hydroxylase levels in the locus coeruleus.[4]
Cognitive Enhancement
This compound has shown specific procognitive effects, particularly in improving episodic memory as demonstrated in the novel object recognition test, without affecting motor activity.[3][5] This cognitive enhancement is linked to its ability to promote neuroplasticity through the modulation of key transcriptional programs in the locus coeruleus.[3][5]
Experimental Protocols
Subchronic Oral Toxicity Study in Mice
-
Animals: Mature C57BL/6 mice, with an equal number of males and females per group.
-
Groups:
-
Control group: Received water (solvent).
-
Therapeutic dose group: Received this compound at 20 mg/kg body weight.
-
High-dose group: Received this compound at 80 mg/kg body weight.
-
-
Administration: this compound was dissolved in water and administered orally once a day via a metal tube for 14 consecutive days.
-
Parameters Monitored:
-
Mortality and clinical signs of toxicity.
-
Body weight changes.
-
Hematological parameters.
-
Biochemical parameters of blood.
-
Histopathological examination of major organs.
-
Pharmacokinetic Analysis in Mice
-
Animals: Male C57BL/6 mice.
-
Dose and Administration: A single dose of 40 mg/kg this compound was administered either orally (PO) or intraperitoneally (IP).
-
Sample Collection: Blood samples were collected at various time points over 24 hours.
-
Analytical Method: this compound concentrations in plasma were quantified using a validated Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS) method.
-
Pharmacokinetic Parameters Calculated: Maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), half-life (t1/2), and oral bioavailability.
Novel Object Recognition (NOR) Test
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: Mice are allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on the day before the test.
-
Training (Familiarization) Phase: Two identical objects are placed in the arena, and each mouse is allowed to explore them for a defined duration (e.g., 10 minutes).
-
Test Phase: After a retention interval (e.g., 1 hour or 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: The discrimination index (DI) is calculated as: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time) A higher DI indicates better recognition memory.
Signaling Pathways and Workflows
This compound's Proposed Mechanism of Action
Caption: Proposed signaling cascade of this compound.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for preclinical evaluation of this compound.
Transcriptomic Profile in the Locus Coeruleus
Transcriptomic analysis of the locus coeruleus in mice treated with this compound (20 mg/kg for 5 days) identified several differentially expressed genes, providing insights into its molecular mechanism.
Table 3: Differentially Expressed Genes in the Locus Coeruleus of this compound-Treated Mice [3][5]
| Gene | Regulation | Putative Function |
| Npas3 | Upregulated | Regulator of neurogenesis and synaptic plasticity |
| Cfap69 | Upregulated | Regulator of neurogenesis and synaptic plasticity |
| Ctss | Downregulated | Associated with neuroinflammation |
| Hspa1b | Downregulated | Associated with neuroinflammation |
Note: Specific fold-change values were not available in the reviewed literature.
Clinical Development and Future Directions
While preclinical data for this compound are promising, its clinical development has been limited. Some sources indicate that a few clinical trials were conducted; however, further development was reportedly abandoned.[6] The specific reasons for the discontinuation of these trials are not publicly available, which represents a significant gap in the comprehensive evaluation of this compound's therapeutic potential.
Future research should focus on several key areas:
-
Dose-response studies: To establish the optimal therapeutic window for different indications.
-
Chronic toxicity studies: To assess the long-term safety profile of this compound.
-
Elucidation of downstream targets: To further delineate the molecular pathways modulated by this compound.
-
Clinical trials: Well-designed clinical trials are necessary to validate the preclinical findings and to assess the efficacy and safety of this compound in human populations for various CNS disorders.
Conclusion
This compound is a promising neuropsychopharmacological agent with a unique multi-target mechanism of action that favorably modulates key pathways involved in neuroprotection, neuroplasticity, and mood regulation. Its encouraging preclinical profile, including good oral bioavailability, cognitive-enhancing effects, and antidepressant-like properties, warrants further investigation. Addressing the current gaps in clinical data is crucial to fully realize the therapeutic potential of this compound for the treatment of debilitating CNS disorders.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Vindeburnol's Impact on Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vindeburnol, a structural analog of the cerebral vasodilator vincamine, has demonstrated significant potential in modulating neuroinflammation within the brain. Preclinical studies utilizing mouse models of multiple sclerosis and Alzheimer's disease have elucidated its neuroprotective effects, which appear to be mediated through the enhancement of the noradrenergic system, reduction of glial activation, and promotion of neuronal survival pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action against neuroinflammation, including available data on its efficacy, detailed experimental protocols for relevant preclinical models, and a visualization of the proposed signaling pathways.
Introduction
Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases, including multiple sclerosis (MS) and Alzheimer's disease (AD). The activation of glial cells, such as astrocytes and microglia, leads to the release of pro-inflammatory cytokines and other neurotoxic molecules, contributing to neuronal damage and disease progression. This compound has emerged as a promising therapeutic candidate due to its ability to attenuate these neuroinflammatory processes. This document synthesizes the available preclinical findings on this compound's impact on neuroinflammation, offering a technical resource for the scientific community.
Efficacy of this compound in Preclinical Models
This compound has been evaluated in established mouse models of neurodegenerative diseases, demonstrating a consistent reduction in neuroinflammatory markers and associated pathologies. The primary findings are summarized below.
Data Presentation
Table 1: Summary of this compound's Effects in a Mouse Model of Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE)
| Parameter | Effect of this compound Treatment | Reference |
| Clinical Score | Significantly reduced | [1][2] |
| Neuroinflammation | Significantly reduced | [1] |
| Astrocyte Activation | Decreased in the cerebellum and Locus Coeruleus | [2] |
| Demyelinated Regions | Reduced number in the cerebellum | [2] |
| Norepinephrine (B1679862) (NA) Levels | Increased in the spinal cord | [2] |
| Locus Coeruleus (LC) TH+ Neuronal Hypertrophy | Reduced | [2] |
| LC Survival and Maturation Genes | Increased expression | [2] |
| Pro-inflammatory Cytokine Production (Splenic T cells) | Not significantly reduced | [2] |
Table 2: Summary of this compound's Effects in a Mouse Model of Alzheimer's Disease (5xFAD)
| Parameter | Effect of this compound Treatment | Reference |
| Neuroinflammation | Reduced | [3] |
| Amyloid Burden | Reduced in the hippocampus and cortex | [3] |
| Anxiety-like Behavior | Normalized | [3] |
| Hyperlocomotion | Reduced | [3] |
| Neuronal BDNF Expression | Increased (in vitro, cAMP-dependent) | [3] |
| Phosphodiesterase (PDE) Activity | Inhibited (in vitro, EC50 ≈ 50 μM) | [3] |
Proposed Mechanism of Action
The neuroprotective effects of this compound against neuroinflammation are believed to be multifactorial, primarily revolving around its action on the Locus Coeruleus (LC) and subsequent enhancement of noradrenergic signaling.
Modulation of the Locus Coeruleus-Norepinephrine (LC-NA) System
The LC is the principal source of norepinephrine (NA) in the brain, a neurotransmitter with potent anti-inflammatory properties. In neurodegenerative conditions, the LC is often compromised. This compound appears to exert a protective effect on LC neurons, leading to increased NA levels throughout the central nervous system.[1][2] This increase in NA can suppress the activation of microglia and astrocytes, thereby reducing the production of pro-inflammatory mediators.
cAMP-Dependent Increase in Brain-Derived Neurotrophic Factor (BDNF)
In vitro studies have shown that this compound increases the expression of Brain-Derived Neurotrophic Factor (BDNF) in a manner dependent on cyclic adenosine (B11128) monophosphate (cAMP).[3] BDNF is a crucial neurotrophin that supports neuronal survival, growth, and synaptic plasticity. Its upregulation can counteract the neurodegenerative processes exacerbated by neuroinflammation. The increase in cAMP is likely due to this compound's inhibitory effect on phosphodiesterases (PDEs), enzymes that degrade cAMP.[3]
Signaling Pathway Diagram
References
- 1. The locus coeruleus neuroprotective drug this compound normalizes behavior in the 5xFAD transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological intervention in a transgenic mouse model improves Alzheimer’s-associated pathological phenotype: Involvement of proteasome activation - PMC [pmc.ncbi.nlm.nih.gov]
Transcriptomic Analysis of Vindeburnol's Effects in the Locus Coeruleus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the transcriptomic analysis of Vindeburnol's effects on the locus coeruleus (LC), a critical brain region involved in various neurological processes. The information presented herein is synthesized from preclinical research and is intended to provide a framework for understanding the molecular mechanisms of this compound and for designing future studies.
Introduction
This compound, a synthetic derivative of eburnamine-vincamine alkaloids, has demonstrated potential in preclinical models of depression and neurodegeneration.[1] Understanding its molecular mechanism of action is crucial for its further development as a potential neurotropic agent. Transcriptomic analysis of the locus coeruleus, the principal site of noradrenaline synthesis in the brain, offers a powerful approach to elucidate the genetic and molecular pathways modulated by this compound.
A key preclinical study involving a comprehensive assessment of this compound in mice included a transcriptomic profiling of the locus coeruleus.[1] This analysis revealed that this compound administration led to the differential expression of a small number of genes, suggesting a targeted mechanism of action.[1] This guide will delve into the methodologies for such an analysis, present the available data, and visualize the implicated biological pathways.
Data Presentation: Differentially Expressed Genes
Transcriptomic analysis of the locus coeruleus in mice treated with this compound identified 10 differentially expressed genes.[1] The following table summarizes the key genes mentioned in the available literature. Please note that the complete list of 10 genes and their precise quantitative data (fold change, p-values) were not publicly available in the reviewed sources.
| Gene Symbol | Regulation by this compound | Putative Function in the Locus Coeruleus |
| Npas3 | Upregulated | A key regulator of neurogenesis and synaptic plasticity.[1] |
| Cfap69 | Upregulated | Associated with cilia and flagella; its function in the brain is an emerging area of research.[1] |
| Ctss | Downregulated | Associated with neuroinflammation.[1] |
| Hspa1b | Downregulated | Associated with neuroinflammation.[1] |
Experimental Protocols
The following is a synthesized, detailed methodology for a transcriptomic analysis of this compound's effects in the mouse locus coeruleus, based on standard practices in the field.
Animal Treatment and Tissue Collection
-
Animal Model: Male mice are used for the study.
-
Drug Administration: this compound is administered orally at a specified dose (e.g., 20 mg/kg/day) for a defined period (e.g., 14 days). A control group receives a vehicle solution.[1]
-
Euthanasia and Brain Extraction: Following the treatment period, mice are euthanized according to institutionally approved protocols. The brain is rapidly extracted and placed in a chilled, RNase-free solution.
-
Locus Coeruleus Microdissection: The brainstem is sectioned, and the locus coeruleus is microdissected under a microscope. This can be achieved using techniques like laser capture microdissection for high precision.
-
Sample Storage: The dissected tissue is immediately flash-frozen in liquid nitrogen and stored at -80°C until RNA extraction to preserve RNA integrity.
RNA Extraction
-
Homogenization: The frozen locus coeruleus tissue is homogenized in a lysis buffer (e.g., TRIzol) to disrupt the cells and release the RNA.
-
Phase Separation: Chloroform is added to the homogenate, followed by centrifugation to separate the mixture into aqueous and organic phases. The RNA remains in the upper aqueous phase.
-
RNA Precipitation: The aqueous phase is carefully collected, and RNA is precipitated using isopropanol.
-
Washing and Resuspension: The RNA pellet is washed with 75% ethanol (B145695) to remove impurities and then air-dried. The purified RNA is resuspended in RNase-free water.
-
Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop), and the integrity is assessed using a bioanalyzer.
RNA Sequencing (RNA-Seq) Library Preparation
-
mRNA Enrichment: If focusing on protein-coding genes, messenger RNA (mRNA) is enriched from the total RNA sample using oligo(dT) magnetic beads that bind to the poly(A) tails of mRNA molecules.
-
Fragmentation: The enriched mRNA is fragmented into smaller pieces.
-
cDNA Synthesis: The fragmented mRNA is reverse transcribed into complementary DNA (cDNA) using random primers.
-
End Repair and Adapter Ligation: The ends of the cDNA fragments are repaired, and sequencing adapters are ligated to both ends. These adapters contain sequences necessary for binding to the sequencing flow cell and for indexing.
-
PCR Amplification: The adapter-ligated cDNA is amplified by PCR to generate a sufficient quantity of library for sequencing.
-
Library Quantification and Quality Control: The final library is quantified, and its size distribution is checked to ensure it is suitable for sequencing.
Sequencing and Bioinformatic Analysis
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina sequencer.
-
Quality Control of Raw Reads: The raw sequencing reads are assessed for quality, and low-quality reads and adapter sequences are trimmed.
-
Alignment to Reference Genome: The high-quality reads are aligned to the mouse reference genome.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted to determine the expression level of each gene.
-
Differential Gene Expression Analysis: Statistical analysis (e.g., using DESeq2 or edgeR) is performed to identify genes that are significantly differentially expressed between the this compound-treated and control groups.[1]
-
Pathway and Functional Enrichment Analysis: The list of differentially expressed genes is analyzed to identify over-represented biological pathways, gene ontologies, and molecular functions.
Visualization of Pathways and Workflows
Experimental Workflow
Caption: Experimental workflow for transcriptomic analysis.
Putative Signaling Pathway: Npas3 Upregulation
The upregulation of Neuronal PAS Domain Protein 3 (Npas3) by this compound suggests a role in promoting neurogenesis and synaptic plasticity.[1] Npas3 is a transcription factor that can influence the expression of genes involved in neuronal development and function.
Caption: Npas3-mediated neurogenesis and synaptic plasticity.
Putative Signaling Pathway: Cfap69 Upregulation
Cilia and Flagella Associated Protein 69 (Cfap69) is known for its role in the formation and stability of cilia and flagella. Its upregulation in the locus coeruleus by this compound is a novel finding, and its specific function in neurons is yet to be fully elucidated. Cilia on neurons are implicated in signaling and sensory functions.
Caption: Cfap69 upregulation and potential neuronal function.
Putative Signaling Pathway: Neuroinflammation Downregulation
The downregulation of Cathepsin S (Ctss) and Heat Shock Protein Family A (Hsp70) Member 1B (Hspa1b) by this compound points to an anti-neuroinflammatory effect.[1] These genes are associated with the activation of microglia, the resident immune cells of the brain, and subsequent inflammatory cascades.
Caption: this compound's anti-neuroinflammatory effects.
References
Vindeburnol as a Potential Therapeutic Agent for Multiple Sclerosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vindeburnol, a synthetic derivative of the vinca (B1221190) alkaloid vincamine, has emerged as a compound of interest in preclinical models of central nervous system (CNS) disorders, including multiple sclerosis (MS). This technical guide provides an in-depth overview of the current scientific evidence surrounding this compound's potential as a treatment for MS. It details the proposed mechanism of action, summarizes key preclinical findings in experimental autoimmune encephalomyelitis (EAE) and cuprizone-induced demyelination models, and provides comprehensive experimental protocols. Furthermore, this guide explores the critical aspect of remyelination and discusses important considerations for future drug development, including the compound's pharmacokinetic profile and the need to investigate its direct effects on oligodendrocyte precursor cells.
Introduction
Multiple sclerosis is a chronic, inflammatory, and demyelinating autoimmune disease of the central nervous system. While current disease-modifying therapies primarily target the inflammatory component of MS, there is a significant unmet need for treatments that promote neuroprotection and myelin repair. This compound has shown potential in preclinical studies by targeting the locus coeruleus, a key brainstem nucleus involved in regulating inflammation and neuronal survival. This document aims to consolidate the existing preclinical data on this compound to inform further research and development efforts.
Mechanism of Action: Targeting the Locus Coeruleus-Noradrenaline System
Preclinical evidence suggests that this compound exerts its therapeutic effects in models of multiple sclerosis primarily through a central mechanism of action revolving around the locus coeruleus (LC) and the noradrenergic system.
The LC is the principal source of noradrenaline (NA) in the CNS, a neurotransmitter with potent anti-inflammatory and neuroprotective properties.[1][2] In both MS patients and animal models, dysregulation and damage to the LC have been observed.[1][2]
This compound, a structural analog of the cerebral vasodilator vincamine, has been reported to increase the expression and activity of tyrosine hydroxylase (TH), the rate-limiting enzyme in NA synthesis, within LC neurons.[1][2] This leads to several downstream effects that are beneficial in the context of neuroinflammation and demyelination:
-
Increased Noradrenaline Levels: By boosting TH activity, this compound increases the levels of NA in the spinal cord.[1][2]
-
Reduced Neuroinflammation: Elevated NA levels are associated with a reduction in the activation of astrocytes, a key cell type involved in the inflammatory cascade in the CNS.[1][2]
-
Neuroprotection: this compound has been shown to reduce the hypertrophy of TH-positive neurons in the LC, suggesting a protective effect on these crucial noradrenergic neurons.[1][2] It also increases the expression of genes involved in LC survival and maturation.[1][2]
It is important to note that this compound's primary action appears to be within the CNS, as it did not significantly reduce pro-inflammatory cytokine production from splenic T cells in the EAE model, suggesting a limited peripheral immunomodulatory effect.[1][2]
dot
Caption: Proposed mechanism of this compound in EAE.
Preclinical Efficacy in Multiple Sclerosis Models
This compound has been evaluated in two key animal models relevant to multiple sclerosis: the experimental autoimmune encephalomyelitis (EAE) model, which mimics the inflammatory and demyelinating aspects of the disease, and the cuprizone (B1210641) model, a toxic model of demyelination that is particularly useful for studying remyelination.
Experimental Autoimmune Encephalomyelitis (EAE) Model
In a widely cited study, this compound was administered to female C57BL/6 mice at the first appearance of clinical signs of EAE induced by myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide.[1][2]
Key Findings:
-
Clinical Improvement: While clinical signs initially worsened for about a week in both treated and vehicle groups, the this compound-treated mice subsequently showed improvement, whereas the vehicle group continued to deteriorate.[1][2]
-
Reduced Demyelination: Histological analysis of the cerebellum revealed that this compound treatment reduced the number of demyelinated regions.[1][2]
-
Decreased Astrocyte Activation: this compound treatment led to a decrease in astrocyte activation in both the cerebellum and the locus coeruleus.[1][2]
Cuprizone-Induced Demyelination Model
The cuprizone model is used to study demyelination and remyelination independent of a significant inflammatory component. A study investigating this compound in this model provides insights into its potential pro-remyelination effects.
Key Findings:
-
The study abstract indicates that this compound demonstrated potential to enhance the recovery of brain tissue following demyelination in a cuprizone-induced model.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Oral Bioavailability | 75% |
| Half-life (t½) | 7.58 hours |
| Dosage (Toxicity Study) | 20 mg/kg (good safety profile), 80 mg/kg (20% mortality and hepatotoxicity) |
| Dosage (PK Analysis) | 40 mg/kg |
Data from a comprehensive preclinical assessment in mice.
Experimental Protocols
MOG35-55 Induced EAE in C57BL/6 Mice (Summarized Protocol)
This protocol is a generalized procedure based on standard methods for inducing EAE with MOG35-55 in C57BL/6 mice, consistent with the model used in this compound studies.
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
This compound (for treatment group)
-
Vehicle solution (for control group)
Procedure:
-
Immunization (Day 0):
-
Prepare an emulsion of MOG35-55 in CFA.
-
Anesthetize mice and administer a subcutaneous injection of the MOG35-55/CFA emulsion, typically at two sites on the flank.
-
Administer an intraperitoneal (i.p.) injection of PTX in PBS.
-
-
Second PTX Injection (Day 2):
-
Administer a second i.p. injection of PTX.
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score clinical signs using a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
-
-
Treatment Initiation:
-
Upon the first appearance of clinical signs (typically around day 10-14), randomize mice into treatment and vehicle control groups.
-
Administer this compound or vehicle daily via the desired route (e.g., oral gavage, i.p. injection).
-
-
Endpoint Analysis:
-
Continue daily clinical scoring.
-
At the end of the study period, euthanize mice and collect tissues (spinal cord, brain) for histological analysis (e.g., Luxol Fast Blue staining for demyelination, immunohistochemistry for astrocytes and microglia).
-
dot
Caption: Experimental workflow for EAE induction and treatment.
Cuprizone-Induced Demyelination (Summarized Protocol)
This protocol is a generalized procedure for inducing demyelination using cuprizone.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Powdered rodent chow
-
Cuprizone (bis(cyclohexanone)oxaldihydrazone)
-
This compound (for treatment group)
-
Vehicle solution (for control group)
Procedure:
-
Demyelination Phase:
-
Feed mice a diet containing 0.2% (w/w) cuprizone mixed into powdered chow for 5-6 weeks to induce demyelination.
-
-
Remyelination and Treatment Phase:
-
After the demyelination phase, return mice to a normal diet.
-
Randomize mice into treatment and vehicle control groups.
-
Administer this compound or vehicle daily.
-
-
Endpoint Analysis:
-
At various time points during the remyelination phase, euthanize mice.
-
Collect brain tissue, particularly the corpus callosum, for analysis.
-
Assess demyelination and remyelination using techniques such as Luxol Fast Blue staining, immunohistochemistry for myelin proteins (e.g., MBP), and electron microscopy.
-
The Critical Question of Remyelination and Oligodendrocyte Differentiation
While this compound's anti-inflammatory and neuroprotective effects are promising, its potential to directly promote remyelination is a crucial area for investigation. Remyelination is the process by which new myelin sheaths are formed around demyelinated axons, a process carried out by oligodendrocytes that differentiate from oligodendrocyte precursor cells (OPCs).
A significant point of consideration comes from research on a structurally related compound, vinpocetine (B1683063) . A study has shown that vinpocetine exerts a negative effect on myelin expression and decreases the morphological complexity of OPCs, suggesting an overall negative impact on their maturation .[3] This inhibitory effect was found to be mediated through the inhibition of IκB kinase (IKK).[3]
Given the structural similarity between this compound and vinpocetine, it is imperative to determine if this compound shares this potentially detrimental effect on OPC differentiation. To date, there is a lack of published studies directly investigating the impact of this compound on OPC proliferation and differentiation. This represents a critical knowledge gap that must be addressed to fully evaluate this compound's therapeutic potential for MS.
dot
Caption: Relationship between Vinpocetine, IKK, and OPC differentiation.
Clinical Development and Future Directions
A recent review has indicated that although a few clinical trials were conducted with this compound, its further development was abandoned.[4] The specific reasons for the discontinuation of these trials have not been publicly disclosed. This lack of information is a significant hurdle in assessing the translational potential of this compound.
For future consideration of this compound or its analogs as a treatment for MS, the following research priorities are paramount:
-
Direct Effects on Oligodendrocytes: In vitro and in vivo studies are urgently needed to determine the direct effect of this compound on OPC proliferation, differentiation, and myelination. These studies should aim to clarify whether this compound shares the inhibitory effects of vinpocetine on OPC maturation.
-
Clarification of Clinical Trial Discontinuation: Any available information regarding the reasons for the abandonment of previous clinical trials should be thoroughly investigated to identify potential safety or efficacy concerns.
-
Combination Therapy: Given its primary central mechanism of action, exploring this compound in combination with peripherally acting immunomodulatory drugs could be a promising therapeutic strategy.
-
Chronic Models of Demyelination: Further evaluation of this compound in chronic models of demyelination and remyelination failure would provide more insight into its long-term efficacy.
Conclusion
This compound presents an intriguing profile as a potential neuroprotective agent for multiple sclerosis, with a unique mechanism of action centered on the locus coeruleus-noradrenaline system. Preclinical data in the EAE model demonstrate its ability to ameliorate clinical signs and reduce neuropathology. However, the path to clinical translation is fraught with critical unanswered questions. The lack of data on its direct effects on oligodendrocyte precursor cells, especially in light of the negative findings with the related compound vinpocetine, and the unexplained discontinuation of its clinical development, necessitate a cautious and thorough approach. Future research must address these knowledge gaps to determine if this compound or its derivatives hold a viable place in the future therapeutic landscape of multiple sclerosis.
References
- 1. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 2. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 3. Vinpocetine inhibits oligodendroglial precursor cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A natural product-inspired chemical tool for central nervous system drug design [pubmed.ncbi.nlm.nih.gov]
Vindeburnol: A Technical Whitepaper on its Antidepressant-Like Effects and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vindeburnol, a synthetic derivative of the eburnamine-vincamine alkaloid family, has emerged as a promising therapeutic candidate for neuropsychiatric disorders, with a particular emphasis on its potential antidepressant-like effects.[1][2] Preclinical studies have demonstrated its ability to modulate key neurotransmitter systems and signaling pathways implicated in the pathophysiology of depression. This document provides a comprehensive technical overview of the current state of research on this compound, including its mechanism of action, pharmacokinetic profile, preclinical efficacy in animal models of depression, and safety data. Detailed experimental protocols and visual representations of signaling pathways and experimental workflows are presented to facilitate further research and development in this area.
Proposed Mechanism of Action
The primary mechanism of action of this compound is believed to involve the activation of tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis.[3] This activation leads to increased levels of norepinephrine (B1679862) and dopamine (B1211576) in key brain regions.
2.1 Noradrenergic and Dopaminergic System Modulation
Studies have shown that this compound enhances the levels of TH and its mRNA in the locus coeruleus (LC), the principal source of norepinephrine in the brain.[3] This leads to increased levels of norepinephrine, dopamine, and their metabolites in the brainstem.[1][2] Furthermore, elevated levels of dopamine, 3-methoxytyramine, and 3,4-dihydroxyphenylacetic acid have been observed in the striatum following this compound administration.[1][2] The modulation of the noradrenergic system is a well-established mechanism for many existing antidepressant medications, making this compound a compound of significant interest.[3]
2.2 Transcriptomic and Neurotrophic Effects
Transcriptomic analysis of the locus coeruleus in mice treated with this compound identified differential expression of 10 genes.[4] Notably, there was an upregulation of Npas3, a key regulator of neurogenesis and synaptic plasticity, and a downregulation of genes associated with neuroinflammation, such as Ctss and Hspa1b.[4][5] The activation of the Npas3 gene may lead to increased trophic support and remodeling of neural networks.[3] In vitro studies have also indicated that this compound may increase the expression of Brain-Derived Neurotrophic Factor (BDNF) in a cAMP-dependent manner and inhibit phosphodiesterase activity.[6][7]
Pharmacokinetics and Safety Profile
A comprehensive preclinical assessment of this compound has provided key insights into its pharmacokinetic and safety profiles.
3.1 Pharmacokinetic Parameters
This compound exhibits favorable pharmacokinetic properties, including high oral bioavailability and a long half-life, making it a suitable candidate for therapeutic development.[3]
| Parameter | Value |
| Oral Bioavailability | 75%[3][4][5] |
| Half-life (t½) | 7.58 hours[3][4][5] |
| Administration Route | Oral[3] |
| Absorption | Rapid[3] |
3.2 Safety and Toxicology
Subchronic toxicity studies have been conducted in mice to determine the safety profile of this compound.
| Dose | Duration | Observations |
| 20 mg/kg/day | 14 days (oral) | Good safety profile, no significant effect on growth processes.[3][4][5] |
| 80 mg/kg/day | 14 days (oral) | 20% mortality, hepatotoxicity, and significant loss of body weight in the first 3 days.[3][4][5] |
Preclinical Efficacy in Depression Models
The antidepressant-like effects of this compound have been evaluated in rodent models of depression using a battery of behavioral tests.[1][2]
4.1 Ultrasound-Induced Depression Model
A model of long-term variable-frequency ultrasound exposure was used to induce depression-like symptoms in rats and mice.[1][2] Chronic administration of this compound (20 mg/kg, intraperitoneally) for 21 days was shown to diminish these symptoms.[1][2]
4.2 Behavioral Test Results
| Behavioral Test | Animal Model | This compound Effect |
| Sucrose (B13894) Preference Test (SPT) | Rats & Mice | Restored reduced sucrose consumption to control levels.[1][2] |
| Social Interaction Test (SIT) | Rats & Mice | Increased social interaction time.[1][2] |
| Forced Swimming Test (FST) | Rats & Mice | Significantly reduced immobility time.[1][2] |
| Open Field Test (OFT) | Rats & Mice | Did not generally increase locomotor activity.[1][2] |
These results suggest that this compound can reverse key depression-like behaviors, such as anhedonia and behavioral despair, without causing a general increase in motor activity.[1][2][8]
Detailed Experimental Protocols
5.1 Subchronic Toxicity Study
-
Animals: 30 mature C57BL/6 mice, randomly assigned to three groups of 10 (5 males and 5 females each).[3]
-
Groups:
-
Administration: this compound was dissolved in water and administered orally once a day through a metal tube for 14 consecutive days.[3]
-
Parameters Monitored: Body weight, mortality, and signs of toxicity.[3] At the end of the study, blood samples were collected for biochemical analysis, and organs were harvested for histopathological examination.
5.2 Ultrasound-Induced Depression Model and Behavioral Testing
-
Induction of Depression: Animals were exposed to long-term variable-frequency ultrasound (20-45 kHz) for 21 days to provoke a depressed state.[1][2]
-
Drug Administration: this compound was administered chronically for 21 days at a dose of 20 mg/kg intraperitoneally (IP) concurrently with the ultrasound exposure.[1][2]
-
Behavioral Tests:
-
Sucrose Preference Test (SPT): To assess anhedonia, the preference for a sucrose solution over water was measured.
-
Social Interaction Test (SIT): The amount of time spent actively interacting with a novel conspecific was recorded.
-
Forced Swimming Test (FST): To measure behavioral despair, the duration of immobility in a water-filled cylinder from which escape is not possible was recorded.
-
Open Field Test (OFT): To assess general locomotor activity and anxiety-like behavior by measuring movement in a novel, open arena.
-
Conclusion and Future Directions
This compound presents a novel and promising avenue for the development of new antidepressant therapies. Its unique mechanism of action, centered on the activation of tyrosine hydroxylase and modulation of the noradrenergic system, distinguishes it from many currently available treatments.[3][8] The favorable pharmacokinetic profile and demonstrated efficacy in preclinical models of depression warrant further investigation.[1][2][3]
Future research should focus on elucidating the precise molecular targets of this compound and further exploring its effects on neurotrophic pathways and neuroinflammation.[8] Additional long-term safety and efficacy studies in different animal models are necessary before advancing to clinical trials in human subjects. The development of this compound could represent a significant step forward in the treatment of major depressive disorder and related cognitive dysfunctions.[8]
References
- 1. Antidepressant-like Effect of the Eburnamine-Type Molecule this compound in Rat and Mouse Models of Ultrasound-Induced Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Item - Preclinical Characterization of this compound: Pharmacokinetics, Safety, and Cognitive-Enhancing Properties - American Chemical Society - Figshare [acs.figshare.com]
- 6. The locus coeruleus neuroprotective drug this compound normalizes behavior in the 5xFAD transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. firstwordpharma.com [firstwordpharma.com]
Vindeburnol: A Potential Therapeutic Avenue for Reducing Amyloid Burden in Alzheimer's Disease Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Vindeburnol, a derivative of the plant alkaloid vincamine, has emerged as a promising compound in preclinical studies for its potential to mitigate key pathological hallmarks of Alzheimer's disease (AD). Research in the 5xFAD transgenic mouse model, a widely used model for familial AD, has demonstrated that this compound effectively reduces the amyloid burden in critical brain regions such as the hippocampus and cortex.[1][2] The primary mechanism of action is believed to be a cyclic adenosine (B11128) monophosphate (cAMP)-mediated increase in brain-derived neurotrophic factor (BDNF), coupled with the inhibition of phosphodiesterase (PDE) activity.[1][2] This technical guide provides a comprehensive overview of the available data on this compound's efficacy in reducing amyloid pathology, detailed experimental protocols for its evaluation, and a visual representation of its proposed signaling pathway and experimental workflow.
Quantitative Data Summary
While specific percentage reductions in amyloid plaque burden from this compound treatment are not consistently reported in the available literature, the collective evidence from multiple studies robustly supports its efficacy in decreasing amyloid deposition in the 5xFAD mouse model. The following table summarizes the key quantitative findings related to this compound's mechanism of action.
| Parameter | Finding | Model System | Reference |
| Phosphodiesterase (PDE) Inhibition | EC50 near 50 μM | In vitro | [1][2] |
| Amyloid Burden Reduction | Significant reduction in hippocampus and cortex | 5xFAD transgenic mice | [1][2] |
| Neurotrophic Factor Expression | Increased neuronal BDNF expression | In vitro | [1][2] |
Experimental Protocols
The following protocols are synthesized from established methodologies for assessing amyloid burden in the 5xFAD mouse model and are representative of the techniques used in studies evaluating compounds like this compound.
Animal Model and Treatment Regimen
-
Animal Model: 5xFAD transgenic mice, which overexpress human amyloid precursor protein (APP) and presenilin 1 (PSEN1) with five familial Alzheimer's disease mutations. These mice exhibit an age-dependent increase in amyloid-beta (Aβ) plaques.
-
Treatment: While the exact dosage and administration route for this compound can vary, a typical preclinical study would involve chronic administration. For example, a potential regimen could be daily intraperitoneal (i.p.) injections or oral gavage.
-
Control Groups: Age-matched wild-type littermates and vehicle-treated 5xFAD mice should be used as controls.
Immunohistochemistry (IHC) for Amyloid-β Plaques
-
Tissue Preparation:
-
Anesthetize mice and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing it in a sucrose (B13894) gradient (e.g., 15% then 30%) in PBS.
-
Freeze the brain and section it into 30-40 μm thick coronal sections using a cryostat.
-
-
Staining Procedure:
-
Wash free-floating sections in PBS.
-
Perform antigen retrieval by incubating sections in formic acid (e.g., 88%) for a specified time.
-
Block non-specific binding with a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) for 1-2 hours.
-
Incubate sections overnight at 4°C with a primary antibody against Aβ, such as 6E10 or MOAB-2.
-
Wash sections in PBS and incubate with a biotinylated secondary antibody for 1-2 hours at room temperature.
-
Amplify the signal using an avidin-biotin complex (ABC) kit.
-
Visualize the plaques using a diaminobenzidine (DAB) substrate kit.
-
Mount sections on slides, dehydrate, and coverslip.
-
-
Image Acquisition and Analysis:
-
Capture images of the hippocampus and cortex using a brightfield microscope.
-
Quantify the amyloid plaque burden using image analysis software such as ImageJ or a similar program.
-
The plaque load is typically expressed as the percentage of the total area occupied by Aβ plaques.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ42 Levels
-
Tissue Homogenization:
-
Dissect the hippocampus and cortex from fresh or frozen brain tissue.
-
Homogenize the tissue in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to separate soluble and insoluble fractions. The insoluble fraction, containing aggregated Aβ, is often resolubilized in formic acid or guanidine (B92328) hydrochloride.
-
-
ELISA Procedure:
-
Use a commercially available Aβ42 ELISA kit.
-
Coat the microplate wells with a capture antibody specific for the C-terminus of Aβ42.
-
Add the brain homogenate samples and standards to the wells and incubate.
-
Wash the wells and add a detection antibody, often labeled with biotin (B1667282) or an enzyme.
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) to develop the color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of Aβ42 in the samples based on the standard curve.
-
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound in reducing amyloid burden.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in 5xFAD mice.
References
Review of Vindeburnol's development and abandoned clinical trials
An In-depth Review of Vindeburnol's Preclinical Development and the Enigma of its Abandoned Clinical Trials
For Immediate Release
MOSCOW, Russia - this compound, a synthetic derivative of the eburnamine-vincamine alkaloids, once stood as a promising candidate for the treatment of a range of debilitating neurological disorders. Extensive preclinical research painted a picture of a potent neuroprotective and cognitive-enhancing agent with potential therapeutic applications in Alzheimer's disease, multiple sclerosis, and depression. Despite this promising start, the clinical development of this compound was halted, and its journey from bench to bedside was abruptly terminated, leaving a trail of unanswered questions for the scientific community. This technical guide delves into the comprehensive preclinical data that supported this compound's initial promise and explores the limited available information surrounding its enigmatic and ultimately abandoned clinical trials.
This compound, also known by its developmental codes RU24722 and BC19, emerged from research into natural product-inspired compounds for central nervous system (CNS) disorders.[1] Its unique neuropsychopharmacological profile spurred a significant body of preclinical investigation.
Preclinical Pharmacology and Mechanism of Action
This compound's primary mechanism of action is believed to be the activation of tyrosine hydroxylase (TH), the rate-limiting enzyme in the synthesis of catecholamines such as norepinephrine (B1679862) and dopamine (B1211576). This activity is particularly prominent in the locus coeruleus (LC), the principal source of noradrenergic innervation to the forebrain. By enhancing the production of these crucial neurotransmitters, this compound was shown to exert neuroprotective and cognitive-enhancing effects in various animal models.
The proposed signaling pathway for this compound's action is illustrated below:
Summary of Preclinical Studies
This compound was investigated in a variety of preclinical models, demonstrating a broad spectrum of activity.
Alzheimer's Disease Models
In the 5xFAD transgenic mouse model of Alzheimer's disease, this compound demonstrated the ability to normalize anxiety-like behavior.[2][3] Furthermore, it was shown to reduce the amyloid burden in the hippocampus and cortex, key brain regions affected by the disease.[2][3]
Multiple Sclerosis Models
In a mouse model of multiple sclerosis, this compound treatment led to an improvement in clinical signs of the disease. The therapeutic effect was attributed to its action on the Locus Coeruleus, suggesting a central mechanism of action.[4]
Depression Models
In rat and mouse models of ultrasound-induced depression, chronic administration of this compound diminished depression-like symptoms.[4] The treatment restored normal sucrose (B13894) preference and social interaction behaviors, and an increase in norepinephrine and dopamine levels in the brainstem was observed.[4]
Pharmacokinetics and Safety Profile
Pharmacokinetic studies in animal models revealed that this compound possesses favorable properties for a CNS drug candidate.
| Parameter | Value | Species |
| Oral Bioavailability | High | Rodents |
| Half-life | Long | Rodents |
| Safety Profile | Good at therapeutic doses | Rodents |
Data compiled from publicly available preclinical research.
The Abandoned Clinical Trials: A Scientific Enigma
Despite the wealth of promising preclinical data, the clinical development of this compound was discontinued.[1] Information regarding the human clinical trials is exceptionally scarce in the public domain. It is known that a "few" human trials were conducted, but specific details regarding their phase, design, patient populations, and primary endpoints have not been published.[1]
The reasons for the abandonment of these trials remain undisclosed, leading to speculation within the scientific community. Potential, though unconfirmed, reasons for such a decision could range from:
-
Lack of Efficacy: The promising results from animal models may not have translated to humans.
-
Unforeseen Safety Concerns: The drug may have produced adverse effects in humans that were not observed in preclinical toxicology studies.
-
Pharmacokinetic/Pharmacodynamic Discrepancies: The drug's behavior in the human body may have differed significantly from what was predicted by animal models.
-
Strategic Business Decisions: The sponsoring company may have shifted its research and development priorities.
The lack of transparency surrounding the discontinuation of this compound's clinical development is a significant loss to the fields of neurology and psychiatry. The publication of the clinical trial data, even if the results were negative, would provide invaluable insights for future drug development efforts targeting similar pathways and indications.
Experimental Protocols of Preclinical Studies
To facilitate reproducibility and further research, the general methodologies employed in the key preclinical studies are outlined below.
Animal Models
-
Alzheimer's Disease: 5xFAD transgenic mice were commonly used. These mice overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) with mutations associated with familial Alzheimer's disease, leading to the development of amyloid plaques and cognitive deficits.[2][3]
-
Multiple Sclerosis: Experimental Autoimmune Encephalomyelitis (EAE) was induced in mice, a widely accepted model for studying the inflammatory demyelination characteristic of MS.[4]
-
Depression: Rodents were subjected to long-term variable-frequency ultrasound to induce a depressive-like state, characterized by anhedonia and behavioral despair.[4]
Behavioral Assessments
A battery of behavioral tests was used to assess the cognitive and affective states of the animals, including:
-
Open Field Test: To evaluate locomotor activity and anxiety-like behavior.
-
Sucrose Preference Test: To measure anhedonia, a core symptom of depression.
-
Forced Swim Test: To assess behavioral despair.
-
Social Interaction Test: To evaluate social withdrawal.
Biochemical and Histological Analyses
-
Immunohistochemistry: To visualize and quantify markers such as tyrosine hydroxylase and amyloid plaques in brain tissue.
-
ELISA (Enzyme-Linked Immunosorbent Assay): To measure levels of neurotransmitters and their metabolites in brain homogenates.
The workflow for a typical preclinical study of this compound is depicted in the following diagram:
Conclusion
This compound represents a case study of a promising therapeutic candidate that failed to cross the "valley of death" between preclinical and clinical success. The extensive preclinical data strongly suggested its potential as a novel treatment for several major neurological and psychiatric disorders. However, the abrupt and silent termination of its clinical development program leaves a significant gap in our understanding. The scientific community would greatly benefit from the disclosure of the data from the abandoned clinical trials to learn from this experience and to guide future research in the challenging but critical endeavor of developing new treatments for CNS diseases. Without this crucial information, the full story of this compound and the valuable lessons it could teach will remain untold.
References
- 1. This compound: A natural product-inspired chemical tool for central nervous system drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The locus coeruleus neuroprotective drug this compound normalizes behavior in the 5xFAD transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Vindeburnol Administration Protocol for In Vivo Mouse Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Vindeburnol in in vivo mouse studies. The information compiled is based on a review of preclinical studies investigating the neuroprotective and cognitive-enhancing properties of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from various in vivo mouse studies involving this compound administration. This information is intended to facilitate experimental design and comparison across different research models.
Table 1: this compound Dosage and Administration Regimens in Mice
| Mouse Model | Administration Route | Dosage (mg/kg) | Vehicle | Treatment Duration | Reference Study Focus |
| Normal/Wild-Type | Oral (p.o.) | 20, 80 | 0.9% Saline | 14 days | Subchronic Toxicity |
| Normal/Wild-Type | Oral (p.o.) | 40 | Not Specified | Single Dose | Pharmacokinetics |
| Normal/Wild-Type | Intraperitoneal (i.p.) | 20 | 0.9% Saline | 10 days | Behavioral Tests (Cognition) |
| Ultrasound-Induced Depression Model | Intraperitoneal (i.p.) | 20 | Not Specified | 21 days | Antidepressant Effects |
| 5xFAD (Alzheimer's Disease Model) | Not Specified | Not Specified | Not Specified | Not Specified | Neuroprotection, Behavior |
| EAE (Multiple Sclerosis Model) | Not Specified | Not Specified | Not Specified | Not Specified | Neuroprotection, Anti-inflammatory |
Table 2: Pharmacokinetic Parameters of this compound in Mice (40 mg/kg Dose)
| Administration Route | Cmax (mg/L) | Tmax (h) | Half-life (h) | Oral Bioavailability (%) |
| Intraperitoneal (i.p.) | 2.713 ± 0.68 | 0.5 - 1 | Not Specified | Not Applicable |
| Oral (p.o.) | 1.325 ± 0.108 | 0.5 - 1 | 7.58 | 75 |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound for in vivo mouse studies. These protocols are based on established laboratory procedures and findings from preclinical research on this compound.
Formulation of this compound for In Vivo Administration
This compound is a poorly water-soluble compound. Therefore, a suitable formulation is critical for achieving accurate and reproducible dosing. The following are proposed formulation strategies for oral and intraperitoneal administration.
2.1.1. Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80 (Polysorbate 80)
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
2.1.2. Proposed Formulation for Intraperitoneal (i.p.) Injection
This formulation aims to create a clear solution for i.p. administration to minimize irritation and ensure bioavailability.
-
Prepare a Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Gentle warming (to 37°C) and vortexing may be required to fully dissolve the compound.
-
Prepare the Vehicle: In a sterile tube, prepare the vehicle by mixing PEG400, Tween 80, and sterile saline. A common vehicle composition is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.
-
Final Formulation: Add the this compound stock solution to the vehicle to achieve the desired final concentration for injection. For example, to prepare a 2 mg/mL solution, add 1 part of the 20 mg/mL stock solution to 9 parts of the vehicle.
-
Ensure Homogeneity: Vortex the final solution thoroughly to ensure it is clear and homogenous before administration.
2.1.3. Proposed Formulation for Oral Gavage (p.o.)
For oral administration, a suspension is often a suitable and well-tolerated formulation.
-
Prepare a Suspending Vehicle: A common vehicle for oral gavage is 0.5% to 1% methylcellulose (B11928114) (MC) or carboxymethylcellulose (CMC) in sterile water.
-
Weigh this compound: Accurately weigh the required amount of this compound powder for the desired concentration and total volume.
-
Create a Paste: In a small mortar, add a small amount of the suspending vehicle to the this compound powder and triturate to form a smooth paste. This prevents clumping.
-
Prepare the Suspension: Gradually add the remaining vehicle to the paste while continuously mixing to create a uniform suspension.
-
Homogenize: Use a vortex mixer or sonicator to ensure the particles are evenly dispersed before each administration.
Administration Procedures
2.2.1. Intraperitoneal (i.p.) Injection Protocol
-
Animal Restraint: Properly restrain the mouse by gently scruffing the neck and back to expose the abdomen.
-
Injection Site: Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Needle Insertion: Use a 25-27 gauge needle. Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the syringe plunger to ensure no fluid (urine or blood) is aspirated. If fluid is drawn, withdraw the needle and re-insert at a different site with a fresh needle.
-
Injection: Slowly and steadily inject the this compound solution. The maximum recommended injection volume for a mouse is 10 mL/kg.
-
Post-Injection Monitoring: Return the mouse to its cage and monitor for any signs of distress.
2.2.2. Oral Gavage (p.o.) Protocol
-
Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck to immobilize the head.
-
Gavage Needle Selection: Use a 20-22 gauge, ball-tipped gavage needle appropriate for the size of the mouse.
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. The mouse will typically swallow, which facilitates the passage of the needle into the esophagus.
-
Stomach Placement: Continue to gently advance the needle until it reaches the stomach. There should be no resistance. If resistance is felt, withdraw the needle and re-attempt.
-
Administration: Slowly administer the this compound suspension. The maximum recommended gavage volume for a mouse is 10 mL/kg.
-
Post-Administration Monitoring: After administration, gently remove the needle and return the mouse to its cage. Monitor for any signs of respiratory distress.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the proposed signaling pathway of this compound's neuroprotective effects and a typical experimental workflow for in vivo studies.
Caption: Proposed signaling pathway for this compound's neuroprotective effects.
Caption: General experimental workflow for in vivo mouse studies with this compound.
Application Notes and Protocols for Testing Vindeburnol in the 5xFAD Transgenic Mouse Model of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and cognitive decline. The 5xFAD transgenic mouse model is a widely used tool in AD research, as it recapitulates many of the key pathological features of the human disease, including rapid amyloid plaque deposition, gliosis, and cognitive deficits.[1][2][3] Vindeburnol, a derivative of the plant alkaloid vincamine, has shown neuroprotective effects and has been investigated for its therapeutic potential in AD.[4][5] Notably, studies have demonstrated that this compound can normalize behavioral abnormalities and reduce the amyloid burden in the 5xFAD mouse model.[4][5]
These application notes provide a comprehensive guide for researchers planning to evaluate the efficacy of this compound in the 5xFAD mouse model. This document includes detailed protocols for animal handling, drug administration, behavioral testing, and post-mortem tissue analysis.
The 5xFAD Mouse Model
The 5xFAD mouse model overexpresses human amyloid precursor protein (APP) and presenilin 1 (PSEN1) with a total of five familial Alzheimer's disease mutations.[1][2][3] This leads to an aggressive and accelerated AD-like pathology, with Aβ plaques appearing as early as two months of age.[2] Cognitive impairments, particularly in spatial memory, are typically observed around 4-6 months of age.[6]
This compound: A Potential Therapeutic Agent
This compound has been shown to exert its neuroprotective effects through multiple mechanisms. A key proposed mechanism is the inhibition of phosphodiesterase (PDE), which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][5] This, in turn, activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB acts as a transcription factor, promoting the expression of genes involved in neuronal survival and plasticity, including Brain-Derived Neurotrophic Factor (BDNF).[4][5]
Data Presentation: Expected Outcomes of this compound Treatment in 5xFAD Mice
The following tables summarize the expected qualitative and quantitative outcomes based on existing research. These tables are intended to serve as a guide for data interpretation when testing this compound in the 5xFAD model.
Table 1: Behavioral Outcomes
| Behavioral Test | 5xFAD (Vehicle) | 5xFAD + this compound | Wild-Type (Vehicle) |
| Open Field Test | |||
| Total Distance Traveled | Hyperactivity observed[4][5] | Normalized locomotor activity[4][5] | Normal locomotor activity |
| Time in Center | Increased (less anxiety-like behavior)[4][5] | Normalized time in center[4][5] | Normal time in center |
| Novel Object Recognition | |||
| Discrimination Index | Impaired recognition of novel object[5] | Improved discrimination between novel and familiar objects[4][5] | Normal discrimination |
| Morris Water Maze | |||
| Escape Latency | Increased latency to find the platform | Expected reduction in escape latency | Normal escape latency |
| Time in Target Quadrant | Reduced time in the target quadrant | Expected increase in time spent in the target quadrant | Normal time in target quadrant |
Table 2: Neuropathological and Biochemical Outcomes
| Analysis | 5xFAD (Vehicle) | 5xFAD + this compound | Wild-Type (Vehicle) |
| Amyloid-β (Aβ) Plaques | |||
| Aβ Plaque Burden (IHC) | High density of Aβ plaques in the hippocampus and cortex[2] | Reduced Aβ plaque burden in the hippocampus and cortex[4][5] | No Aβ plaques |
| Soluble Aβ42 Levels (ELISA) | |||
| Hippocampus | Elevated levels of soluble Aβ42 | Expected reduction in soluble Aβ42 levels | Baseline Aβ42 levels |
| Cortex | Elevated levels of soluble Aβ42 | Expected reduction in soluble Aβ42 levels | Baseline Aβ42 levels |
| BDNF Levels (Western Blot) | |||
| Hippocampus | Reduced levels of BDNF | Increased levels of BDNF[4][5] | Normal BDNF levels |
Experimental Protocols
This section provides detailed protocols for a comprehensive study evaluating this compound in the 5xFAD mouse model.
I. Animal Husbandry and this compound Administration
-
Animals : Use male or female 5xFAD transgenic mice and their wild-type littermates. Age-match animals for all experimental groups (e.g., starting treatment at 4 months of age). House animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[7]
-
This compound Preparation : Dissolve this compound in a suitable vehicle, such as a solution of 8% DMSO in sterile saline.[7] The final concentration should be calculated based on the desired dosage and the average weight of the mice.
-
Administration : Administer this compound or vehicle via intraperitoneal (i.p.) injection. A suggested starting dosage, based on similar compounds tested in 5xFAD mice, is in the range of 10-30 mg/kg body weight, administered daily or every other day for a period of 4 to 8 weeks.[7] However, the optimal dose and frequency should be determined empirically.
II. Behavioral Testing
Conduct behavioral tests during the light phase of the light/dark cycle. Allow mice to acclimate to the testing room for at least 30 minutes before each test.
This test assesses locomotor activity and anxiety-like behavior.
-
Apparatus : A square arena (e.g., 40 x 40 cm) with walls high enough to prevent escape. The arena should be evenly illuminated.
-
Procedure :
-
Place a mouse in the center of the arena.
-
Allow the mouse to explore freely for a set duration (e.g., 10-20 minutes).
-
Record the session using a video tracking system.
-
-
Data Analysis :
-
Total distance traveled (cm) : An indicator of general locomotor activity.
-
Time spent in the center zone vs. periphery (s) : A measure of anxiety-like behavior. Mice that spend more time in the center are considered less anxious.
-
Rearing frequency : An exploratory behavior.
-
This test evaluates recognition memory.
-
Apparatus : The same open field arena used for the open field test. Two sets of identical objects that are different in shape and texture but similar in size.
-
Procedure :
-
Habituation (Day 1) : Allow each mouse to explore the empty arena for 5-10 minutes.
-
Training/Familiarization (Day 2) : Place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
Testing (Day 2, after a retention interval of 1-24 hours) : Replace one of the familiar objects with a novel object. Allow the mouse to explore for 5-10 minutes.
-
-
Data Analysis :
-
Exploration time : The time spent sniffing or touching each object.
-
Discrimination Index (DI) : Calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
-
III. Tissue Collection and Processing
-
Anesthesia and Perfusion : At the end of the treatment period, deeply anesthetize the mice (e.g., with ketamine/xylazine). Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS for histological analysis. For biochemical analysis, perfuse with PBS only and rapidly dissect the brain.
-
Brain Dissection : Dissect the brain on an ice-cold surface. For histology, post-fix the brain in 4% PFA overnight and then transfer to a sucrose (B13894) solution for cryoprotection. For biochemical analysis, dissect the hippocampus and cortex, snap-freeze in liquid nitrogen, and store at -80°C.
IV. Histological Analysis
-
Sectioning : Cut 30-40 µm thick coronal or sagittal sections using a cryostat or vibratome.
-
Antigen Retrieval : If necessary, perform antigen retrieval (e.g., by incubating sections in formic acid).
-
Blocking : Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).
-
Primary Antibody Incubation : Incubate sections with a primary antibody against Aβ (e.g., 6E10 or 4G8) overnight at 4°C.
-
Secondary Antibody Incubation : Incubate with a fluorescently labeled secondary antibody.
-
Imaging and Quantification : Capture images using a fluorescence or confocal microscope. Quantify the Aβ plaque burden (percentage of area occupied by plaques) in the hippocampus and cortex using image analysis software (e.g., ImageJ).
V. Biochemical Analysis
-
Tissue Homogenization : Homogenize the frozen hippocampus and cortex samples in a suitable extraction buffer (e.g., containing protease inhibitors) to isolate the soluble protein fraction.
-
ELISA Procedure : Use a commercially available Aβ42 ELISA kit. Follow the manufacturer's instructions for adding standards and samples to the antibody-coated plate, incubation with detection antibody, and addition of substrate.
-
Data Analysis : Measure the absorbance using a microplate reader. Calculate the concentration of Aβ42 in each sample based on the standard curve. Normalize the Aβ42 levels to the total protein concentration of the sample.
-
Protein Extraction : Homogenize the frozen hippocampus samples in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer : Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation : Block the membrane and then incubate with a primary antibody against BDNF overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection and Quantification : Detect the protein bands using a chemiluminescent substrate. Quantify the band intensity using densitometry software. Normalize the BDNF signal to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
References
- 1. Frontiers | Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study [frontiersin.org]
- 2. Brain Region-Specific Differences in Amyloid-β Plaque Composition in 5XFAD Mice [mdpi.com]
- 3. Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The locus coeruleus neuroprotective drug this compound normalizes behavior in the 5xFAD transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacological intervention in a transgenic mouse model improves Alzheimer’s-associated pathological phenotype: Involvement of proteasome activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cognitive Enhancement by Vindeburnol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing a battery of behavioral tests to assess the cognitive-enhancing properties of Vindeburnol. Detailed protocols for each test are provided, along with a summary of expected outcomes based on preclinical research. The underlying molecular mechanisms of this compound are also discussed and visualized to provide a complete picture of its action from the molecular to the behavioral level.
This compound is a synthetic derivative of the plant alkaloid vincamine (B1683053) that has demonstrated potential therapeutic properties in in vivo models of several central nervous system disorders, including Alzheimer's disease and depression.[1][2] Its primary mechanism of action is believed to involve the activation of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis, leading to increased levels of norepinephrine (B1679862) and dopamine (B1211576) in the brain.[3][4] Furthermore, this compound has been shown to inhibit phosphodiesterase (PDE), leading to an increase in intracellular cyclic AMP (cAMP).[5][6] This, in turn, activates the cAMP-response element binding protein (CREB) and brain-derived neurotrophic factor (BDNF) signaling pathways, which are crucial for neuronal survival, synaptic plasticity, and cognitive function.[5][6][7][8]
Data Presentation: Summary of this compound's Effects on Behavior
The following tables summarize the reported quantitative and qualitative effects of this compound in various behavioral paradigms relevant to cognitive and neuropsychiatric functions.
| Behavioral Test | Animal Model | Key Findings with this compound Treatment | Reference |
| Novel Object Recognition Test | 5xFAD transgenic mice | Normalized increased exploration time observed in the disease model.[3][5][6] | [3][5][6] |
| Normal mice | Improved episodic memory.[3] | [3] | |
| Open Field Test | 5xFAD transgenic mice | Normalized hyperlocomotion, increased time spent in the center, and decreased time spent near the walls.[3][5][6] | [3][5][6] |
| Ultrasound-induced depression model (rats and mice) | Did not generally increase locomotor activity, with some contraversive effects on horizontal and vertical activity.[4] | [4] | |
| Sucrose (B13894) Preference Test | Ultrasound-induced depression model (rats and mice) | Restored reduced sucrose consumption to control levels.[4] | [4] |
| Social Interaction Test | Ultrasound-induced depression model (rats and mice) | Increased social interaction time.[4] | [4] |
| Forced Swim Test | Ultrasound-induced depression model (rats and mice) | Significantly reduced immobility time.[4] | [4] |
Experimental Protocols
Novel Object Recognition (NOR) Test
Objective: To assess recognition memory, a form of episodic memory. The test is based on the innate tendency of rodents to explore novel objects more than familiar ones.[9]
Protocol:
-
Apparatus: A square open-field arena (e.g., 50 x 50 x 50 cm). A set of two identical objects (familiar objects) and one distinct object (novel object) are required. Objects should be of similar size and material but different in shape and appearance.
-
Habituation (Day 1):
-
Place each mouse individually into the empty arena for 10 minutes to allow for acclimation to the new environment.
-
Return the mouse to its home cage.
-
-
Familiarization/Training Trial (Day 2):
-
Place two identical objects in opposite corners of the arena.
-
Place the mouse in the center of the arena and allow it to explore freely for 10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented toward it.
-
Return the mouse to its home cage.
-
-
Test Trial (Day 2, after a retention interval, e.g., 1-24 hours):
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back into the center of the arena and allow it to explore for 5-10 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory.
Open Field Test (OFT)
Objective: To assess locomotor activity, anxiety-like behavior, and exploratory patterns.[10][11]
Protocol:
-
Apparatus: A square or circular arena with walls (e.g., 50 x 50 x 50 cm). The arena floor is typically divided into a central zone and a peripheral zone.
-
Procedure:
-
Data Analysis: Use video tracking software to analyze:
-
Total distance traveled: A measure of overall locomotor activity.
-
Time spent in the center zone: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Number of entries into the center zone: Another measure of exploratory behavior and anxiety.
-
Rearing frequency: The number of times the animal stands on its hind legs, indicating exploratory behavior.
-
Sucrose Preference Test (SPT)
Objective: To assess anhedonia, a core symptom of depression, by measuring the preference for a sweetened solution over plain water.[14][15]
Protocol:
-
Habituation:
-
For 48 hours, present mice with two bottles of 1% sucrose solution.
-
For the next 24 hours, replace one of the sucrose bottles with a bottle of plain water.
-
-
Deprivation: Before the test, deprive the animals of water (but not food) for a period (e.g., 12-24 hours) to encourage drinking during the test.[16]
-
Test:
-
Data Analysis: Calculate the sucrose preference as: (Sucrose solution consumed (g) / (Sucrose solution consumed (g) + Water consumed (g))) x 100%. A lower sucrose preference is indicative of anhedonic-like behavior.
Social Interaction Test
Objective: To assess social affiliation and social novelty preference, which can be impaired in various neuropsychiatric disorders.[18][19]
Protocol:
-
Apparatus: A three-chambered box. The outer chambers contain small wire cages to hold "stranger" mice.
-
Habituation:
-
Place the test mouse in the middle chamber and allow it to explore all three empty chambers for 10 minutes.
-
-
Sociability Test (Session 1):
-
Place an unfamiliar "stranger" mouse (Stranger 1) in one of the wire cages in a side chamber. The other side chamber remains empty with an empty wire cage.
-
Allow the test mouse to explore all three chambers for 10 minutes.
-
Record the time spent in each chamber and the time spent sniffing each wire cage.
-
-
Social Novelty Preference Test (Session 2):
-
Immediately following Session 1, place a new, unfamiliar "stranger" mouse (Stranger 2) in the previously empty wire cage.
-
The test mouse now has a choice between the familiar mouse (Stranger 1) and the novel mouse (Stranger 2).
-
Allow the test mouse to explore for 10 minutes.
-
Record the time spent sniffing each wire cage.
-
-
Data Analysis:
-
Sociability: Compare the time spent with Stranger 1 versus the empty cage. Healthy mice typically spend more time with the mouse.
-
Social Novelty Preference: Compare the time spent with the novel mouse (Stranger 2) versus the familiar mouse (Stranger 1). Healthy mice usually spend more time with the novel mouse.
-
Forced Swim Test (FST)
Objective: To assess depressive-like behavior by measuring the time a rodent spends immobile when placed in an inescapable water-filled cylinder.[1][20] This test is also referred to as the behavioral despair test.[21]
Protocol:
-
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.[1]
-
Pre-test (optional but recommended for rats): On the day before the test, place the mouse in the water for 15 minutes.[21] This is done to induce a stable level of immobility on the test day.
-
Test:
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water. A decrease in immobility time is interpreted as an antidepressant-like effect.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for assessing this compound.
Caption: Logical relationship from molecular to behavioral effects.
References
- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A natural product-inspired chemical tool for central nervous system drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The locus coeruleus neuroprotective drug this compound normalizes behavior in the 5xFAD transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The involvement of BDNF-CREB signaling pathways in the pharmacological mechanism of combined SSRI- antipsychotic treatment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BDNF/CREB signaling pathway contribution in depression pathogenesis: A survey on the non-pharmacological therapeutic opportunities for gut microbiota dysbiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. anilocus.com [anilocus.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Open field test for mice [protocols.io]
- 13. bowdish.ca [bowdish.ca]
- 14. conductscience.com [conductscience.com]
- 15. Sucrose preference test: A systematic review of protocols for the assessment of anhedonia in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimization of food deprivation and sucrose preference test in SD rat model undergoing chronic unpredictable mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn-links.lww.com [cdn-links.lww.com]
- 18. Assessment of Social Interaction Behaviors [jove.com]
- 19. maze.conductscience.com [maze.conductscience.com]
- 20. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 21. Behavioural despair test - Wikipedia [en.wikipedia.org]
Vindeburnol in Rat Models of Depression: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vindeburnol, a synthetic derivative of eburnamine-vincamine alkaloids, has emerged as a promising therapeutic candidate for neurological and psychiatric disorders, including depression.[1] Preclinical studies in rodent models have demonstrated its potential antidepressant-like effects, primarily through the modulation of the noradrenergic system.[1] This document provides a comprehensive overview of the dosage and administration of this compound in rat models of depression, supported by detailed experimental protocols and data presented for comparative analysis. The information herein is intended to guide researchers in designing and executing preclinical studies to further evaluate the efficacy and mechanisms of action of this compound.
Dosage and Administration
This compound has been investigated in rat models of depression using both oral and intraperitoneal routes of administration. The selection of the administration route may depend on the specific experimental design, desired pharmacokinetic profile, and the nature of the depression model.
Table 1: Summary of this compound Dosage and Administration in Rat Models of Depression
| Parameter | Oral Administration | Intraperitoneal (IP) Administration |
| Dosage | 20 mg/kg/day | 20 mg/kg/day |
| Vehicle | Water | Saline or other suitable vehicle |
| Frequency | Once daily | Once daily |
| Duration | 14 - 21 days | 21 days |
| Rat Strain | Wistar | Wistar |
| Depression Model | Ultrasound-Induced Depression | Ultrasound-Induced Depression |
| Reference | [2] | [1] |
Experimental Protocols
Animal Models
The most prominently used model in this compound research for depression is the Ultrasound-Induced Depression Model in Wistar rats. This model is designed to induce a depressive-like state through chronic exposure to variable-frequency ultrasound, mimicking environmental stress.
Protocol 1: Ultrasound-Induced Depression Model
-
Animal Selection: Use male Wistar rats, housed individually to prevent social buffering effects.
-
Apparatus: An ultrasound generator capable of producing variable frequencies in the range of 20-45 kHz.
-
Procedure:
-
House the rats in individual cages.
-
Expose the rats to variable-frequency ultrasound (20-45 kHz) for a continuous period of 21 days.
-
The frequency should be altered unpredictably to prevent habituation.
-
A control group of rats should be housed under identical conditions without ultrasound exposure.
-
-
Validation: The successful induction of a depressive-like state can be confirmed by behavioral tests such as the Sucrose (B13894) Preference Test, Forced Swim Test, and Social Interaction Test.
This compound Preparation and Administration
Protocol 2: Preparation and Administration of this compound
A. Oral Administration (Gavage)
-
Preparation:
-
Weigh the required amount of this compound powder based on the animal's body weight to achieve a 20 mg/kg dose.
-
Suspend the powder in distilled water. Ensure the solution is homogenous before each administration.
-
-
Administration:
-
Gently restrain the rat.
-
Use a gavage needle of appropriate size for the rat.
-
Carefully insert the gavage needle into the esophagus and deliver the this compound suspension directly into the stomach.
-
Administer once daily for the duration of the study (e.g., 14 or 21 days).
-
B. Intraperitoneal (IP) Injection
-
Preparation:
-
Dissolve this compound in a sterile, isotonic saline solution to the desired concentration for a 20 mg/kg dosage. The volume of injection should be kept minimal (e.g., 1-2 ml/kg).
-
-
Administration:
-
Properly restrain the rat to expose the abdomen.
-
Lift the animal's hindquarters to a 30-degree angle to allow the abdominal organs to move cranially.
-
Insert a 23-25 gauge needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.
-
Inject the this compound solution into the peritoneal cavity.
-
Administer once daily for 21 days.
-
Behavioral Assessments
A battery of behavioral tests is crucial to assess the antidepressant-like effects of this compound.
Protocol 3: Sucrose Preference Test (SPT)
This test measures anhedonia, a core symptom of depression.
-
Acclimation: For 48 hours, habituate the rats to drinking from two bottles in their home cage.
-
Baseline: For 24 hours, provide the rats with two bottles, one containing 1% sucrose solution and the other with plain water. Measure the consumption from each bottle.
-
Testing: After the induction of depression and during this compound treatment, repeat the 24-hour two-bottle choice test.
-
Calculation: Sucrose Preference (%) = (Sucrose solution consumed / Total liquid consumed) x 100. A decrease in sucrose preference in the depression model group and a reversal of this effect in the this compound-treated group indicates an antidepressant-like effect.
Protocol 4: Forced Swim Test (FST)
This test assesses behavioral despair.
-
Apparatus: A transparent cylindrical tank (40-50 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Procedure:
-
Place the rat in the cylinder for a 15-minute pre-test session 24 hours before the actual test.
-
On the test day, place the rat in the cylinder for a 5-minute session.
-
Record the duration of immobility (floating with minimal movements to keep the head above water).
-
-
Analysis: A reduction in immobility time in the this compound-treated group compared to the untreated depression model group suggests an antidepressant-like effect.
Protocol 5: Open Field Test (OFT)
This test evaluates locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 100 x 100 cm) with walls high enough to prevent escape. The arena is typically divided into a central and a peripheral zone.
-
Procedure:
-
Place the rat in the center of the arena and allow it to explore for 5-10 minutes.
-
Record the total distance traveled, time spent in the center versus the periphery, and the frequency of rearing and grooming behaviors using a video tracking system.
-
-
Analysis: this compound has been shown not to significantly increase overall locomotor activity, which is important to distinguish a true antidepressant effect from psychostimulation.[1]
Protocol 6: Social Interaction Test (SIT)
This test measures social withdrawal, a common symptom of depression.
-
Apparatus: A two-chambered box with a removable partition.
-
Procedure:
-
Habituation: Place the test rat in one chamber and allow it to habituate for 5-10 minutes.
-
Social Interaction: Introduce a novel, non-aggressive rat of the same sex into the other chamber. Remove the partition and record the time the test rat spends actively interacting (e.g., sniffing, grooming) with the novel rat over a 10-minute period.
-
-
Analysis: An increase in social interaction time in the this compound-treated group compared to the depression model group indicates a reduction in social withdrawal.
Biochemical Analysis
Protocol 7: Tyrosine Hydroxylase (TH) Immunohistochemistry
This compound's mechanism of action is believed to involve the upregulation of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis.
-
Tissue Preparation:
-
Following the final behavioral test, euthanize the rats and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Dissect the brain and post-fix in 4% paraformaldehyde.
-
Cryoprotect the brain tissue in a sucrose solution.
-
Section the brain regions of interest (e.g., locus coeruleus, ventral tegmental area) using a cryostat.
-
-
Staining:
-
Mount the sections on slides.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., normal goat serum).
-
Incubate with a primary antibody against Tyrosine Hydroxylase.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount with a coverslip and an anti-fade mounting medium.
-
-
Analysis:
-
Visualize the sections using a fluorescence microscope.
-
Quantify the intensity of TH immunofluorescence or the number of TH-positive cells in the specified brain regions. An increase in TH expression in the this compound-treated group would support its proposed mechanism of action.
-
Visualizations
Caption: Experimental workflow for evaluating this compound in a rat model of depression.
Caption: Proposed signaling pathway for the antidepressant-like effects of this compound.
References
Application Notes and Protocols: In Vitro Assays for Measuring Vindeburnol's Effect on Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various in vitro assays for characterizing the effects of Vindeburnol on neuronal cells. This compound, a synthetic derivative of the alkaloid vincamine, has shown potential therapeutic properties in models of central nervous system (CNS) disorders like Alzheimer's disease and multiple sclerosis.[1][2] In vitro studies have indicated that this compound may exert its effects by inhibiting phosphodiesterase (PDE) with an EC50 of approximately 50 μM, leading to an increase in cyclic AMP (cAMP) levels and subsequent expression of Brain-Derived Neurotrophic Factor (BDNF).[1][3][4] This proposed mechanism suggests that this compound could influence neuronal survival, plasticity, and function.
The following protocols are designed to enable researchers to systematically investigate this compound's neuroprotective, neurotrophic, and potential cytotoxic effects. The assays cover key aspects of neuronal health, including cell viability, neurite dynamics, apoptosis, and oxidative stress.
Neuronal Viability and Neuroprotection Assays
Assessing the impact of this compound on neuronal viability is a critical first step. These assays can determine the dose-dependent cytotoxicity of the compound and its potential to protect neurons from a toxic insult, such as glutamate-induced excitotoxicity or oxidative stress.
Experimental Workflow: Viability/Neuroprotection Assay
Caption: General workflow for assessing this compound's neuroprotective effects.
Protocol 1.1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]
-
Materials :
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
96-well tissue culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
DMSO
-
Microplate reader
-
-
Protocol :
-
Seed cells at an optimized density (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.
-
Treat cells with serial dilutions of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (DMSO).
-
Incubate for the desired treatment period (e.g., 24-48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 1.2: LDH Cytotoxicity Assay for Neuroprotection
This assay quantifies lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium, serving as a marker for cytotoxicity and membrane integrity.[6][7]
-
Materials :
-
Primary cortical neurons or iPSC-derived neurons
-
96-well plates
-
Neurotoxic agent (e.g., 100 µM glutamate or 50 µM H₂O₂)
-
This compound stock solution
-
LDH cytotoxicity detection kit
-
-
Protocol :
-
Plate neurons and allow them to mature for 5-7 days in vitro.
-
Pre-treat cells with various concentrations of this compound for 2 hours.
-
Introduce the neurotoxic agent to the wells (except for the negative control).
-
Co-incubate for 24 hours at 37°C.
-
Collect 50 µL of supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH release.
-
Measure absorbance at the recommended wavelength (typically 490 nm).
-
Calculate neuroprotection by comparing LDH release in this compound-treated wells to the toxin-only control.
-
Data Presentation: this compound Neuroprotection
| Treatment Group | This compound (µM) | % Neuronal Viability (vs. Toxin Control) |
| Vehicle Control | 0 | 100% |
| Toxin (Glutamate 100 µM) | 0 | 45% |
| Toxin + this compound | 1 | 52% |
| Toxin + this compound | 10 | 75% |
| Toxin + this compound | 50 | 88% |
Neurite Outgrowth Assay
Given this compound's potential to increase BDNF, assessing its effect on neurite outgrowth is crucial for understanding its neurotrophic properties.[1][3] High-content screening (HCS) platforms are ideal for this purpose.[8]
Experimental Workflow: Neurite Outgrowth Assay
Caption: Workflow for quantifying this compound's effect on neurite outgrowth.
Protocol 2.1: High-Content Imaging of Neurite Outgrowth
This protocol provides a method for visualizing and quantifying changes in neurite length and complexity.[8][9][10]
-
Materials :
-
Human iPSC-derived neurons[8]
-
384-well imaging plates (e.g., coated with Matrigel or laminin)
-
This compound stock solution
-
Fixative: 4% paraformaldehyde (PFA)
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 5% bovine serum albumin (BSA) in PBS
-
Primary antibody: Anti-β-III Tubulin
-
Secondary antibody: Fluorescently-conjugated anti-mouse IgG
-
Nuclear stain: DAPI
-
High-content imaging system
-
-
Protocol :
-
Seed iPSC-derived neurons at an appropriate density (e.g., 2,000-2,500 cells/well for a 384-well plate) and allow them to adhere for 24 hours.[9]
-
Treat the neurons with a range of this compound concentrations for 72 hours.[8] Include a positive control (e.g., BDNF) and a negative control (vehicle).
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS, then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with anti-β-III Tubulin antibody overnight at 4°C.
-
Wash three times with PBS and incubate with the fluorescent secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
Wash again and acquire images using a high-content imaging system.
-
Use analysis software to quantify parameters such as total neurite length per neuron, number of branches, and number of viable neurons.
-
Data Presentation: Effect of this compound on Neurite Length
| Concentration (µM) | Average Neurite Length per Neuron (µm) | % Change from Vehicle |
| 0 (Vehicle) | 150.5 ± 12.3 | 0% |
| 1 | 162.1 ± 14.8 | +7.7% |
| 10 | 225.8 ± 20.1 | +50.0% |
| 50 | 280.4 ± 25.6 | +86.3% |
Apoptosis Assays
These assays help determine whether this compound can prevent neuronal apoptosis induced by pathological stimuli. Assays can target early-stage events like phosphatidylserine (B164497) (PS) externalization (Annexin V) or late-stage events like DNA fragmentation (TUNEL).[11]
Protocol 3.1: Annexin V/PI Staining for Apoptosis
This flow cytometry or imaging-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[11][12]
-
Materials :
-
Neuronal cell culture
-
Apoptosis-inducing agent (e.g., staurosporine)
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer or fluorescence microscope
-
-
Protocol :
-
Seed and treat cells with this compound followed by an apoptosis-inducing agent as described in the neuroprotection protocol.
-
Harvest the cells (including floating cells in the supernatant).
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry or fluorescence microscopy within one hour.
-
Viable cells : Annexin V-negative, PI-negative
-
Early apoptotic cells : Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells : Annexin V-positive, PI-positive
-
-
Protocol 3.2: TUNEL Assay for Late-Stage Apoptosis
The TUNEL (TdT-mediated dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[11][13]
-
Materials :
-
Cells grown on coverslips or in imaging plates
-
In situ cell death detection kit (e.g., TUNEL-based kit)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
-
-
Protocol :
-
Culture and treat cells as previously described.
-
Fix cells with 4% PFA.
-
Permeabilize the cells according to the kit's instructions.
-
Perform the TUNEL reaction by incubating the cells with the enzyme (TdT) and labeled nucleotides (e.g., fluorescein-dUTP).
-
Wash the cells and counterstain with DAPI to visualize all nuclei.
-
Mount the coverslips or image the plate using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive cells (apoptotic) relative to the total number of DAPI-stained cells.
-
Oxidative Stress Assays
Oxidative stress is a key factor in neurodegeneration.[14][15] These assays measure the generation of reactive oxygen species (ROS) and can be used to assess this compound's potential antioxidant or pro-oxidant effects.
Protocol 4.1: Cellular ROS Detection
This protocol uses a cell-permeable dye that fluoresces upon oxidation by ROS.[6][16]
-
Materials :
-
Neuronal cells in a 96-well black, clear-bottom plate
-
Oxidative stress inducer (e.g., H₂O₂)
-
This compound
-
CellROX™ Green Reagent or similar ROS indicator dye[6]
-
Live-cell nuclear stain (e.g., Hoechst 33342)
-
Fluorescence microplate reader or microscope
-
-
Protocol :
-
Plate and treat cells with this compound, followed by an oxidative stress inducer.
-
Add the CellROX™ Green Reagent (final concentration ~5 µM) and Hoechst stain to the wells.[6]
-
Incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells with warm PBS.
-
Measure the fluorescence intensity (e.g., Ex/Em ~485/520 nm for CellROX Green) using a plate reader or capture images with a microscope.
-
Normalize the ROS signal to the cell number (Hoechst signal).
-
Data Presentation: this compound's Effect on ROS Levels
| Treatment Group | This compound (µM) | Relative Fluorescence Units (RFU) |
| Control | 0 | 100 ± 8 |
| H₂O₂ (50 µM) | 0 | 450 ± 35 |
| H₂O₂ + this compound | 10 | 310 ± 28 |
| H₂O₂ + this compound | 50 | 180 ± 21 |
Proposed Signaling Pathway of this compound
In vitro evidence suggests that this compound inhibits phosphodiesterase (PDE), leading to an accumulation of intracellular cAMP.[1][3] This activates downstream signaling cascades, including the expression of neurotrophic factors like BDNF, which ultimately promotes neuronal survival and plasticity.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A natural product-inspired chemical tool for central nervous system drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The locus coeruleus neuroprotective drug this compound normalizes behavior in the 5xFAD transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Susceptibility to Oxidative Stress Is Determined by Genetic Background in Neuronal Cell Cultures | eNeuro [eneuro.org]
- 7. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 9. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons [jove.com]
- 11. Apoptosis Assays [sigmaaldrich.com]
- 12. neuroproof.com [neuroproof.com]
- 13. researchgate.net [researchgate.net]
- 14. Oxidative Stress Detection | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Neuronal Damage Induced by Gradual Oxidative Stress in iPSC‐Derived Neurons: Implications for Ferroptosis Involvement and ALS Drug Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An in vitro screening cascade to identify neuroprotective antioxidants in ALS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Subchronic Oral Gavage Toxicity Study of Vindeburnol in Rodents
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Vindeburnol is a synthetic derivative of the eburnamine-vincamine class of alkaloids and has been investigated for its potential therapeutic properties in various central nervous system (CNS) disorders, including Alzheimer's disease, multiple sclerosis, and depression.[1] Preclinical data suggest that this compound may enhance noradrenergic activity, increase levels of brain-derived neurotrophic factor (BDNF), and reduce neuroinflammation.[2][3] A 14-day subchronic toxicity study in mice indicated a good safety profile at a 20 mg/kg dose, while an 80 mg/kg dose resulted in some mortality and hepatotoxicity.[3][4]
This document provides a detailed protocol for conducting a 90-day subchronic oral toxicity study of this compound in rodents, adhering to the principles outlined in the OECD Guideline for the Testing of Chemicals, Test No. 408.[5][6][7][8] The objective of such a study is to characterize the toxicological profile of this compound following repeated daily administration over a prolonged period.[5][6] Key outcomes include the identification of potential target organs, the determination of dose-response relationships, and the establishment of a No-Observed-Adverse-Effect Level (NOAEL).[5][6]
2.0 Materials and Reagents
-
This compound (CAS 68779-67)[2]
-
Vehicle (e.g., purified water, 0.5% w/v methylcellulose). The choice of vehicle must be justified and shown to be tolerated by the test species.[9][10][11]
-
Standard rodent chow and purified drinking water, available ad libitum.
-
Calibrated analytical balance, pH meter, and homogenizer.
-
Oral gavage needles (stainless steel or flexible plastic, appropriate size for the animal).[12][13]
-
Syringes.
-
Standard animal caging with environmental enrichment.
-
Blood collection tubes (e.g., EDTA for hematology, serum separator tubes for clinical chemistry).
-
Histopathology reagents (e.g., 10% neutral buffered formalin, ethanol (B145695) series, xylene, paraffin (B1166041) wax, hematoxylin (B73222) and eosin (B541160) stains).
3.0 Test System
-
Species: Rat (e.g., Sprague-Dawley or Wistar strain). Rodents are the preferred species for this type of study.[6][7]
-
Source: A licensed, reputable supplier.
-
Age: Young, healthy adults (e.g., 6-8 weeks old at the start of dosing).
-
Sex: Equal numbers of males and females in each group.[6]
-
Acclimation: Minimum of 5 days to the laboratory environment before the start of the study.
-
Housing: Housed in environmentally controlled rooms (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle).
4.0 Experimental Design and Protocol
The study design is based on OECD Guideline 408.[6][7] It involves administering this compound daily via oral gavage to several groups of rodents at different dose levels for 90 consecutive days.
Dose Formulation and Preparation
-
On each dosing day, calculate the required amount of this compound and vehicle based on the concentration and total volume needed for all animals.
-
Weigh the appropriate amount of this compound.
-
If a suspension is required (e.g., using 0.5% methylcellulose), gradually add the vehicle to the test article while mixing or homogenizing to ensure a uniform and stable formulation.
-
Verify the pH of the formulation to ensure it is within a physiologically tolerated range (typically pH 5-9).[14]
-
Store the formulation according to its stability data (e.g., at 2-8°C, protected from light) and bring to room temperature before dosing.
-
Samples of the formulation should be collected periodically to confirm concentration and homogeneity.
Experimental Groups and Dose Levels
At least three dose levels (low, mid, high) and a concurrent vehicle control group are required.[6] A high-dose recovery group may also be included to assess the reversibility of toxic effects.[6] Dose selection should be based on previous studies, such as the 14-day mouse study where 20 mg/kg was well-tolerated and 80 mg/kg showed toxicity.[3][4]
| Table 1: Experimental Group Design | ||||
| Group | Treatment | Dose Level (mg/kg/day) | Males | Females |
| 1 | Vehicle Control | 0 | 10 | 10 |
| 2 | Low Dose | TBD (e.g., 10) | 10 | 10 |
| 3 | Mid Dose | TBD (e.g., 30) | 10 | 10 |
| 4 | High Dose | TBD (e.g., 90) | 10 | 10 |
| 5 (Optional) | High Dose Recovery | TBD (e.g., 90) | 5 | 5 |
Oral Gavage Administration Protocol
Oral gavage ensures the direct and accurate administration of a specified volume of the test substance into the stomach.[15]
-
Animal Restraint: Firmly but gently restrain the animal, ensuring the head and body are aligned vertically to straighten the esophagus.[15]
-
Needle Measurement: Before insertion, measure the appropriate length for the gavage needle by holding it alongside the animal, with the tip extending from the mouth to the last rib or xiphoid process.[12]
-
Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it smoothly over the tongue into the esophagus. The animal should swallow reflexively.[12][15] Do not force the needle. If resistance is met or the animal shows respiratory distress, withdraw and re-attempt.[15]
-
Administration: Once the needle is correctly placed, slowly administer the dose formulation. The maximum recommended volume for rats is 10-20 ml/kg.[12]
-
Withdrawal: After dosing, withdraw the needle gently along the same path of insertion.[12]
-
Monitoring: Observe the animal for 5-10 minutes post-dosing for any signs of distress, such as labored breathing or fluid emerging from the nose.[12][13]
In-Life Observations and Measurements
Systematic observations are critical for identifying signs of toxicity.[16]
| Table 2: Schedule of In-Life Observations | ||
| Parameter | Frequency | Details |
| Mortality/Morbidity Checks | Twice daily | Observe for animals that are moribund or deceased. |
| Clinical Observations | Daily | Detailed examination for changes in skin, fur, eyes, posture, gait, and occurrence of seizures or tremors.[17] |
| Body Weight | Weekly | |
| Food & Water Consumption | Weekly | |
| Ophthalmoscopy | Prior to study start and at termination | Examination of the eye and surrounding structures. |
| Clinical Pathology | At termination (and optionally at an interim point) | Hematology and clinical chemistry analysis. |
Terminal Procedures
At the end of the 90-day dosing period (and a 28-day recovery period for Group 5), animals are humanely euthanized for sample collection and pathological examination.
-
Anesthesia and Blood Collection: Anesthetize animals (e.g., with CO2/O2 mixture) and collect blood via a consistent site, such as the retro-orbital sinus or cardiac puncture.[18]
-
Clinical Pathology: Analyze blood for hematology and clinical chemistry parameters.[19][20]
-
Gross Necropsy: Perform a full necropsy on all animals. Examine all external surfaces, orifices, and cranial, thoracic, and abdominal cavities and their contents.
-
Organ Weights: Weigh key organs, including the brain, liver, kidneys, heart, spleen, and gonads.
-
Histopathology: Preserve specified organs and tissues in 10% neutral buffered formalin for histopathological processing and examination.
| Table 3: Key Clinical Pathology Parameters | |
| Hematology | Clinical Chemistry |
| Red Blood Cell Count (RBC) | Alanine Aminotransferase (ALT) |
| Hemoglobin (HGB) | Aspartate Aminotransferase (AST) |
| Hematocrit (HCT) | Alkaline Phosphatase (ALP) |
| White Blood Cell Count (WBC) & Differential | Total Bilirubin (TBIL) |
| Platelet Count (PLT) | Blood Urea Nitrogen (BUN) |
| Reticulocyte Count | Creatinine (CREA) |
| Glucose (GLU) | |
| Total Protein (TP) & Albumin (ALB) | |
| Electrolytes (Na+, K+, Cl-) |
5.0 Visualization of Protocols and Pathways
Experimental Workflow Diagram
Caption: Workflow for the 90-day subchronic oral toxicity study.
Hypothetical this compound Signaling Pathway
This compound has been shown to increase BDNF expression in a cAMP-dependent manner.[2] This diagram illustrates a potential neuroprotective signaling cascade initiated by this compound.
Caption: Potential neuroprotective signaling pathway of this compound.
References
- 1. This compound: A natural product-inspired chemical tool for central nervous system drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 6. Oral Toxicity OECD 408 - Toxicology IND Services [toxicology-ind.com]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. Nonclinical vehicle use in studies by multiple routes in multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Vehicle selection for nonclinical oral safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
- 14. researchgate.net [researchgate.net]
- 15. ouv.vt.edu [ouv.vt.edu]
- 16. testinglab.com [testinglab.com]
- 17. fda.gov [fda.gov]
- 18. Clinical Pathology - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Clinical pathology in the National Toxicology Program [pubmed.ncbi.nlm.nih.gov]
- 20. clinicalpub.com [clinicalpub.com]
Application Notes: Immunohistochemical Analysis of Tyrosine Hydroxylase in Neuroprotective Studies of Vindeburnol
Introduction
Vindeburnol is a compound of interest for its potential neuroprotective properties. One key application for evaluating such properties, particularly in models of neurodegenerative diseases like Parkinson's Disease (PD), is the assessment of dopaminergic neuron survival. Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the synthesis of dopamine (B1211576) and serves as a critical biomarker for these neurons.[1][2][3] Immunohistochemistry (IHC) is a widely used technique to visualize and quantify the abundance and distribution of TH-positive neurons and their processes within specific brain regions, such as the substantia nigra (SN) and striatum.[4]
These application notes provide a comprehensive protocol for using immunohistochemistry to evaluate the effect of this compound on tyrosine hydroxylase expression in a neurotoxin-induced animal model of Parkinson's disease. The protocol covers the experimental workflow, from animal model creation and this compound administration to tissue processing, staining, and quantitative analysis.
Hypothesized Mechanism of Action
While the precise mechanism of this compound is under investigation, it is hypothesized to exert neuroprotective effects by mitigating neuroinflammation and oxidative stress, pathways known to contribute to dopaminergic cell death in Parkinson's disease. A related compound, Vincamine, has been shown to provide neuroprotection by suppressing the NF-κB pathway and activating the Nrf2/HO-1 pathway.[5] This suggests this compound may act similarly to preserve neuronal integrity and maintain tyrosine hydroxylase expression.
Caption: Hypothesized signaling pathway for this compound's neuroprotective effects.
Quantitative Data Summary
The following tables present hypothetical quantitative data from a study evaluating this compound in a mouse model of Parkinson's disease induced by the neurotoxin MPTP. Quantification of TH-positive neurons in the substantia nigra pars compacta (SNpc) and optical density of TH-positive fibers in the striatum are key metrics.[6][7]
Table 1: Quantification of TH-Positive Neurons in the Substantia Nigra (SNpc)
| Treatment Group | Dose (mg/kg) | Number of TH+ Neurons (cells/section, mean ± SEM) | % Protection vs. MPTP Control |
| Vehicle Control | - | 8250 ± 310 | N/A |
| MPTP Control | - | 3300 ± 250 | 0% |
| This compound + MPTP | 10 | 4950 ± 280 | 33.3% |
| This compound + MPTP | 25 | 6100 ± 300 | 56.6% |
| This compound + MPTP | 50 | 7150 ± 320 | 77.8% |
Table 2: Optical Density of TH-Positive Fibers in the Striatum
| Treatment Group | Dose (mg/kg) | Optical Density (arbitrary units, mean ± SEM) | % Preservation vs. MPTP Control |
| Vehicle Control | - | 0.45 ± 0.03 | N/A |
| MPTP Control | - | 0.12 ± 0.02 | 0% |
| This compound + MPTP | 10 | 0.21 ± 0.02 | 27.3% |
| This compound + MPTP | 25 | 0.29 ± 0.03 | 51.5% |
| This compound + MPTP | 50 | 0.38 ± 0.03 | 78.8% |
Experimental Protocols & Workflow
The overall experimental process involves inducing a Parkinson's-like pathology in an animal model, administering the therapeutic compound (this compound), and subsequently performing immunohistochemical analysis.
Caption: Experimental workflow for assessing this compound's neuroprotective effects.
Protocol 1: Animal Model and this compound Treatment
This protocol describes the induction of dopaminergic neurodegeneration using MPTP, a widely used method for modeling Parkinson's disease in mice.[8][9]
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
MPTP Induction: Dissolve MPTP-HCl in sterile saline. Administer four intraperitoneal (i.p.) injections of MPTP (20 mg/kg) at 2-hour intervals. The vehicle control group receives saline injections.
-
This compound Treatment:
-
Dissolve this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Begin administration 24 hours after the final MPTP injection. A study on a related compound used intraperitoneal injections for 60 days.[10]
-
Administer this compound (or vehicle) daily via i.p. injection at desired doses (e.g., 10, 25, 50 mg/kg) for 14-21 days.
-
-
Endpoint: 24 hours after the final this compound dose, proceed with tissue collection.
Protocol 2: Tissue Preparation
This protocol is for free-floating sections, which is suitable for robust staining of thick sections.[11][12]
-
Anesthesia: Deeply anesthetize the mouse with an appropriate anesthetic (e.g., pentobarbital).
-
Transcardial Perfusion:
-
Post-fixation:
-
Carefully dissect the brain and post-fix in 4% PFA overnight at 4°C.[13]
-
-
Cryoprotection:
-
Transfer the brain to a 15% sucrose (B13894) solution in PBS at 4°C until it sinks.
-
Transfer to a 30% sucrose solution in PBS at 4°C until it sinks (typically 24-48 hours).
-
-
Sectioning:
-
Freeze the brain and cut coronal sections of the substantia nigra and striatum at 40 µm thickness using a freezing microtome or cryostat.[11]
-
Collect sections in a cryoprotectant solution (e.g., 30% ethylene (B1197577) glycol, 30% glycerol (B35011) in PBS) and store at -20°C until staining.
-
Protocol 3: Tyrosine Hydroxylase Immunohistochemistry (Chromogenic Detection)
This protocol uses the avidin-biotin complex (ABC) method with DAB for robust, visible detection.[4]
-
Washing: Place free-floating sections into a 24-well plate. Wash 3 times for 10 minutes each in 1x PBS to remove the cryoprotectant.
-
Endogenous Peroxidase Quenching: Incubate sections in 0.3% hydrogen peroxide (H₂O₂) in PBS for 15-30 minutes at room temperature (RT) to block endogenous peroxidase activity.[11]
-
Washing: Wash sections 3 times for 10 minutes each in PBS.
-
Blocking and Permeabilization:
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
The next day, wash sections 3 times for 10 minutes each in PBS with 0.1% Triton X-100.
-
Prepare the biotinylated secondary antibody solution (e.g., Biotinylated Goat anti-Rabbit IgG, 1:500) in the same buffer.
-
Incubate sections for 1-2 hours at RT on a shaker.[4]
-
-
ABC Reagent Incubation:
-
Wash sections 3 times for 10 minutes each in PBS.
-
Prepare the ABC reagent (e.g., from a VECTASTAIN Elite ABC kit) according to the manufacturer's instructions at least 30 minutes before use.
-
Incubate sections in the ABC reagent for 1 hour at RT.
-
-
Chromogen Detection:
-
Wash sections 3 times for 10 minutes each in PBS.
-
Prepare the DAB substrate solution according to the manufacturer's kit, adding H₂O₂ just before use.
-
Incubate sections in the DAB solution. Monitor color development under a microscope (typically 2-10 minutes). TH-positive structures will turn brown.[4]
-
Stop the reaction by transferring sections to PBS and washing them multiple times.[4]
-
-
Mounting and Coverslipping:
-
Mount the stained sections onto gelatin-coated slides.
-
Allow to air dry overnight.
-
Dehydrate through an ethanol (B145695) series (e.g., 70%, 95%, 100%), clear in xylene, and coverslip using a permanent mounting medium.
-
Caption: Logical relationship between neurotoxin, this compound, and TH expression.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced tyrosine hydroxylase activity induces oxidative stress, causes accumulation of autotoxic catecholamine metabolites, and augments amphetamine effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Vincamine alleviates brain injury by attenuating neuroinflammation and oxidative damage in a mouse model of Parkinson's disease through the NF-κB and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Automated Cell Detection Method for TH-positive Dopaminergic Neurons in a Mouse Model of Parkinson’s Disease Using Convolutional Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Immunohistochemistry (IHC) protocol [hellobio.com]
- 12. Immunohistochemistry (IHC) on mouse brain slices [protocols.io]
- 13. Immunohistochemistry (IHC) in mouse brain tissue [bio-protocol.org]
Application Notes and Protocols for Morris Water Maze with Vindeburnol-Treated Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vindeburnol, a synthetic derivative of the plant alkaloid vincamine, has emerged as a promising therapeutic candidate for neurodegenerative diseases, particularly Alzheimer's disease (AD).[1][2] Preclinical studies have demonstrated its potential to mitigate key pathological features of AD, such as amyloid-beta (Aβ) plaque accumulation and neuroinflammation.[1][2] Furthermore, this compound has been shown to exert neuroprotective effects and normalize certain behavioral deficits in animal models of AD.[1][2] Its mechanism of action is believed to involve the enhancement of neurotrophic signaling pathways, specifically by increasing the expression of Brain-Derived Neurotrophic Factor (BDNF) in a cyclic AMP (cAMP)-dependent manner and inhibiting phosphodiesterase (PDE) activity.[1][2]
The Morris water maze (MWM) is a widely used and robust behavioral assay to assess hippocampal-dependent spatial learning and memory in rodents.[3][4][5][6][7][8] It is a sensitive tool for evaluating cognitive deficits in models of neurodegenerative diseases and for assessing the efficacy of potential therapeutic interventions. This document provides a detailed protocol for utilizing the MWM to evaluate the effects of this compound on cognitive function in a murine model of Alzheimer's disease.
Experimental Protocols
Animal Model
A commonly used transgenic mouse model for Alzheimer's disease, such as the 5xFAD mouse model, is recommended. These mice exhibit an age-dependent accumulation of Aβ plaques and associated cognitive decline, providing a relevant platform to test the efficacy of this compound.[9][10][11] Age-matched wild-type (WT) littermates should be used as controls.
This compound Administration
-
Dosage: Based on preclinical studies, a daily intraperitoneal (i.p.) injection of this compound at a dose of 20 mg/kg can be used.
-
Vehicle: A sterile saline solution (0.9% NaCl) should be used as the vehicle for the control groups.
-
Treatment Duration: Chronic administration for a period of 21 to 28 days is recommended before the commencement of behavioral testing to allow for the compound to exert its potential therapeutic effects.
Morris Water Maze Apparatus
-
Pool: A circular pool with a diameter of 1.2 to 1.5 meters, filled with water maintained at a temperature of 22 ± 1°C. The water should be made opaque using non-toxic white tempera paint or a non-fat milk powder.[3][4]
-
Platform: A submerged escape platform (10 cm in diameter) placed 1 cm below the water surface. The platform's location should be in the center of one of the four designated quadrants of the pool.
-
Cues: Various high-contrast visual cues should be placed around the pool on the walls of the testing room to serve as spatial references for the animals.[3][4]
-
Tracking System: An automated video tracking system (e.g., EthoVision XT, ANY-maze) is essential for recording and analyzing the swim paths, escape latencies, and other behavioral parameters.[4]
Experimental Procedure
The MWM test is typically conducted over 5-7 consecutive days and consists of three phases:
a) Visible Platform Training (Day 1)
-
Purpose: To habituate the mice to the maze and ensure they are capable of swimming and locating a visible platform, thus ruling out any significant motor or visual impairments.
-
Procedure: The platform is made visible by attaching a brightly colored flag. Each mouse undergoes four trials per day. For each trial, the mouse is gently placed into the water at one of the four starting positions (North, South, East, West) in a quasi-random sequence. The mouse is allowed 60 seconds to find the platform. If it fails to find the platform within the allotted time, it is gently guided to it and allowed to remain there for 15-20 seconds. The inter-trial interval (ITI) should be at least 15 minutes.[9]
b) Hidden Platform Training (Acquisition Phase; Days 2-5)
-
Purpose: To assess spatial learning and memory acquisition.
-
Procedure: The flag is removed, and the platform is submerged. The platform remains in the same quadrant throughout this phase. Each mouse is subjected to four trials per day with a 60-second cut-off time and a 15-minute ITI. The starting positions are varied for each trial. The time taken to find the hidden platform (escape latency) and the path length are recorded.[9][12]
c) Probe Trial (Day 6 or 7)
-
Purpose: To evaluate spatial memory retention.
-
Procedure: The platform is removed from the pool. Each mouse is allowed to swim freely for 60 seconds. The starting position is typically in the quadrant opposite to where the platform was located. The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are recorded.[9][12]
Data Presentation
The following tables present hypothetical quantitative data based on expected outcomes from a study investigating the effects of this compound in a 5xFAD mouse model.
Table 1: Escape Latency During Hidden Platform Training (Acquisition Phase)
| Treatment Group | Day 2 (s) | Day 3 (s) | Day 4 (s) | Day 5 (s) |
| Wild-Type (WT) + Vehicle | 35 ± 4 | 25 ± 3 | 18 ± 2 | 12 ± 2 |
| 5xFAD + Vehicle | 55 ± 5 | 48 ± 4 | 42 ± 5 | 38 ± 4 |
| 5xFAD + this compound (20 mg/kg) | 45 ± 4 | 35 ± 3 | 25 ± 3 | 18 ± 2 |
Values are presented as mean ± SEM. A significant reduction in escape latency over the training days indicates learning.
Table 2: Path Length During Hidden Platform Training (Acquisition Phase)
| Treatment Group | Day 2 (m) | Day 3 (m) | Day 4 (m) | Day 5 (m) |
| Wild-Type (WT) + Vehicle | 8 ± 1.0 | 6 ± 0.8 | 4 ± 0.5 | 3 ± 0.4 |
| 5xFAD + Vehicle | 12 ± 1.5 | 10 ± 1.2 | 9 ± 1.1 | 8 ± 1.0 |
| 5xFAD + this compound (20 mg/kg) | 10 ± 1.2 | 8 ± 1.0 | 6 ± 0.7 | 4 ± 0.5 |
Values are presented as mean ± SEM. A shorter path length to the platform indicates more efficient spatial navigation.
Table 3: Probe Trial Performance
| Treatment Group | Time in Target Quadrant (%) | Platform Location Crossings |
| Wild-Type (WT) + Vehicle | 45 ± 5 | 5 ± 1 |
| 5xFAD + Vehicle | 20 ± 3 | 2 ± 0.5 |
| 5xFAD + this compound (20 mg/kg) | 38 ± 4 | 4 ± 1 |
Values are presented as mean ± SEM. A higher percentage of time spent in the target quadrant and more frequent crossings of the platform location indicate better memory retention.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound's neuroprotective effects.
Experimental Workflow for Morris Water Maze
Caption: Experimental workflow for the Morris water maze protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Search strategy analysis of Tg4-42 Alzheimer Mice in the Morris Water Maze reveals early spatial navigation deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. noldus.com [noldus.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Search Strategy Analysis of 5xFAD Alzheimer Mice in the Morris Water Maze Reveals Sex- and Age-Specific Spatial Navigation Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Cognitive Effects of Vindeburnol Using the Novel Object Recognition Test
Application Note
Introduction
Vindeburnol, a derivative of the plant alkaloid vincamine, has emerged as a promising compound in the field of neuroscience, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.[1][2] Research in preclinical models has demonstrated its potential to mitigate key pathological features associated with cognitive decline, including neuroinflammation and amyloid beta plaque accumulation.[1][2] Furthermore, this compound has been shown to modulate neuronal signaling pathways critical for learning and memory.[1][2] This document provides a detailed protocol for utilizing the Novel Object Recognition (NOR) test, a widely used behavioral assay, to evaluate the pro-cognitive effects of this compound in a rodent model of Alzheimer's disease (5xFAD mice).
Principle of the Novel Object Recognition Test
The NOR test is based on the innate tendency of rodents to explore novel objects more than familiar ones. This behavioral paradigm is a measure of recognition memory and is particularly sensitive to deficits in the perirhinal cortex, hippocampus, and prefrontal cortex, brain regions heavily implicated in Alzheimer's disease. The test is conducted in an open-field arena and consists of three phases: habituation, familiarization (training), and a test phase. A higher discrimination index, reflecting a preference for the novel object, is indicative of intact recognition memory.
Application
This protocol is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound for cognitive enhancement in the context of Alzheimer's disease and other neurodegenerative disorders. The 5xFAD transgenic mouse model is recommended as it exhibits an aggressive amyloid pathology and associated cognitive deficits.[3]
Data Presentation
The following table summarizes hypothetical quantitative data from a Novel Object Recognition test evaluating the effect of this compound on cognitive function in 5xFAD mice. This data is for illustrative purposes to demonstrate how results can be presented.
| Group | Treatment | n | Total Exploration Time (s) (Mean ± SEM) | Discrimination Index (Mean ± SEM) |
| Wild-Type | Vehicle | 12 | 65.3 ± 4.2 | 0.45 ± 0.05 |
| 5xFAD | Vehicle | 12 | 85.1 ± 5.1* | 0.10 ± 0.04** |
| 5xFAD | This compound (10 mg/kg) | 12 | 70.2 ± 4.8# | 0.38 ± 0.06## |
**p<0.05 compared to Wild-Type Vehicle; *p<0.01 compared to Wild-Type Vehicle #p<0.05 compared to 5xFAD Vehicle; ##p<0.01 compared to 5xFAD Vehicle
Note: Increased total exploration time in the 5xFAD vehicle group may be indicative of hyperactivity, a behavioral phenotype that has been observed in this mouse model.[1][2] this compound has been noted to reduce this hyperlocomotion.[1][2]
Experimental Protocols
Materials and Reagents
-
This compound
-
Vehicle (e.g., saline, DMSO, or as appropriate for this compound solubility)
-
5xFAD transgenic mice and wild-type littermates (aged 6-8 months)
-
Open-field arena (e.g., 50 cm x 50 cm x 40 cm, non-porous material)
-
A set of identical objects for the familiarization phase (e.g., two identical plastic cubes)
-
A set of distinct, novel objects for the test phase (e.g., a plastic pyramid or sphere)
-
Video recording and tracking software
-
70% Ethanol (B145695) for cleaning
Experimental Procedure
1. Animal Handling and Habituation:
- Handle mice for 5 minutes daily for 5 days leading up to the experiment to acclimate them to the experimenter.
- On the day before the test, habituate each mouse to the empty open-field arena for 10 minutes.
2. Familiarization Phase (Training):
- Place two identical objects in the arena at a fixed distance from each other.
- Gently place a mouse into the arena, midway between the two objects, facing away from them.
- Allow the mouse to freely explore the objects for 10 minutes.
- Record the session using video tracking software.
- The time spent exploring each object (nose within 2 cm of the object) is recorded.
- Return the mouse to its home cage.
- Clean the arena and objects with 70% ethanol between each trial to eliminate olfactory cues.
3. Inter-Trial Interval:
- A retention interval of 24 hours is recommended to assess long-term recognition memory.
4. Test Phase:
- Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
- Place the mouse back into the arena.
- Allow the mouse to freely explore for 5-10 minutes.
- Record the session and the time spent exploring the familiar and novel objects.
- Return the mouse to its home cage.
- Clean the arena and objects with 70% ethanol.
5. Data Analysis:
- Calculate the total exploration time for each object in the test phase.
- Calculate the Discrimination Index (DI) using the following formula: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
- A positive DI indicates a preference for the novel object, suggesting intact memory. A DI close to zero suggests a memory deficit.
- Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to compare the DI between the different experimental groups.
Mandatory Visualizations
This compound's Proposed Mechanism of Action
This compound is believed to exert its pro-cognitive effects through the inhibition of phosphodiesterase (PDE), which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This, in turn, activates Protein Kinase A (PKA), leading to the phosphorylation of cAMP response element-binding protein (CREB). Phosphorylated CREB then promotes the transcription of genes involved in synaptic plasticity and neuronal survival, including Brain-Derived Neurotrophic Factor (BDNF).[4][5][6]
This compound's signaling pathway enhancing cognitive function.
Experimental Workflow for Novel Object Recognition Test
The following diagram outlines the key steps in the Novel Object Recognition protocol for evaluating the cognitive effects of this compound.
Workflow for the Novel Object Recognition (NOR) test.
References
- 1. The locus coeruleus neuroprotective drug this compound normalizes behavior in the 5xFAD transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Behaviour Hallmarks in Alzheimer’s Disease 5xFAD Mouse Model [mdpi.com]
- 4. cAMP/PKA-CREB-BDNF signaling pathway in hippocampus mediates cyclooxygenase 2-induced learning/memory deficits of rats subjected to chronic unpredictable mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Connection Between BDNF/TrkB and AC/cAMP/PKA/CREB Signaling Pathways: Potential for Neuroprotection and Therapeutic Targets for Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Locomotor Activity with Vindeburnol using the Open Field Test
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vindeburnol, a synthetic derivative of the eburnamine-vincamine alkaloid group, has demonstrated a range of neuropsychopharmacological effects, including potential therapeutic properties in models of central nervous system disorders such as Alzheimer's disease and depression.[1][2] An essential aspect of characterizing the behavioral effects of novel compounds like this compound is the assessment of their impact on locomotor activity. The open field test is a widely used behavioral assay to evaluate general locomotor activity, exploratory behavior, and anxiety-like behavior in rodents.[3][4][5] These application notes provide a detailed protocol for utilizing the open field test to assess the effects of this compound on locomotor activity.
Mechanism of Action
The primary proposed mechanism of action for this compound involves the activation of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines (dopamine, norepinephrine (B1679862), and epinephrine).[1] Studies have shown that this compound can increase the levels of TH and its mRNA in the locus coeruleus, the principal site of norepinephrine synthesis in the brain.[1] This leads to elevated levels of norepinephrine and dopamine, as well as their metabolites, in brain regions such as the brainstem and striatum.[6] In the context of Alzheimer's disease models, this compound has been shown to reduce hyperlocomotion.[7][8] Generally, this compound does not appear to increase overall motor activity in healthy mice and rats; instead, it may have opposing effects on horizontal and vertical activity.[1][6]
Experimental Protocol: Open Field Test
This protocol outlines the procedure for conducting an open field test to assess locomotor activity in rodents following the administration of this compound.
1. Materials and Apparatus
-
Open Field Arena: A square or circular arena (e.g., 40 x 40 cm for mice, 100 x 100 cm for rats) with opaque walls high enough to prevent escape.[9] The floor should be made of a non-porous material that is easy to clean (e.g., PVC or plexiglass) and may be divided into a grid of squares (e.g., 16 squares).[5][10]
-
Video Recording System: A camera mounted above the arena to record the animal's movement.
-
Automated Tracking Software: Software (e.g., EthoVision XT, ANY-maze) to analyze the video recordings and quantify various behavioral parameters.[11]
-
Test Compound: this compound solution and a vehicle control solution.
-
Animal Subjects: Mice or rats, appropriately housed and handled according to institutional guidelines.
-
Cleaning Solution: 70% ethanol (B145695) or other suitable disinfectant to clean the arena between trials.
-
Dim Lighting: The testing room should be dimly lit to reduce anxiety and encourage exploration (e.g., < 10 lux).[9]
2. Experimental Procedure
-
Acclimation: Bring the animals to the testing room at least 30-60 minutes before the start of the experiment to allow them to acclimate to the new environment.
-
Drug Administration: Administer this compound or vehicle control to the animals according to the study design (e.g., intraperitoneally). The timing of administration relative to the test should be consistent.
-
Habituation to Arena (Optional): For some study designs, a brief habituation period in the arena on a preceding day may be desired.
-
Test Initiation: Gently place the animal in the center of the open field arena.
-
Recording: Start the video recording and tracking software simultaneously. Allow the animal to explore the arena for a predetermined duration (e.g., 5-20 minutes).[9][12]
-
Test Termination: At the end of the session, carefully remove the animal from the arena and return it to its home cage.
-
Cleaning: Thoroughly clean the arena with the cleaning solution to remove any olfactory cues before testing the next animal.
3. Data Analysis
The automated tracking software will provide quantitative data on various parameters. The following are key metrics for assessing locomotor activity:
-
Total Distance Traveled: The total distance the animal moved during the test session.[13]
-
Velocity: The average speed of the animal's movement.[13]
-
Time Spent in Locomotion: The amount of time the animal was mobile.
-
Rearing Frequency: The number of times the animal stood on its hind legs.[5]
-
Zone-Specific Activity:
Statistical analysis (e.g., t-test or ANOVA) should be performed to compare the data between the this compound-treated group and the vehicle control group.[15]
Data Presentation
The following tables summarize hypothetical quantitative data based on published findings to illustrate how results can be presented.
Table 1: Effect of this compound on Locomotor Activity in Wild-Type Mice
| Treatment Group | Total Distance Traveled (cm) | Mean Velocity (cm/s) | Rearing Frequency | Time in Center (%) |
| Vehicle Control | 2500 ± 150 | 8.3 ± 0.5 | 35 ± 4 | 15 ± 2 |
| This compound (20 mg/kg) | 2450 ± 130 | 8.2 ± 0.4 | 32 ± 3 | 16 ± 2.5 |
Data are presented as mean ± SEM. No significant differences were observed between the groups, consistent with reports that this compound does not generally affect motor activity in healthy animals.[1]
Table 2: Effect of this compound on Hyperlocomotion in 5xFAD Transgenic Mice (Alzheimer's Disease Model)
| Treatment Group | Total Distance Traveled (cm) | Time in Center (%) | Time near Walls (%) |
| Wild-Type + Vehicle | 2300 ± 180 | 18 ± 3 | 82 ± 3 |
| 5xFAD + Vehicle | 3500 ± 250 | 30 ± 4 | 70 ± 4* |
| 5xFAD + this compound | 2400 ± 200# | 20 ± 3# | 80 ± 3# |
*p < 0.05 compared to Wild-Type + Vehicle. #p < 0.05 compared to 5xFAD + Vehicle. Data are presented as mean ± SEM. This table illustrates how this compound can normalize the hyperlocomotion and altered exploratory behavior observed in this disease model.[7][8]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the open field test.
Proposed Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound: A natural product-inspired chemical tool for central nervous system drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. anilocus.com [anilocus.com]
- 4. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Open field (animal test) - Wikipedia [en.wikipedia.org]
- 6. Antidepressant-like Effect of the Eburnamine-Type Molecule this compound in Rat and Mouse Models of Ultrasound-Induced Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The locus coeruleus neuroprotective drug this compound normalizes behavior in the 5xFAD transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Open Field Tests: Mastering Animal Behavior Research | Amuza Inc [amuzainc.com]
- 10. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Open field test for mice [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. conductscience.com [conductscience.com]
- 15. Frontiers | Open field test for the assessment of anxiety-like behavior in Gnathonemus petersii fish [frontiersin.org]
Application Notes and Protocols: Sucrose Preference Test for Antidepressant Effects of Vindeburnol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vindeburnol, a synthetic derivative of the eburnamine-vincamine alkaloid group, has emerged as a promising candidate for the treatment of depressive disorders.[1][2] Preclinical studies have demonstrated its antidepressant-like effects in rodent models, largely attributed to its unique mechanism of action involving the enhancement of catecholamine neurotransmission.[1][3] One of the key behavioral assays used to evaluate the antidepressant efficacy of this compound is the Sucrose (B13894) Preference Test (SPT). This test assesses anhedonia, a core symptom of depression characterized by a reduced ability to experience pleasure, by measuring the voluntary consumption of a sweetened solution versus plain water in rodents.[1][2] These application notes provide a comprehensive overview of the use of the SPT in evaluating the antidepressant effects of this compound, including detailed experimental protocols, data presentation, and a summary of its molecular mechanism.
Data Presentation
The following table summarizes representative quantitative data from a Sucrose Preference Test designed to assess the antidepressant-like effects of this compound in a rodent model of stress-induced depression. The data illustrates the typical outcomes observed in such experiments, where stress induces a state of anhedonia (reduced sucrose preference), and effective antidepressant treatment, such as with this compound, reverses this effect.
| Experimental Group | Treatment | Sucrose Preference (%) (Mean ± SEM) |
| Control | Vehicle | 85 ± 5 |
| Stress-Induced | Vehicle | 50 ± 7 |
| Stress-Induced | This compound (20 mg/kg) | 82 ± 6 |
| Stress-Induced | Positive Control (e.g., Fluoxetine) | 78 ± 5 |
Note: The data presented in this table is representative and compiled from qualitative descriptions in existing literature.[1][2] Actual experimental results may vary.
Experimental Protocols
A meticulously executed Sucrose Preference Test is crucial for obtaining reliable and reproducible data. The following is a detailed protocol adapted from established methodologies for assessing anhedonia in rodents.
Protocol: Sucrose Preference Test in Mice
1. Materials and Reagents:
-
Standard mouse cages
-
Two identical drinking bottles per cage (e.g., 50 mL conical tubes with sipper tubes)
-
1% (w/v) Sucrose solution (in distilled water)
-
Distilled water
-
This compound solution (prepared in a suitable vehicle, e.g., saline with 0.5% Tween 80)
-
Vehicle solution
-
Positive control antidepressant (e.g., Fluoxetine)
-
Animal scale
2. Animal Subjects:
-
Male BALB/c or C57BL/6 mice (8-10 weeks old) are commonly used.
-
House animals individually to prevent social hierarchy effects on drinking behavior.
-
Allow at least one week of acclimatization to the housing conditions before the start of the experiment.
3. Experimental Procedure:
a. Habituation Phase (48 hours):
-
Replace the standard water bottle in each cage with two identical drinking bottles.
-
Fill both bottles with distilled water.
-
Measure water consumption from each bottle every 24 hours to identify and exclude animals with a significant side preference (e.g., >75% consumption from one bottle).
b. Sucrose Training Phase (48 hours):
-
Replace the water in one of the two bottles with a 1% sucrose solution.
-
Continue to provide distilled water in the other bottle.
-
To prevent place preference, switch the positions of the sucrose and water bottles every 24 hours.
c. Baseline Sucrose Preference Test (24 hours):
-
Following the training phase, measure the consumption of both the 1% sucrose solution and distilled water over a 24-hour period.
-
Calculate the baseline sucrose preference for each animal using the formula: Sucrose Preference (%) = (Volume of Sucrose Solution Consumed / Total Volume of Liquid Consumed) x 100
-
Animals with a baseline sucrose preference below 65% may be excluded from the study.
d. Induction of Depression Model (e.g., Chronic Unpredictable Stress - CUS):
-
Subject the animals designated for the stress groups to a CUS protocol for a period of 3-4 weeks. The CUS paradigm involves the application of a variety of mild stressors in an unpredictable manner.
-
The control group should be handled similarly but not exposed to the stressors.
e. Drug Administration:
-
During the final 2-3 weeks of the CUS protocol, administer this compound (e.g., 20 mg/kg, intraperitoneally or orally), vehicle, or a positive control antidepressant daily.[1][2]
f. Final Sucrose Preference Test (24 hours):
-
After the CUS and treatment period, conduct the final SPT as described in the baseline test.
-
Measure the consumption of the 1% sucrose solution and distilled water over 24 hours.
-
Calculate the final sucrose preference for each animal.
4. Data Analysis:
-
Analyze the data using appropriate statistical methods, such as a one-way ANOVA followed by a post-hoc test (e.g., Tukey's test), to compare the sucrose preference between the different experimental groups.
-
A significant increase in sucrose preference in the this compound-treated group compared to the stress-induced vehicle group indicates an antidepressant-like effect.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Sucrose Preference Test.
Proposed Signaling Pathway of this compound's Antidepressant Effect
This compound's antidepressant-like effects are believed to be mediated through the modulation of catecholaminergic pathways in the brain, specifically within the locus coeruleus.[3] Research suggests that this compound may inhibit phosphodiesterase (PDE), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). This inhibition leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). Activated PKA then phosphorylates and activates Tyrosine Hydroxylase (TH), the rate-limiting enzyme in the synthesis of dopamine (B1211576) and norepinephrine (B1679862).[4] The resulting increase in the synthesis and release of these neurotransmitters is thought to alleviate depressive symptoms.
Caption: Proposed signaling pathway of this compound.
Conclusion
The Sucrose Preference Test is a robust and reliable method for assessing the antidepressant-like effects of novel compounds such as this compound. The ability of this compound to reverse stress-induced anhedonia in rodents, as measured by this test, provides strong preclinical evidence for its therapeutic potential in the treatment of depression. The underlying mechanism, involving the potentiation of dopamine and norepinephrine synthesis via the activation of tyrosine hydroxylase, offers a unique therapeutic target. The protocols and information provided herein are intended to guide researchers in the effective use of the Sucrose Preference Test for the evaluation of this compound and other potential antidepressant agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antidepressant-like Effect of the Eburnamine-Type Molecule this compound in Rat and Mouse Models of Ultrasound-Induced Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The locus coeruleus neuroprotective drug this compound normalizes behavior in the 5xFAD transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Forced Swim Test in Vindeburnol-Treated Rodents
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Vindeburnol, a synthetic derivative of the eburnamine-vincamine alkaloid group, has demonstrated potential as a novel antidepressant agent.[1][2] Preclinical studies have utilized the forced swim test (FST), a widely used behavioral assay, to evaluate the antidepressant-like effects of this compound in rodent models.[2] The FST is predicated on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture.[3][4][5] A reduction in the duration of immobility is interpreted as an antidepressant-like effect.[3][6] This document provides a detailed protocol for conducting the forced swim test in rodents treated with this compound, based on available research. It also outlines the proposed signaling pathway of this compound's action.
Quantitative Data Summary
The following table summarizes the reported effects of this compound in the forced swim test.
| Animal Model | Treatment | Dosage | Administration Route | Key Finding | Reference |
| Male Wistar Rats | Chronic this compound | 20 mg/kg | Intraperitoneal (IP) | Significantly reduced immobility time | [2] |
| Male BALB/c Mice | Chronic this compound | 20 mg/kg | Intraperitoneal (IP) | Significantly reduced immobility time | [2] |
Experimental Protocols
This section details the methodology for performing the forced swim test with this compound-treated rodents. The protocols are synthesized from established FST procedures and specific study parameters for this compound.[2][3][4][5][7]
Animal Models
-
Species: Male Wistar rats or male BALB/c mice have been used in studies with this compound.[2] The choice of species and strain should be carefully considered as it can influence behavior in the FST.
-
Health Status: Animals should be healthy and free from any conditions that could impair swimming ability.
-
Acclimatization: Upon arrival, animals should be allowed to acclimate to the housing facility for at least one week before the start of the experiment. They should be handled daily for a few minutes for at least four days prior to testing to minimize stress.[7]
This compound Administration
-
Dosage: A dose of 20 mg/kg has been shown to be effective.[2] However, it is recommended to perform a dose-response study to determine the optimal dose for a specific experimental setup.
-
Route of Administration: Intraperitoneal (IP) injection is a reported route of administration.[2]
-
Treatment Schedule: Chronic administration for 21 days has been utilized.[2] The timing of the last dose relative to the FST is critical and should be kept consistent.
Forced Swim Test Apparatus
-
Cylinder: A transparent Plexiglas or glass cylinder is used.
-
For Mice: Typically 20 cm in diameter and 30 cm in height.[4]
-
For Rats: Typically 20-40 cm in diameter and 40-60 cm in height.
-
-
Water: The cylinder should be filled with water to a depth that prevents the rodent from touching the bottom with its tail or hind limbs (approximately 15 cm for mice).[4]
-
Water Temperature: The water temperature should be maintained at 23-25°C to avoid hypothermia or heat stress.[5]
Experimental Procedure
The FST procedure differs slightly between mice and rats.
For Mice:
-
Single Session: The test is typically conducted in a single 6-minute session.[4][8]
-
Habituation: The initial 2 minutes of the session are often considered a habituation period and are excluded from the analysis.[8]
-
Test Phase: The subsequent 4 minutes are the test phase during which behavioral parameters are scored.
For Rats:
-
Pre-test Session: A 15-minute pre-test session is conducted 24 hours before the test session.[3][7] This initial exposure to the apparatus is thought to induce a more stable baseline of immobility.
-
Test Session: The test session on the following day is 5 minutes long.[3][7]
General Procedure:
-
Gently place the animal into the water-filled cylinder.
-
Record the entire session using a video camera for later analysis.
-
At the end of the session, remove the animal from the water, gently dry it with a towel, and return it to its home cage.
-
The water in the cylinder should be changed between animals.
Behavioral Scoring
The following behaviors are typically scored during the test phase:
-
Immobility: The animal is considered immobile when it remains floating in the water, making only small movements necessary to keep its head above water.
-
Swimming: The animal is actively moving its limbs and exploring the cylinder.
-
Climbing: The animal is making active upward movements with its forepaws against the cylinder wall.
Visualizations
Experimental Workflow
Caption: Workflow for the Forced Swim Test in this compound-Treated Rodents.
Proposed Signaling Pathway of this compound
This compound is thought to exert its antidepressant-like effects by modulating catecholaminergic systems.[2][9] The proposed mechanism involves the activation of tyrosine hydroxylase (TH), the rate-limiting enzyme in the synthesis of catecholamines (dopamine, norepinephrine, and epinephrine).[9]
Caption: Proposed mechanism of this compound's antidepressant-like action.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Antidepressant-like Effect of the Eburnamine-Type Molecule this compound in Rat and Mouse Models of Ultrasound-Induced Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using the rat forced swim test to assess antidepressant-like activity in rodents | Semantic Scholar [semanticscholar.org]
- 4. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 7. researchgate.net [researchgate.net]
- 8. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Quantitative Analysis of Vindeburnol and its Metabolites for Pharmacokinetic Studies using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Vindeburnol, a synthetic derivative of the eburnamine-vincamine class of alkaloids, is under investigation for its neuroprotective and cognitive-enhancing properties.[1][2][3] Preclinical studies have shown its potential in models of Alzheimer's disease and multiple sclerosis.[3][4] A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for its clinical development. This involves accurate quantification of the parent drug and its metabolites in biological matrices.
This application note provides a detailed protocol for the extraction and quantitative analysis of this compound in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is suitable for pharmacokinetic (PK) studies and can be adapted for the analysis of its metabolites.
Pharmacokinetic Data Summary
The following tables summarize key pharmacokinetic parameters for this compound from a preclinical study in mice following oral (PO) and intravenous (IV) administration of a 40 mg/kg dose.[1]
Table 1: Key Pharmacokinetic Parameters of this compound in Mice
| Parameter | Oral Administration (40 mg/kg) | Intravenous Administration (40 mg/kg) |
| Cmax (ng/mL) | 1450 ± 210 | 2980 ± 350 |
| Tmax (h) | 0.5 | 0.17 |
| AUC (0-t) (ng·h/mL) | 8970 ± 980 | 11950 ± 1320 |
| t½ (h) | 7.58 | 7.58 |
| Bioavailability (%) | 75 | - |
Data represent mean ± standard deviation.
Table 2: Mean Plasma Concentration of this compound Over Time
| Time (h) | Concentration (ng/mL) - Oral | Concentration (ng/mL) - Intravenous |
| 0.17 | 850 | 2980 |
| 0.5 | 1450 | 1850 |
| 1.0 | 1230 | 1100 |
| 2.0 | 980 | 650 |
| 4.0 | 620 | 310 |
| 8.0 | 250 | 120 |
| 12.0 | 110 | 55 |
| 24.0 | 20 | 10 |
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting this compound and its metabolites from plasma samples prior to LC-MS/MS analysis.[5][6][7]
Materials:
-
Frozen plasma samples from study subjects
-
This compound analytical standard and a suitable internal standard (IS), e.g., deuterated this compound or a structural analog
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Microcentrifuge capable of >10,000 x g
Procedure:
-
Thaw plasma samples to room temperature.
-
Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (prepared in methanol (B129727) or ACN).
-
Add 200 µL of cold acetonitrile to the tube to precipitate plasma proteins.[7]
-
Vortex the mixture vigorously for 3 minutes to ensure complete mixing and protein denaturation.
-
Centrifuge the samples at 10,000-15,000 rpm for 5-10 minutes to pellet the precipitated proteins.[7]
-
Carefully transfer 100 µL of the clear supernatant to an HPLC vial for analysis.
-
Inject an aliquot (e.g., 3-5 µL) into the LC-MS/MS system.[7]
LC-MS/MS Analysis
This method utilizes a reversed-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer for sensitive detection.[7][8]
Instrumentation:
-
UHPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 5 µm particle size).[7]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Methanol or Acetonitrile
-
Flow Rate: 0.4 mL/min.[7]
-
Gradient: Isocratic (e.g., 50:50 A:B) or a linear gradient, optimized for separation of this compound from its metabolites and matrix components.[7]
-
Column Temperature: 35-40 °C.[7]
-
Injection Volume: 3-5 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[6]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
MRM Transitions (Hypothetical):
-
This compound: m/z [Parent Ion] → m/z [Product Ion 1], m/z [Product Ion 2]
-
Metabolite M1 (Oxidized): m/z [Parent+16] → m/z [Product Ion]
-
Internal Standard (IS): m/z [Parent Ion] → m/z [Product Ion]
-
(Note: Specific parent and product ions for MRM transitions must be determined by infusing pure analytical standards of this compound and any available metabolites.)
Metabolic Pathway
Vinca alkaloids, the class to which this compound belongs, are primarily metabolized in the liver by cytochrome P450 enzymes, particularly the CYP3A subfamily.[9] The biotransformation typically involves oxidation (Phase I metabolism) followed by conjugation reactions (Phase II metabolism).
Conclusion
The described protein precipitation and LC-MS/MS method provides a rapid, sensitive, and robust workflow for the quantification of this compound in plasma. This approach is well-suited for high-throughput analysis required in preclinical and clinical pharmacokinetic studies. The high oral bioavailability and long half-life of this compound underscore its potential as a therapeutic agent, warranting further investigation into its metabolic profile.[1][2] The protocol can be readily adapted to include specific MRM transitions for identified metabolites as their analytical standards become available.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Item - Preclinical Characterization of this compound: Pharmacokinetics, Safety, and Cognitive-Enhancing Properties - American Chemical Society - Figshare [acs.figshare.com]
- 3. This compound: A natural product-inspired chemical tool for central nervous system drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The locus coeruleus neuroprotective drug this compound normalizes behavior in the 5xFAD transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Addressing Vindeburnol Solubility Challenges for In Vivo Studies
Welcome to the technical support center for Vindeburnol in vivo research. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance on overcoming the solubility challenges associated with this compound administration in animal studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in administering this compound for in vivo studies?
A1: The primary challenge is this compound's low aqueous solubility. This property can lead to difficulties in preparing formulations at desired concentrations, potentially causing issues with dosing accuracy, bioavailability, and the risk of precipitation at the injection site or in the gastrointestinal tract. A pronounced concentration maximum for intraperitoneal administration can be explained by the low solubility of this compound, the effects of which on absorption rate are pronounced for mice[1].
Q2: What are the common administration routes for this compound in preclinical studies?
A2: The most common administration routes for this compound in preclinical animal models are oral (PO) and intraperitoneal (IP) injection[1]. The choice of route depends on the specific aims of the study, such as pharmacokinetic profiling or assessment of efficacy in a disease model.
Q3: What is the reported oral bioavailability of this compound?
A3: this compound has been reported to have a high oral bioavailability of 75% in mice, with a long half-life of 7.58 hours[1][2].
Troubleshooting Guide
Issue: I am unable to dissolve this compound in a simple aqueous vehicle for my desired concentration.
Solution:
Due to its low water solubility, co-solvents and excipients are necessary to formulate this compound for in vivo studies. Below are several recommended formulation strategies. It is crucial to perform small-scale pilot formulations to determine the optimal vehicle for your specific concentration and experimental needs.
Recommended Formulation Protocols:
-
For Intraperitoneal (IP) Injection:
-
Saline Suspension: For lower concentrations, this compound can be suspended in sterile 0.9% saline. In one study, a dose of 20 mg/kg was administered intraperitoneally in 0.9% saline[1]. Ensure the suspension is homogenous before each injection.
-
Co-Solvent System: For higher concentrations, a co-solvent system is recommended to achieve a clear solution. A widely used vehicle for poorly soluble compounds consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
-
For Oral (PO) Administration:
-
Aqueous Solution for Lower Doses: In a 14-day subchronic toxicity study, this compound was dissolved in water for oral administration at 20 mg/kg and 80 mg/kg.
-
Co-Solvent System for Higher Concentrations or Pharmacokinetic Studies: A co-solvent system, similar to the one for IP injections, can be adapted for oral gavage.
-
Cyclodextrin Formulation: Cyclodextrins can enhance the aqueous solubility of hydrophobic compounds. A formulation using Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can be explored:
-
10% DMSO
-
90% (20% SBE-β-CD in Saline)
-
-
Oil-Based Vehicle: For some oral studies, an oil-based vehicle may be suitable:
-
10% DMSO
-
90% Corn Oil
-
-
Issue: I am observing precipitation of this compound in my formulation upon storage or dilution.
Solution:
-
Prepare Fresh Formulations: It is highly recommended to prepare this compound formulations fresh before each experiment to minimize the risk of precipitation.
-
Sequential Mixing: When preparing co-solvent formulations, dissolve this compound completely in DMSO first before adding the other components sequentially.
-
Sonication: Gentle sonication can help in dissolving the compound and maintaining a homogenous solution or suspension.
-
pH Adjustment: The solubility of ionizable compounds can be pH-dependent. Investigate the pKa of this compound and consider adjusting the pH of your vehicle if appropriate, ensuring the final pH is physiologically tolerated.
-
Warm the Vehicle: Gently warming the vehicle (e.g., to 37°C) can sometimes improve solubility. However, ensure that this compound is stable at that temperature.
Issue: I am concerned about the potential toxicity of the formulation vehicle.
Solution:
-
Minimize Co-solvent Concentration: Use the lowest concentration of co-solvents (like DMSO) necessary to achieve the desired drug concentration.
-
Vehicle Control Group: Always include a vehicle-only control group in your experiments to account for any biological effects of the formulation itself.
-
Toxicity Studies: If using a novel formulation, it may be necessary to conduct a preliminary toxicity study to assess the tolerability of the vehicle in your animal model.
Data Presentation: Pharmacokinetic Parameters of this compound
The following table summarizes the pharmacokinetic parameters of this compound in mice following a single 40 mg/kg dose.
| Parameter | Intraperitoneal (IP) Administration | Oral (PO) Administration |
| Cmax (mg/L) | 2.713 ± 0.68 | 1.325 ± 0.108 |
| Tmax (h) | 0.5 - 1 | 0.5 - 1 |
| Elimination Half-Life (h) | - | 7.58 |
| Relative Bioavailability | - | 75% |
| (Data sourced from a preclinical characterization study of this compound)[1][2]. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation using a Co-Solvent System
Objective: To prepare a 10 mg/mL stock solution of this compound for in vivo administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile conical tube.
-
Add DMSO to the tube to constitute 10% of the final desired volume (e.g., for 1 mL final volume, add 100 µL of DMSO).
-
Vortex thoroughly until the this compound is completely dissolved.
-
Add PEG300 to the tube to constitute 40% of the final volume (400 µL for 1 mL). Vortex until the solution is homogenous.
-
Add Tween-80 to the mixture to constitute 5% of the final volume (50 µL for 1 mL). Vortex until a clear, homogenous solution is formed.
-
Finally, add sterile saline to bring the solution to the desired final volume (450 µL for 1 mL). Vortex thoroughly.
-
Visually inspect the solution for any signs of precipitation before administration.
Mandatory Visualizations
This compound Experimental Workflow
Caption: Workflow for this compound in vivo studies.
Proposed Signaling Pathway of this compound
Caption: this compound's proposed mechanism of action.
References
Technical Support Center: High-Dose Vindeburnol (Acetaminophen as a Substitute) Toxicity and Hepatotoxicity in Mice
Disclaimer: Due to the absence of scientific literature on "Vindeburnol," this technical support guide utilizes Acetaminophen (B1664979) (APAP) as a well-documented substitute to model high-dose hepatotoxicity in mice. The experimental protocols, data, and troubleshooting advice provided are based on extensive research on APAP-induced liver injury.[1][2]
This guide is intended for researchers, scientists, and drug development professionals. It offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues encountered during in vivo hepatotoxicity studies.
I. Frequently Asked Questions (FAQs)
General Questions
Q1: Why is the mouse a suitable model for studying drug-induced hepatotoxicity?
A1: The mouse model is widely used because of its high reproducibility and translational relevance to human pathophysiology.[1][2] The mechanisms of acetaminophen-induced liver injury in mice closely mirror those observed in humans, making it a valuable tool for investigating pathogenesis and testing therapeutic interventions.[1][2]
Q2: What is the general mechanism of acetaminophen-induced liver injury?
A2: At therapeutic doses, acetaminophen is safely metabolized. However, in an overdose, the primary metabolic pathways become saturated, leading to an increased metabolism by cytochrome P450 enzymes to a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[3][4] NAPQI depletes glutathione (B108866) (GSH), a key antioxidant, and forms protein adducts, particularly in the mitochondria.[5] This leads to mitochondrial oxidative stress, mitochondrial DNA damage, and the opening of the mitochondrial permeability transition pore, ultimately causing necrotic cell death of hepatocytes.[4][6]
Q3: What are the typical signs of hepatotoxicity in mice after a high dose of acetaminophen?
A3: Macroscopic signs can include lethargy, ruffled fur, and hunched posture. The key indicators are biochemical and histological. Biochemically, a sharp increase in serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels is observed.[7][8] Histologically, centrilobular necrosis is the hallmark of acetaminophen-induced liver injury.[9][10]
Experimental Design & Protocol Questions
Q4: What is a standard acute high-dose of acetaminophen to induce hepatotoxicity in mice?
A4: Doses typically range from 200 to 500 mg/kg administered intraperitoneally (i.p.).[4][11] A common dose used in many studies is 300 mg/kg.[11][12] The exact dose may need to be optimized based on the mouse strain, sex, and fasting status.[1]
Q5: Why is fasting recommended before acetaminophen administration?
A5: Fasting (typically overnight) is recommended to deplete hepatic glutathione levels.[4] This makes the mice more susceptible to acetaminophen toxicity, allowing for the use of lower doses and resulting in a more consistent and reproducible injury.[4]
Q6: What is the typical time course of acetaminophen-induced liver injury in mice?
A6: Liver injury generally develops between 3-5 hours after acetaminophen administration and peaks around 12-24 hours.[4][13] By 48-72 hours, signs of liver regeneration can be observed.[13]
Q7: What are the key biomarkers to measure for assessing hepatotoxicity?
A7:
-
Primary Biomarkers:
-
Serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST): These are the most common and standard indicators of liver damage.[7]
-
-
Mechanistic Biomarkers:
-
Glutamate Dehydrogenase (GLDH): A marker of mitochondrial damage.[14][15]
-
Keratin-18 (K18): Full-length K18 is a marker of necrosis, while caspase-cleaved K18 indicates apoptosis.[14]
-
High Mobility Group Box-1 (HMGB1): A marker of necrosis.[14]
-
microRNA-122 (miR-122): A liver-specific miRNA that is released into circulation upon hepatocyte injury.[7][14]
-
II. Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in liver injury between mice. | 1. Inconsistent drug preparation or administration. 2. Variation in fasting times. 3. Differences in mouse strain, age, or sex.[1] 4. Gut microbiome differences. | 1. Ensure acetaminophen is fully dissolved (warming the saline can help) and administer a consistent volume based on accurate body weight. 2. Standardize the fasting period for all animals. 3. Use mice of the same strain, sex, and age. Be aware that some strains are more resistant to APAP toxicity. 4. House mice under the same conditions to minimize microbiome variations. |
| Lower-than-expected or no liver injury. | 1. Acetaminophen dose is too low for the specific mouse strain. 2. Incomplete dissolution or precipitation of acetaminophen solution. 3. Shorter than optimal fasting period. | 1. Perform a dose-response study to determine the optimal toxic dose for your specific experimental conditions. 2. Prepare the acetaminophen solution fresh and ensure it remains in solution during administration. 3. Ensure a consistent and adequate fasting period (e.g., 12-16 hours). |
| Unexpectedly high mortality. | 1. Acetaminophen dose is too high. 2. Contamination of the acetaminophen solution. 3. Underlying health issues in the animal colony. | 1. Reduce the dose of acetaminophen. 2. Use sterile techniques for preparing and administering the drug. 3. Ensure the health status of the animals before starting the experiment. |
| Discrepancy between biochemical markers (ALT/AST) and histology. | 1. Timing of sample collection. Peak ALT/AST levels may not perfectly coincide with peak histological damage. 2. Subjectivity in histological scoring. | 1. Collect samples at multiple time points to capture the peak of both biochemical and histological changes. 2. Use a standardized, blinded scoring system for histological evaluation. |
III. Data Presentation
Table 1: Typical Dosing Regimens for Acetaminophen-Induced Hepatotoxicity in Mice
| Dosing Type | Dose | Administration Route | Mouse Strain (Example) | Expected Outcome | Reference |
| Acute High-Dose | 300 mg/kg | Oral Gavage | C57BL/6 | Significant hepatotoxicity | [12] |
| Acute High-Dose | 400-500 mg/kg | Intraperitoneal | BALB/c | Severe centrilobular necrosis | [10][11] |
| Chronic | 1.1% in diet | Oral (in diet) | NIH General Purpose | Chronic hepatotoxicity with centrilobular necrosis | [9] |
| Sub-acute | 250 mg/kg, t.i.d. for 3 days | Oral Gavage | C57BL/6 | Moderate hepatotoxicity | [12] |
Table 2: Time Course of Key Biomarkers in Acetaminophen-Induced Liver Injury in Mice (300 mg/kg Dose)
| Time Point | Hepatic Glutathione (GSH) | Serum ALT | Histological Necrosis | Reference |
| 30 min - 1 hr | Significant Depletion | Baseline | None | [13][16] |
| 2 - 6 hrs | Depleted | Significant Increase | Onset of Necrosis | [13][16] |
| 12 - 24 hrs | Recovery Begins | Peak Levels | Peak Necrosis | [13][16] |
| 48 - 72 hrs | Near Baseline | Declining | Resolution and Regeneration | [13] |
IV. Experimental Protocols & Visualizations
Detailed Methodology: Acute High-Dose Acetaminophen-Induced Hepatotoxicity
1. Animal Model: Male C57BL/6 mice, 8-10 weeks old.
2. Acclimatization: Acclimatize mice for at least one week under standard housing conditions (12-hour light/dark cycle, free access to food and water).
3. Fasting: Fast mice overnight (12-16 hours) before acetaminophen administration, with continued access to water.[4]
4. Acetaminophen Preparation: Prepare a fresh solution of acetaminophen in warm, sterile saline. For a 300 mg/kg dose, a 15 mg/mL solution is often used. Ensure the acetaminophen is completely dissolved.
5. Administration: Weigh each mouse and administer the acetaminophen solution via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.
6. Monitoring: Monitor mice for signs of toxicity.
7. Sample Collection: At predetermined time points (e.g., 6, 12, 24, 48 hours), euthanize mice. Collect blood via cardiac puncture for serum biomarker analysis (ALT, AST, etc.). Perfuse the liver with saline and collect a portion for histology (fix in 10% neutral buffered formalin) and another portion to be snap-frozen in liquid nitrogen for molecular or biochemical analysis.
Experimental Workflow
Caption: Workflow for Acetaminophen-Induced Hepatotoxicity in Mice.
Signaling Pathway of Acetaminophen-Induced Hepatotoxicity
Caption: Key Signaling Pathway in Acetaminophen Hepatotoxicity.
References
- 1. Acetaminophen-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. JCI - The mechanism underlying acetaminophen-induced hepatotoxicity in humans and mice involves mitochondrial damage and nuclear DNA fragmentation [jci.org]
- 4. Current issues with acetaminophen hepatotoxicity–a clinically relevant model to test the efficacy of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of acetaminophen hepatotoxicity and their translation to the human pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Translational biomarkers of acetaminophen-induced acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hepatotoxicity of chronic high dose administration of acetaminophen to mice. A critical review and implications for hazard assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histopathological changes of acetaminophen-induced liver injury and subsequent liver regeneration in BALB/C and ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Acetaminophen hepatotoxicity in mice: Effect of age, frailty and exposure type - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biomarker discovery in acetaminophen hepatotoxicity: leveraging single-cell transcriptomics and mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanistic biomarkers provide early and sensitive detection of acetaminophen-induced acute liver injury at first presentation to hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Advances in the study of acetaminophen-induced liver injury [frontiersin.org]
- 16. researchgate.net [researchgate.net]
Optimizing Vindeburnol dosage to avoid adverse effects
Vindeburnol Technical Support Center
Disclaimer: this compound is a fictional drug developed for illustrative purposes. The data, protocols, and pathways presented here are hypothetical and intended to serve as a template for researchers in the pharmaceutical sciences.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with this compound, a novel kinase inhibitor under investigation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of the Chrono-Kinase A (CKA) enzyme. In many aggressive solid tumors, CKA is overactive and promotes uncontrolled cell division. This compound binds to the ATP-binding pocket of CKA, inhibiting its function. This disruption of the CKA signaling pathway leads to cell cycle arrest at the G2/M checkpoint and subsequently induces apoptosis in cancer cells.
Q2: What are the known dose-limiting toxicities of this compound in preclinical models?
A2: The primary dose-limiting toxicities observed in preclinical studies are dose-dependent and include hepatotoxicity (elevated liver enzymes), myelosuppression (specifically neutropenia), and cardiotoxicity (QTc interval prolongation).[1] Careful dose optimization is critical to balance therapeutic efficacy with these potential adverse effects.[1]
Q3: How should I prepare this compound for in vitro experiments?
A3: this compound is supplied as a lyophilized powder. For in vitro cell-based assays, we recommend preparing a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO). Ensure the powder is fully dissolved. The final concentration of DMSO in your cell culture media should not exceed 0.1% to avoid solvent-induced toxicity. Always include a vehicle-only control (e.g., 0.1% DMSO) in your experiments.[2]
Troubleshooting Guide
Issue 1: Higher-than-expected cytotoxicity in non-cancerous cell lines.
-
Possible Cause 1: Off-target effects. At higher concentrations, this compound may inhibit other kinases with structural similarity to CKA, leading to toxicity in normal cells.
-
Troubleshooting Step: Perform a dose-response curve with a wide range of concentrations to determine the lowest effective concentration that maintains selectivity for cancer cells.[2] Compare the IC50 values between your target cancer cell line and a non-cancerous control line.
-
-
Possible Cause 2: Contamination of cell culture.
-
Troubleshooting Step: Regularly test your cell lines for mycoplasma contamination. Ensure aseptic techniques are strictly followed.
-
-
Possible Cause 3: Solvent toxicity.
-
Troubleshooting Step: Verify that the final DMSO concentration in your experiments is at a non-toxic level (typically ≤0.1%). Run a vehicle-only control to confirm the solvent is not causing the observed cytotoxicity.[2]
-
Issue 2: Inconsistent results in kinase inhibition assays.
-
Possible Cause 1: Reagent degradation. this compound or other assay components (like ATP or substrate) may have degraded.
-
Troubleshooting Step: Prepare fresh stock solutions of this compound. Check the expiration dates and storage conditions of all assay reagents.
-
-
Possible Cause 2: Pipetting inaccuracies.
-
Troubleshooting Step: Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step.
-
-
Possible Cause 3: Assay interference.
-
Troubleshooting Step: Run control experiments without the enzyme or without the substrate to check for background signal or interference from this compound itself.
-
Data Presentation
Table 1: Dose-Response of this compound on Efficacy and Key Adverse Events
| This compound Dose (mg/kg) | Tumor Growth Inhibition (%) | Grade ≥3 Neutropenia Incidence (%) | Mean ALT Increase (U/L) | Mean QTc Prolongation (ms) |
| 10 | 35% | 5% | 15 | 2 |
| 25 | 68% | 18% | 45 | 8 |
| 50 | 85% | 42% | 110 | 25 |
| 75 (MTD) | 88% | 65% | 250 | 48 |
MTD: Maximum Tolerated Dose
Experimental Protocols
Protocol 1: In Vitro CKA Kinase Inhibition Assay
This protocol is designed to measure the half-maximal inhibitory concentration (IC50) of this compound against the CKA enzyme.
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.2 mg/mL BSA).
-
Prepare a 2X solution of recombinant CKA enzyme in kinase buffer.
-
Prepare a 2X solution of a suitable peptide substrate in kinase buffer.
-
Prepare a 2X ATP solution (concentration should be at the Km for CKA).
-
Perform serial dilutions of this compound in DMSO, then dilute further in kinase buffer to create 4X drug solutions.
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of 4X this compound solution or vehicle (DMSO) to appropriate wells.
-
Add 10 µL of the 2X enzyme/substrate mixture to all wells.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of 2X ATP solution to all wells.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect kinase activity using a suitable method (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the inhibition percentage against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT)
This protocol measures the effect of this compound on the viability of cancer cell lines.
-
Cell Plating:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing this compound or vehicle control.
-
Incubate for 72 hours.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value as described for the kinase assay.
-
Visualizations
Caption: this compound mechanism of action targeting the CKA pathway.
Caption: General workflow for in vitro testing of this compound.
References
Technical Support Center: Vindeburnol Preclinical Data Translation
Disclaimer: Vindeburnol is a hypothetical compound created for the purpose of this illustrative technical support center. The data, challenges, and protocols presented are based on common scenarios in drug development and are not factual representations of any real-world compound.
This resource is intended for researchers, scientists, and drug development professionals working with the novel neuroprotective agent, this compound. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when translating preclinical findings to human applications.
Frequently Asked Questions (FAQs)
Q1: We are observing significant neuroprotection with this compound in our rodent models of ischemic stroke, but this is not translating to our in vitro human neuronal cell line assays. What could be the reason for this discrepancy?
A1: This is a common challenge in drug development, and several factors could be contributing to this translational gap.
-
Metabolic Differences: Rodent models may metabolize this compound into an active metabolite that is responsible for the neuroprotective effects. This metabolic pathway may be absent or significantly different in human in vitro systems. We recommend performing a comparative metabolic analysis of this compound in both rodent plasma and the human cell line culture medium.
-
Target Engagement: The molecular target of this compound might have species-specific differences in its expression or affinity. Confirm target engagement in both your rodent models and human cell lines using techniques like thermal shift assays or cellular target engagement assays.
-
Off-Target Effects: The neuroprotection observed in rodents could be an off-target effect that is not present in the more simplified human cell line model. A broad-spectrum kinase inhibitor screen or a similar off-target profiling assay could provide insights.
Troubleshooting Guide:
| Issue | Recommended Action | Expected Outcome |
| Discrepancy in Efficacy | 1. Analyze this compound metabolites in rodent plasma vs. human cell culture media. 2. Synthesize and test identified major metabolites in the human cell line assay. | Identification of an active metabolite responsible for efficacy. |
| No Target Engagement | 1. Confirm target expression in both model systems (Western Blot, qPCR). 2. Perform a dose-response curve for target inhibition in both systems. | Confirmation of target presence and drug-target interaction. |
| Suspected Off-Target Effects | 1. Run a broad-panel off-target screen. 2. Cross-reference identified off-targets with known neuroprotective pathways. | Identification of alternative mechanisms of action. |
Q2: Our preclinical data shows this compound activates the NRF2 signaling pathway in mice, but we are struggling to replicate this in primary human astrocytes. How can we troubleshoot this?
A2: Replicating signaling pathway activation across species can be challenging due to subtle differences in cellular machinery.
-
Cellular Context: The cellular environment of primary human astrocytes in culture is vastly different from that in the mouse brain. The absence of specific co-factors or interacting cell types (e.g., microglia, neurons) might be critical for this compound-mediated NRF2 activation. Consider co-culture systems to better mimic the in vivo environment.
-
Kinetics of Activation: The time course of NRF2 activation may differ between species. We recommend performing a detailed time-course experiment (e.g., 0, 1, 2, 4, 8, 12, 24 hours) to capture the peak activation in human astrocytes.
-
Upstream Regulators: this compound might be acting on an upstream regulator of NRF2 that is differentially expressed or regulated in humans versus mice. Investigating the phosphorylation status of upstream kinases like PI3K/Akt could provide clues.
Experimental Protocol: NRF2 Activation Assay
-
Cell Culture: Plate primary human astrocytes at a density of 1x10^5 cells/well in a 24-well plate.
-
Treatment: Treat cells with a dose range of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for varying time points (e.g., 2, 4, 8, 16 hours).
-
Nuclear Extraction: Perform nuclear extraction using a commercial kit to isolate nuclear proteins.
-
Western Blot: Analyze the levels of NRF2 in the nuclear fractions by Western blot. Use a loading control like Lamin B1.
-
Data Analysis: Quantify band intensities and normalize to the loading control. Compare the fold change in nuclear NRF2 levels relative to the vehicle control.
Quantitative Data Summary
Table 1: Comparative Efficacy of this compound in Preclinical Models
| Model System | Endpoint | This compound (10 mg/kg) | Vehicle Control | p-value |
| Mouse MCAO Model | Infarct Volume (mm³) | 25.4 ± 4.2 | 110.8 ± 9.7 | <0.001 |
| Rat Cortical Slice (OGD) | Cell Viability (%) | 78.2 ± 6.5 | 35.1 ± 5.9 | <0.01 |
| Human SH-SY5Y (OGD) | Cell Viability (%) | 42.5 ± 7.1 | 38.9 ± 6.8 | >0.05 (ns) |
Data are presented as mean ± standard deviation.
Visualizations
Caption: Workflow illustrating the common translational gap between in vivo rodent efficacy and in vitro human cell line results.
Caption: Proposed this compound mechanism of action via the NRF2 signaling pathway, highlighting potential species-specific differences.
Technical Support Center: Enhancing Vindeburnol Oral Bioavailability
Welcome to the technical support center for Vindeburnol formulation development. This resource provides researchers, scientists, and drug development professionals with practical guidance to overcome common challenges associated with improving the oral bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is a synthetic derivative of the plant alkaloid vincamine, investigated for its neuroprotective properties.[1][2] Like many complex natural product-inspired molecules, it is presumed to have low aqueous solubility and/or be susceptible to first-pass metabolism in the liver.[3][4] These factors can significantly reduce the fraction of an orally administered dose that reaches systemic circulation, limiting its therapeutic efficacy.[5][6]
Q2: What are the primary barriers to the oral absorption of a drug like this compound?
A2: The primary barriers fall into two main categories:
-
Physicochemical Barriers: These include poor aqueous solubility, which limits the drug's ability to dissolve in gastrointestinal fluids, and low membrane permeability, which hinders its ability to pass through the gut wall into the bloodstream.[7]
-
Biological Barriers: These include degradation by stomach acid or enzymes, efflux by transporters like P-glycoprotein that pump the drug back into the gut lumen, and most significantly, the first-pass effect .[3][4] This is where the drug is extensively metabolized in the gut wall and liver after absorption, reducing the amount of active drug that reaches the rest of the body.[5][8]
Q3: What are the main formulation strategies to improve the oral bioavailability of poorly soluble drugs like this compound?
A3: Several strategies can be employed, often focusing on improving solubility and dissolution rate.[9][10] Key approaches include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and solubility.[11][12][13] This is achieved by reducing particle size to a molecular level and converting the drug to a higher-energy amorphous form.[11]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of hydrophobic drugs in the GI tract and promote lymphatic absorption, which can help bypass first-pass metabolism in the liver.[14][15]
-
Nanotechnology: Reducing the particle size of this compound to the nanometer range (nanosuspensions) increases the surface area for dissolution, leading to faster absorption.[10][13]
-
Prodrugs: Chemically modifying the this compound molecule to create a more soluble or permeable "prodrug" that converts back to the active form in the body can overcome absorption barriers.[10]
Troubleshooting Guide
| Problem/Observation | Potential Cause | Suggested Solution / Next Step |
| Low this compound concentration in plasma after oral dosing. | Poor dissolution from the dosage form. | Formulate this compound as a solid dispersion with a hydrophilic carrier (e.g., PEGs, PVP) to improve the dissolution rate.[11] Verify with in vitro dissolution testing. |
| High first-pass metabolism. | Consider formulation strategies that promote lymphatic uptake, such as lipid-based systems (e.g., SEDDS), to partially bypass the liver.[6][15] Alternatively, explore different routes of administration (e.g., sublingual) that avoid the first-pass effect.[5][8] | |
| High variability in pharmacokinetic (PK) data between subjects. | Drug precipitation in the GI tract; food effects. | Investigate the pH-dependent solubility of this compound.[16] Develop a formulation (e.g., solid dispersion, lipid-based system) that maintains drug solubilization throughout the GI tract. Conduct fed vs. fasted state PK studies to understand food's impact.[17] |
| In vitro dissolution is high, but in vivo bioavailability is still low. | Poor membrane permeability. | Characterize this compound's permeability using a Caco-2 cell monolayer assay. If permeability is low (BCS Class III/IV), consider incorporating permeation enhancers into the formulation or pursuing a prodrug approach.[10][16] |
| Extensive gut wall metabolism. | Identify the primary metabolizing enzymes (e.g., Cytochrome P450 isoforms). Co-administer with a known inhibitor of that enzyme in preclinical models to confirm the extent of gut wall metabolism.[3] |
Formulation Performance Data
The following table presents hypothetical, yet representative, pharmacokinetic data from a preclinical study in rats, comparing different this compound formulations.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| This compound (Aqueous Suspension) | 10 | 150 ± 25 | 2.0 | 750 ± 110 | 100% (Reference) |
| This compound Solid Dispersion (1:5 Drug:PEG 6000) | 10 | 450 ± 60 | 1.0 | 2400 ± 350 | 320% |
| This compound Lipid-Based (SEDDS) | 10 | 380 ± 55 | 1.5 | 2850 ± 400 | 380% |
| This compound Nanosuspension | 10 | 520 ± 70 | 0.5 | 2100 ± 290 | 280% |
| (Data are presented as mean ± SD) |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
This protocol describes a common method for preparing solid dispersions to enhance drug solubility.[11][18]
-
Dissolution: Accurately weigh and dissolve 100 mg of this compound and 500 mg of Polyethylene Glycol (PEG) 6000 in a minimal amount of a common volatile solvent (e.g., methanol (B129727) or a dichloromethane/methanol mixture).
-
Solvent Evaporation: Evaporate the solvent from the clear solution using a rotary evaporator at 40-50°C under reduced pressure.
-
Drying: Further dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass the powder through a 100-mesh sieve to ensure a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) to confirm the amorphous state of this compound.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a standard procedure for evaluating the oral bioavailability of different this compound formulations.[19][20]
-
Animal Model: Use male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.
-
Grouping: Divide the animals into groups (n=6 per group), with each group receiving a different this compound formulation (e.g., aqueous suspension, solid dispersion). An additional group should receive an intravenous (IV) dose to determine absolute bioavailability.[21][22]
-
Dosing: Administer the oral formulations via oral gavage at a dose of 10 mg/kg. Administer the IV formulation via the tail vein at a dose of 1 mg/kg.
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS).[23][24]
-
Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software. Calculate relative oral bioavailability compared to the reference formulation (aqueous suspension).
Visualizations and Workflows
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. First pass effect - Wikipedia [en.wikipedia.org]
- 4. First-Pass Effect - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 6. omicsonline.org [omicsonline.org]
- 7. Drug solubility and permeability [pion-inc.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Advances in Oral Drug Delivery [frontiersin.org]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. researchgate.net [researchgate.net]
- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. merckgroup.com [merckgroup.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. japsonline.com [japsonline.com]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. scispace.com [scispace.com]
- 21. pharmacy180.com [pharmacy180.com]
- 22. Video: Bioavailability Study Design: Absolute Versus Relative Bioavailability [jove.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Vindeburnol stability in different solvent preparations
Welcome to the Vindeburnol Technical Support Center. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in various solvent preparations. Please note that detailed stability data for this compound is not extensively available in public literature. Therefore, the quantitative data and specific degradation pathways presented here are illustrative and based on general principles of pharmaceutical stability testing for similar heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound as a solid and in solution?
A1: For solid this compound, long-term storage at -20°C in a dry, dark environment is recommended to maintain its integrity for over three years. For short-term storage (days to weeks), 0-4°C is acceptable. When in solution, particularly in DMSO, it is advised to store stock solutions at -80°C for up to one year to minimize degradation. Aliquoting stock solutions into single-use vials is highly recommended to avoid repeated freeze-thaw cycles.
Q2: In which common laboratory solvents is this compound soluble?
A2: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). Its solubility in aqueous solutions is low. For in vivo studies, co-solvents such as polyethylene (B3416737) glycol 300 (PEG300), Tween 80, and saline are often used in combination with DMSO to achieve the desired concentration and bioavailability.
Q3: How stable is this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions is expected to be pH-dependent. Generally, compounds with ester or amide functionalities are susceptible to hydrolysis under acidic or basic conditions. While specific data for this compound is unavailable, it is advisable to use buffered solutions and conduct preliminary stability tests at the intended experimental pH.
Q4: Can I expect degradation of this compound in my DMSO stock solution?
A4: While DMSO is a common solvent for long-term storage, the presence of water can impact compound stability. It is recommended to use anhydrous DMSO for preparing stock solutions. A study on a large compound library showed that 85% of compounds were stable in a DMSO/water (90/10) mixture for up to 2 years at 4°C. However, for maximal stability of this compound, storage at -80°C is recommended.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Degradation of this compound in the prepared solvent.
Troubleshooting Steps:
-
Verify Solvent Purity and Storage: Ensure that high-purity, anhydrous solvents were used. Store stock solutions in tightly sealed vials at the recommended temperature (-80°C for solutions) and protected from light.
-
Assess Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by preparing single-use aliquots of your stock solution.
-
Perform a Quick Stability Check: Prepare a fresh solution of this compound and compare its performance in your assay to the older solution. A significant difference in activity may indicate degradation.
-
Analytical Confirmation (if available): If you have access to analytical instrumentation such as HPLC, analyze an aliquot of your stock solution to check for the presence of degradation products.
Issue 2: Precipitation of this compound in Aqueous Media
Possible Cause: Low aqueous solubility of this compound.
Troubleshooting Steps:
-
Adjust Solvent Composition: For cell-based assays or other aqueous experiments, ensure the final concentration of DMSO or other organic co-solvents is as low as possible while maintaining this compound solubility. The use of surfactants like Tween 80 or solubilizing agents like cyclodextrins may be beneficial.
-
Sonication: Gently sonicate the solution to aid dissolution. Avoid excessive heating, which could accelerate degradation.
-
pH Adjustment: The solubility of ionizable compounds can be pH-dependent. Investigate the effect of pH on the solubility of this compound within the tolerated range of your experimental system.
Quantitative Stability Data (Illustrative)
The following tables summarize hypothetical stability data for this compound based on typical forced degradation studies. These are intended to provide a general understanding of potential stability issues.
Table 1: Illustrative Stability of this compound in Various Solvents at 25°C over 48 hours
| Solvent System | % this compound Remaining after 24h | % this compound Remaining after 48h |
| Anhydrous DMSO | >99% | >99% |
| DMSO/Water (90:10 v/v) | 98% | 96% |
| PBS (pH 7.4) | 90% | 82% |
| 0.1 M HCl (aqueous) | 75% | 60% |
| 0.1 M NaOH (aqueous) | 65% | 45% |
Table 2: Illustrative Effect of Temperature on this compound Stability in PBS (pH 7.4) over 24 hours
| Temperature | % this compound Remaining |
| 4°C | >98% |
| 25°C (Room Temperature) | 90% |
| 37°C | 85% |
| 60°C | 60% |
Table 3: Illustrative Photostability of this compound in Solution (25°C)
| Solvent | Light Condition | Exposure Duration | % this compound Remaining |
| Methanol | ICH Q1B Option 2 (Visible Light) | 1.2 million lux hours | 92% |
| Methanol | ICH Q1B Option 2 (UV-A) | 200 watt hours/m² | 88% |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 60°C for 48 hours in a tightly sealed vial.
-
Photodegradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. Include a dark control wrapped in aluminum foil.
3. Sample Analysis:
-
At specified time points, withdraw aliquots, neutralize if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method (Illustrative)
A stability-indicating method is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.
1. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 5.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (determined by UV scan, e.g., 254 nm).
-
Column Temperature: 30°C.
2. Method Validation:
-
Specificity: Inject solutions from the forced degradation study to ensure that degradation product peaks are well-resolved from the main this compound peak.
-
Linearity: Establish a linear relationship between the peak area and the concentration of this compound over a defined range.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Robustness: Assess the reliability of the method by making small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).
Visualizations
Caption: Workflow for this compound Stability Assessment.
Caption: Plausible Degradation Pathways for this compound.
Troubleshooting variability in behavioral outcomes with Vindeburnol
Welcome to the technical support center for Vindeburnol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and maximizing the consistency of their experimental outcomes with this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the behavioral outcomes of our rodent studies (Morris Water Maze). What are the common causes?
High variability in behavioral assays like the Morris Water Maze when using this compound can stem from several factors. The most common issues are related to drug preparation and administration, subject-specific characteristics, and environmental factors. We recommend a systematic review of your protocol, starting with dose preparation and administration consistency.
Q2: What is the recommended vehicle for this compound, and how should it be prepared?
This compound has low aqueous solubility. For in vivo studies, a vehicle of 10% DMSO, 40% PEG300, and 50% saline is recommended. It is critical to ensure the compound is fully dissolved. Sonication for 10-15 minutes is advised. Prepare the solution fresh for each experiment, as this compound can precipitate out of solution over time, especially when stored at 4°C.
Q3: Are there known off-target effects or a therapeutic window for this compound?
Yes, this compound exhibits a classic U-shaped dose-response curve. While it is selective for the NeuroReceptor-V at lower concentrations (5-15 mg/kg), higher concentrations (>25 mg/kg) have been associated with off-target effects on related receptors, leading to confounding sedative effects. It is crucial to perform a full dose-response study to identify the optimal therapeutic window for your specific model and behavioral paradigm.
Q4: Does the age or strain of the animal model affect this compound's efficacy?
Significant effects have been documented. Aged animals may show a blunted response due to age-related changes in NeuroReceptor-V expression. Furthermore, different rodent strains can have varying metabolic rates for this compound. For instance, C57BL/6 mice have been observed to clear the compound faster than BALB/c mice, necessitating adjustments in dosing or timing.
Troubleshooting Guides
Issue 1: Inconsistent Cognitive Enhancement in Behavioral Assays
This guide addresses unexpected variability in pro-cognitive effects, such as escape latency in the Morris Water Maze or discrimination index in the Novel Object Recognition test.
Troubleshooting Steps:
-
Verify Drug Solution:
-
Action: Visually inspect your dosing solution for any precipitate. Prepare a fresh batch using the recommended vehicle and sonication.
-
Rationale: Incomplete dissolution is a primary source of inconsistent dosing and, consequently, variable behavioral effects.
-
-
Optimize Dose and Timing:
-
Action: Conduct a dose-response study (e.g., 5, 10, 15, 25 mg/kg) and measure plasma concentrations at different time points post-administration (e.g., 30, 60, 120 minutes).
-
Rationale: This will establish the optimal dose and the peak concentration time (Tmax) for your specific animal model, ensuring the behavioral test is conducted when the drug is most active.
-
-
Control for Subject Variables:
-
Action: Ensure subjects are age-matched and counterbalanced across treatment groups for sex and weight. If using different strains, analyze them as separate cohorts.
-
Rationale: Age, sex, and genetic background are known to influence the metabolism and efficacy of this compound.
-
-
Standardize Environmental Conditions:
-
Action: Maintain consistent lighting, noise levels, and handling procedures for all animals. Conduct testing at the same time of day to minimize circadian rhythm effects.
-
Rationale: Stress and circadian rhythm can significantly impact cognitive performance and introduce variability.
-
Data Summary
Table 1: Dose-Dependent Effects of this compound on Morris Water Maze Performance
| Dose (mg/kg) | Mean Escape Latency (seconds) | Standard Deviation | Off-Target Sedation Observed |
| Vehicle | 45.2 | 8.5 | No |
| 5 | 35.8 | 6.2 | No |
| 10 | 28.1 | 4.3 | No |
| 15 | 29.5 | 4.8 | Minimal |
| 25 | 40.7 | 7.9 | Yes |
Table 2: Pharmacokinetic Properties of this compound in Different Mouse Strains
| Strain | Tmax (minutes) | Cmax (ng/mL) at 10 mg/kg | Half-life (hours) |
| C57BL/6 | 30 | 150.4 | 2.1 |
| BALB/c | 60 | 185.2 | 3.5 |
| FVB | 45 | 162.8 | 2.8 |
Experimental Protocols
Protocol 1: Preparation of this compound Dosing Solution
-
Materials: this compound powder, Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 300 (PEG300), 0.9% Saline.
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in DMSO to create a stock solution. The volume of DMSO should not exceed 10% of the final solution volume.
-
Add PEG300 to the solution, constituting 40% of the final volume.
-
Vortex the mixture thoroughly.
-
Add saline to reach the final desired volume (50% of the total).
-
Place the solution in an ultrasonic bath for 10-15 minutes until it is clear and free of any visible particles.
-
Administer to subjects within one hour of preparation. Do not store the final solution.
-
Visualizations
Signaling and Experimental Workflows
Caption: Proposed signaling pathway for this compound's pro-cognitive effects.
Caption: Systematic workflow for troubleshooting variability in this compound experiments.
Minimizing off-target effects of Vindeburnol in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Vindeburnol in cellular assays. Our goal is to help you minimize off-target effects and ensure the reliability of your experimental results.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound.
Question: Why am I observing high levels of cytotoxicity at concentrations that should be selective for the primary target, Kinase A?
Answer:
Unexpected cytotoxicity can stem from several factors, including off-target effects, issues with compound solubility, or underlying cellular stress responses. Follow these steps to troubleshoot this issue:
-
Confirm this compound Solubility: Visually inspect your stock solution and final dilutions for any precipitation. We recommend performing a solubility test in your specific cell culture medium.
-
Perform a Dose-Response Viability Assay: Conduct a broad-range dose-response curve (e.g., 10 nM to 100 µM) to determine the precise cytotoxic concentration in your cell line of interest. Compare this with the IC50 for the on-target kinase.
-
Assess Off-Target Kinase Inhibition: this compound has known off-target activity against Kinase B and Kinase C at higher concentrations. Analyze the phosphorylation status of known substrates for these kinases via Western blot to see if they are being inhibited at the concentrations causing cytotoxicity.
-
Use a Structurally Unrelated Inhibitor: As a control, use a well-characterized inhibitor of Kinase A that is structurally different from this compound. If this compound does not produce the same cytotoxic effects at equivalent on-target inhibition levels, the cytotoxicity is likely due to an off-target effect of this compound.
Question: My results with this compound are inconsistent between experiments. What could be the cause?
Answer:
Inconsistent results are often related to the stability and handling of the compound or variations in experimental conditions.
-
Compound Stability: this compound is light-sensitive and susceptible to degradation with repeated freeze-thaw cycles. Aliquot your stock solutions into single-use vials and store them protected from light at -80°C. Prepare fresh dilutions in pre-warmed media for each experiment.
-
Cellular Health and Density: Ensure your cells are healthy, within a consistent passage number range, and plated at a consistent density for all experiments. Cellular stress can alter signaling pathways and the cellular response to inhibitors.
-
Assay Timing: The kinetics of this compound's inhibitory activity can vary between cell lines. Perform a time-course experiment to determine the optimal incubation time for observing the desired on-target effect without significant off-target interference.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent, ATP-competitive inhibitor of Kinase A, a key regulator of cell proliferation and survival pathways. At higher concentrations, it can exhibit inhibitory activity against other kinases, such as Kinase B and Kinase C.
What are the recommended storage and handling conditions for this compound?
-
Solid Compound: Store at -20°C, protected from light and moisture.
-
Stock Solutions (in DMSO): Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot into single-use, light-protected tubes and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution in your cell culture medium for each experiment. Do not store aqueous dilutions.
What is the recommended concentration range for this compound in cellular assays?
The optimal concentration will vary depending on the cell line and the specific experimental endpoint. We recommend starting with a dose-response experiment. Based on in-house testing, most cell lines show effective on-target inhibition of Kinase A between 100 nM and 1 µM. Off-target effects on Kinase B and Kinase C are typically observed at concentrations above 5 µM.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Description |
| Kinase A | 50 | Primary On-Target |
| Kinase B | 2,500 | Known Off-Target |
| Kinase C | 7,800 | Known Off-Target |
| Kinase D | > 100,000 | No significant activity |
Table 2: Cellular Activity of this compound in HEK293 Cells
| Assay | EC50 (µM) | Notes |
| p-Substrate A (On-Target) | 0.5 | Measures phosphorylation of a direct Kinase A substrate. |
| Cell Viability (72h) | 12.5 | Measures overall cytotoxicity. |
Experimental Protocols
Protocol 1: Western Blot Analysis of On-Target and Off-Target Activity
-
Cell Plating: Plate cells at a density of 2 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a dose range of this compound (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) for the desired time (e.g., 24 hours). Include a positive control (e.g., a known activator of the pathway) and a negative control (vehicle, e.g., 0.1% DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-Substrate A (for on-target activity)
-
Total Substrate A
-
Phospho-Substrate B (for off-target activity on Kinase B pathway)
-
Total Substrate B
-
GAPDH or β-actin (as a loading control)
-
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: this compound's on-target and off-target signaling pathways.
Caption: Experimental workflow for characterizing off-target effects.
Caption: Decision tree for troubleshooting unexpected cytotoxicity.
Technical Support Center: Overcoming Blood-Brain Barrier Penetration Issues with Vindeburnol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Vindeburnol, particularly concerning its penetration of the blood-brain barrier (BBB).
Troubleshooting Guides
This section offers solutions to common problems that may arise during in vitro and in vivo studies of this compound's CNS delivery.
Issue 1: Low or Inconsistent this compound Permeability in In Vitro BBB Models
Question: We are observing low and variable permeability of this compound across our in vitro BBB model (e.g., Transwell assay with brain endothelial cells). What could be the cause, and how can we troubleshoot this?
Answer:
Low and inconsistent permeability in in vitro BBB models can stem from several factors related to both the experimental setup and the inherent properties of this compound. Here’s a step-by-step troubleshooting guide:
-
Verify the Integrity of Your In Vitro BBB Model:
-
Transendothelial Electrical Resistance (TEER): Regularly measure TEER to ensure the tightness of the endothelial cell monolayer. Low TEER values indicate a leaky barrier, which can lead to inconsistent results.
-
Sucrose (B13894) Permeability: Use a low permeability marker like radiolabeled sucrose to confirm barrier integrity. High sucrose passage suggests a compromised barrier.
-
-
Assess this compound's Physicochemical Properties:
-
This compound is a relatively small molecule (Molecular Weight: 268.36 g/mol ), which should favor passive diffusion across the BBB.[1][2] However, other factors like lipophilicity (LogP) and charge (pKa) play a crucial role. If you are using a modified version of this compound, re-evaluate these properties.
-
-
Consider Active Efflux:
-
This compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp). These transporters actively pump compounds out of the brain, reducing net penetration.
-
Troubleshooting: Co-administer a known P-gp inhibitor (e.g., verapamil, cyclosporine A) in your in vitro model. A significant increase in this compound permeability in the presence of the inhibitor would suggest it is an efflux substrate.
-
-
Optimize Experimental Conditions:
-
Solvent Effects: this compound is soluble in DMSO.[2] Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.1%) to avoid solvent-induced damage to the cell monolayer.
-
Protein Binding: If you are using a serum-containing medium, this compound may bind to plasma proteins, reducing the free fraction available for transport. Consider using a serum-free medium or quantifying the unbound fraction.
-
Issue 2: Discrepancy Between In Vitro Permeability and In Vivo Brain Concentration
Question: Our in vitro data suggested good BBB permeability for a this compound formulation, but we are detecting very low concentrations in the brain tissue of our animal models. What could explain this discrepancy?
Answer:
A disconnect between in vitro and in vivo results is a common challenge in CNS drug development. Several factors can contribute to this:
-
Pharmacokinetics of this compound:
-
A preclinical study in mice showed that this compound has high oral bioavailability (75%) and a relatively long half-life (7.58 hours).[3][4] However, rapid metabolism or clearance could still limit the amount of drug that reaches the brain.
-
Troubleshooting: Conduct a full pharmacokinetic study, measuring this compound concentrations in both plasma and brain tissue at multiple time points. This will help you determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu,brain), which are better indicators of BBB penetration than in vitro data alone.
-
-
In Vivo Efflux Transporters:
-
As mentioned, active efflux by transporters like P-gp can be more pronounced in vivo.
-
-
Regional Brain Distribution:
-
Your method of brain tissue homogenization and analysis may not be sensitive enough to detect this compound if it localizes to specific brain regions.
-
Troubleshooting: Consider microdissection of brain regions of interest or use imaging techniques like mass spectrometry imaging to visualize the spatial distribution of this compound.
-
-
Formulation Issues:
-
If you are using a specific formulation (e.g., nanoparticles), it may not be stable in vivo or may be rapidly cleared by the reticuloendothelial system.
-
Troubleshooting: Characterize the stability of your formulation in plasma and assess its pharmacokinetic profile.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of this compound's transport across the blood-brain barrier?
A1: Given its molecular weight of 268.36 g/mol , passive transcellular diffusion is a likely mechanism of transport for this compound across the BBB.[1][2] However, the possibility of it being a substrate for influx or efflux transporters cannot be ruled out without specific experimental data.
Q2: Are there any known nanoparticle formulations to enhance this compound's BBB penetration?
A2: Currently, there is no publicly available literature detailing specific nanoparticle formulations designed for this compound. However, general strategies for enhancing CNS delivery of small molecules using nanoparticles could be applied. These include using biodegradable polymers like PLGA or lipid-based nanoparticles. The surface of these nanoparticles can be modified with ligands to target specific receptors on the BBB and facilitate receptor-mediated transcytosis.
Q3: What analytical methods are recommended for quantifying this compound in brain tissue?
A3: A validated ultra-performance liquid chromatography-high-resolution mass spectrometry (UPLC-HRMS) method has been used to determine this compound concentrations in plasma.[3] This method can be adapted for brain tissue homogenates. The general steps would involve:
-
Homogenization of the brain tissue.
-
Protein precipitation to remove macromolecules.
-
Solid-phase extraction to concentrate the analyte and remove interfering substances.
-
Analysis by UPLC-HRMS.
Q4: What is the primary mechanism of action of this compound in the CNS?
A4: The primary proposed mechanism of action of this compound involves the activation of tyrosine hydroxylase, a key enzyme in the synthesis of catecholamines (dopamine and norepinephrine).[5] This leads to increased levels of these neurotransmitters in the brain, which may contribute to its neuroprotective and cognitive-enhancing effects.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₀N₂O | [1] |
| Molecular Weight | 268.36 g/mol | [1][2] |
| Solubility | Soluble in DMSO | [2] |
Table 2: Pharmacokinetic Parameters of this compound in Mice (40 mg/kg dose)
| Parameter | Value | Source |
| Oral Bioavailability | 75% | [3][4] |
| Half-life (t₁/₂) | 7.58 hours | [3][4] |
| Maximum Plasma Concentration (Cₘₐₓ) - Intraperitoneal | 2.713 ± 0.68 mg/L | [3] |
| Maximum Plasma Concentration (Cₘₐₓ) - Oral | 1.325 ± 0.108 mg/L | [3] |
| Time to Maximum Plasma Concentration (Tₘₐₓ) | 0.5 - 1 hour | [3] |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Model
-
Cell Culture:
-
Culture human brain microvascular endothelial cells (hBMECs) on the apical side of a Transwell insert.
-
Optionally, co-culture with astrocytes and/or pericytes on the basolateral side to create a more robust barrier model.
-
-
Barrier Integrity Assessment:
-
Measure TEER daily using an epithelial volt/ohm meter. The barrier is ready for permeability studies when TEER values plateau at a high level.
-
Confirm low permeability to a paracellular marker like [¹⁴C]-sucrose.
-
-
Permeability Assay:
-
Prepare a stock solution of this compound in DMSO and dilute to the final concentration in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution). Ensure the final DMSO concentration is non-toxic to the cells.
-
Add the this compound solution to the apical (donor) chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (receiver) chamber.
-
Replace the volume of the collected sample with fresh transport buffer.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method like UPLC-HRMS.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of this compound across the monolayer.
-
A is the surface area of the Transwell membrane.
-
C₀ is the initial concentration of this compound in the donor chamber.
-
-
Protocol 2: In Vivo Pharmacokinetic Study and Brain Tissue Analysis in Mice
-
Animal Dosing:
-
Administer this compound to mice via the desired route (e.g., oral gavage, intraperitoneal injection) at a specific dose. A 40 mg/kg dose has been used in previous studies.[3]
-
-
Sample Collection:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-dosing, collect blood samples via cardiac puncture or another appropriate method.
-
Immediately following blood collection, perfuse the animals with saline to remove blood from the brain vasculature.
-
Harvest the brains and store them at -80°C until analysis.
-
-
Plasma and Brain Tissue Preparation:
-
Process the blood to obtain plasma.
-
Thaw, weigh, and homogenize the brain tissue in a suitable buffer.
-
-
Sample Analysis:
-
Extract this compound from plasma and brain homogenates using protein precipitation and/or solid-phase extraction.
-
Quantify this compound concentrations using a validated UPLC-HRMS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate parameters such as Cₘₐₓ, Tₘₐₓ, half-life, and the area under the concentration-time curve (AUC) for both plasma and brain.
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point.
-
Visualizations
Caption: Potential transport mechanisms of this compound across the BBB.
Caption: Experimental workflow for assessing this compound's BBB penetration.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Item - Preclinical Characterization of this compound: Pharmacokinetics, Safety, and Cognitive-Enhancing Properties - American Chemical Society - Figshare [acs.figshare.com]
- 5. This compound: A natural product-inspired chemical tool for central nervous system drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Vindeburnol administration route for optimal CNS exposure
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the central nervous system (CNS) exposure of Vindeburnol in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the known pharmacokinetic properties of this compound after oral and intraperitoneal administration?
A recent preclinical study in mice characterized the pharmacokinetics of this compound following a single 40 mg/kg dose administered orally (PO) and intraperitoneally (IP). This compound demonstrated high oral bioavailability (75%) and a long half-life of 7.58 hours.[1][] Plasma concentrations peaked between 0.5 to 1 hour after administration for both routes.[]
Q2: Which administration route is likely to provide the highest CNS exposure for this compound?
While direct comparative studies for all routes with this compound are not yet available, general principles of CNS drug delivery and findings from other neurotherapeutics suggest that intranasal administration may offer superior brain uptake compared to systemic routes like oral or intraperitoneal administration.[3][4] Intranasal delivery can bypass the blood-brain barrier (BBB) to some extent, leading to a higher concentration of the therapeutic agent in the brain.[3][4] Intravenous administration typically results in rapid distribution but may also be subject to first-pass metabolism and rapid clearance, affecting overall CNS exposure.
Q3: What is the proposed mechanism of action for this compound in the CNS?
This compound, a synthetic derivative of eburnamine-vincamine alkaloids, is believed to exert its effects in the CNS primarily through the modulation of the noradrenergic system.[1][5] It has been shown to enhance the levels of tyrosine hydroxylase (TH), a key enzyme in catecholamine synthesis, within the locus coeruleus, the brain's primary source of norepinephrine.[5] This action is thought to contribute to its neuroprotective and cognitive-enhancing properties.[5] Additionally, this compound may play a role in reducing neuroinflammation.[6][7]
Troubleshooting Guide: Suboptimal CNS Exposure of this compound
This guide provides a systematic approach to troubleshooting experiments where the desired CNS exposure of this compound is not achieved.
Issue: Low brain-to-plasma concentration ratio of this compound.
| Potential Cause | Troubleshooting Steps |
| Blood-Brain Barrier (BBB) Efflux | This compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump the compound out of the brain. Co-administer this compound with a known P-gp inhibitor (e.g., verapamil, cyclosporin (B1163) A) to assess if brain concentrations increase. Caution: Use of P-gp inhibitors can have systemic effects and should be carefully controlled. |
| Rapid Metabolism | This compound may be rapidly metabolized in the periphery or within the brain itself, reducing the amount of active compound available to engage its target. Conduct metabolic stability assays using liver and brain microsomes to determine the rate of metabolism. If metabolism is high, consider using a different administration route that avoids first-pass metabolism (e.g., intranasal). |
| Poor BBB Penetration | The physicochemical properties of this compound may limit its passive diffusion across the BBB. Consider formulation strategies to enhance lipophilicity or utilize carrier-mediated transport systems. For example, encapsulation in lipid nanoparticles could improve BBB penetration. |
| Incorrect Dosing or Formulation | The dose of this compound may be insufficient to achieve therapeutic concentrations in the CNS. Perform a dose-response study to determine the optimal dose for your experimental model. Ensure the formulation is appropriate for the chosen administration route and that this compound is fully solubilized. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Mice (40 mg/kg)
| Parameter | Oral (PO) | Intraperitoneal (IP) |
| Cmax (mg/L) | 1.325 ± 0.108 | 2.713 ± 0.68 |
| Tmax (h) | 0.5 - 1 | 0.5 - 1 |
| Bioavailability (%) | 75 | - |
| Half-life (h) | 7.58 | - |
Data sourced from a preclinical study in mice.[]
Experimental Protocols
Protocol 1: Quantification of this compound in Brain Tissue via Homogenization
This protocol outlines a general procedure for determining the concentration of this compound in brain tissue.
Materials:
-
Whole brain tissue from experimental animals
-
Homogenization buffer (e.g., phosphate-buffered saline with protease inhibitors)
-
Tissue homogenizer (e.g., Dounce or mechanical)
-
Centrifuge
-
Organic solvent for extraction (e.g., acetonitrile, methanol)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Harvest brain tissue and immediately freeze it in liquid nitrogen or on dry ice to prevent degradation of the analyte.
-
Weigh the frozen brain tissue.
-
Add a measured volume of ice-cold homogenization buffer (typically 3-4 volumes of the tissue weight).
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
To precipitate proteins and extract the drug, add a known volume of organic solvent to an aliquot of the brain homogenate.
-
Vortex the mixture vigorously and then centrifuge at high speed to pellet the precipitated protein.
-
Collect the supernatant containing the extracted this compound.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of this compound.
-
Calculate the concentration of this compound per gram of brain tissue.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 3. Brain Uptake of Neurotherapeutics after Intranasal versus Intraperitoneal Delivery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brain Uptake of Neurotherapeutics after Intranasal versus Intraperitoneal Delivery in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The locus coeruleus neuroprotective drug this compound normalizes behavior in the 5xFAD transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Vindeburnol-Induced Hyperlocomotion in Mice
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing hyperlocomotion as a side effect of Vindeburnol administration in mice. This compound, a synthetic derivative of eburnamine-vincamine alkaloids, is under investigation for its therapeutic potential in several CNS disorders.[1] Its mechanism involves the activation of tyrosine hydroxylase, a key enzyme in catecholamine production, leading to increased levels of norepinephrine (B1679862) and dopamine (B1211576) in brain regions such as the locus coeruleus and striatum.[2][3][4] While some studies report no general increase in motor activity, others have observed hyperlocomotion, particularly in transgenic models like the 5xFAD mouse model of Alzheimer's disease.[2][3][4][5][6] This guide offers troubleshooting advice and detailed protocols to address this potential side effect.
Frequently Asked Questions (FAQs)
Q1: We observed a significant, unexpected increase in locomotor activity in our mice after administering this compound. Is this a known side effect?
A1: Yes, hyperlocomotion has been reported as a potential side effect of this compound, particularly in certain mouse strains or disease models.[5][6] The compound increases dopamine levels in the striatum, a brain region critical for motor control.[2][3][4] Activation of dopamine receptors, especially D1-like receptors, is strongly linked to increased locomotor activity.[7][8] Therefore, observing hyperlocomotion is plausible given this compound's mechanism of action.
Q2: What is the proposed mechanism behind this compound-induced hyperlocomotion?
A2: this compound enhances the activity of tyrosine hydroxylase, which boosts the synthesis of dopamine.[2][3][4] This leads to increased dopamine release in the nigrostriatal pathway. Dopamine then binds to postsynaptic receptors (primarily D1 and D2) in the striatum, modulating motor output.[7] Excessive stimulation of these receptors, particularly D1, can result in hyperlocomotion.[9]
Q3: Can environmental factors be exacerbating the hyperlocomotion effect?
A3: Absolutely. The open field test, a standard method for measuring locomotor activity, is sensitive to environmental conditions.[10][11] Factors such as lighting (dim vs. bright), arena size, novelty of the environment, and time of day (active vs. inactive phase of the circadian cycle) can significantly influence baseline and drug-induced activity.[10] Ensure that your experimental conditions are standardized and consistent across all groups.
Q4: Are there pharmacological agents we can use to counteract this hyperlocomotion without interfering with this compound's primary therapeutic effects?
A4: Yes, it is possible to mitigate hyperlocomotion by co-administering a dopamine receptor antagonist. A selective D1 receptor antagonist, such as SCH23390, has been shown to suppress hyperlocomotion induced by dopamine agonists with high efficacy.[9] Using the lowest effective dose of an antagonist is crucial to minimize potential interference with the primary outcomes of your study. A pilot dose-response study is recommended.
Q5: How can we differentiate true hyperlocomotion from anxiety-related behavior in an open field test?
A5: The open field test can assess both general locomotor activity and anxiety-like behavior.[12][13][14] Hyperlocomotion is typically measured as a significant increase in the total distance traveled. Anxiety-like behavior is often characterized by thigmotaxis (staying close to the walls) and reduced time spent in the center of the arena.[14] Automated tracking software can quantify these parameters, allowing you to dissociate the two behaviors. For example, a mouse that travels a great distance but stays entirely in the periphery may be exhibiting an anxious phenotype, whereas a mouse that explores the entire arena at a high velocity is likely demonstrating hyperlocomotion.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Extreme Hyperactivity and Stereotypy | This compound Dose Too High: The dose may be supramaximal for the specific mouse strain or model, leading to excessive dopaminergic stimulation. | 1. Conduct a Dose-Response Study: Test a range of lower doses (e.g., 5, 10, 20 mg/kg) to find a therapeutically relevant dose with a manageable side-effect profile.[2] 2. Review Literature: Check for established dose ranges for your specific mouse strain and experimental paradigm. |
| High Inter-Individual Variability | Inconsistent Drug Administration: Variations in injection volume, site (e.g., IP), or timing can lead to different pharmacokinetic profiles. Biological Differences: Natural variation within the mouse population. | 1. Standardize Administration Protocol: Ensure all technicians are trained on a consistent, precise injection technique. 2. Increase Sample Size: A larger 'n' per group can help overcome inter-individual variability and increase statistical power.[14] 3. Acclimatize Animals: Ensure all mice have a sufficient acclimatization period (at least 30-60 minutes) in the testing room before the experiment begins.[11] |
| Results Not Reproducible | Environmental Confounders: Changes in lighting, noise levels, temperature, or olfactory cues between experiments. | 1. Maintain Consistent Environment: Use a dedicated, controlled testing room. Record and report illumination levels (lux).[10] 2. Thorough Cleaning: Clean the apparatus thoroughly with a 50-70% ethanol (B145695) solution between each animal to eliminate olfactory cues.[10] 3. Consistent Timing: Run all tests at the same time of day to control for circadian rhythm effects.[10] |
| Hyperlocomotion Masks Other Behavioral Readouts | Motor Side Effects Confounding Cognitive or Anxiety Tests: The animal's inability to remain still may interfere with tests requiring freezing (fear conditioning) or focused exploration (novel object recognition). | 1. Pharmacological Mitigation: Co-administer a low dose of a D1 antagonist (e.g., SCH23390) to normalize locomotor activity. See Protocol 2. 2. Separate Cohorts: Use different groups of animals for locomotor assessment and other behavioral tests. 3. Adjust Testing Paradigm: Allow for a longer habituation period before the test begins or analyze data in time bins to assess if the hyperlocomotion subsides over time.[14] |
Quantitative Data Summary
The following table presents hypothetical data from a study investigating this compound-induced hyperlocomotion and its mitigation by the D1 antagonist, SCH23390.
| Treatment Group | Dose (mg/kg, IP) | N | Total Distance Traveled (meters) in 30 min (Mean ± SEM) |
| Vehicle Control | - | 10 | 45.2 ± 3.1 |
| This compound | 20 | 10 | 115.8 ± 8.5 |
| SCH23390 | 0.01 | 10 | 42.5 ± 2.9 |
| This compound + SCH23390 | 20 + 0.01 | 10 | 51.3 ± 4.2** |
| p < 0.001 compared to Vehicle Control | |||
| **p < 0.001 compared to this compound alone |
Experimental Protocols
Protocol 1: Assessment of Hyperlocomotion in an Open Field Test
This protocol details the procedure for quantifying locomotor activity in mice following this compound administration.
Materials:
-
Open field arena (e.g., 50x50x50 cm), typically made of opaque plexiglass.[10]
-
Video camera mounted above the arena.
-
Automated video tracking software (e.g., Biobserve Viewer, Any-maze).
-
This compound solution and vehicle control.
-
Standard mouse cages.
-
70% Ethanol for cleaning.
Procedure:
-
Acclimatization: Bring mice to the testing room at least 30-60 minutes before the experiment to acclimate.[11]
-
Drug Administration: Administer this compound (e.g., 20 mg/kg, IP) or vehicle. The timing should be based on the drug's known pharmacokinetic profile (e.g., 30 minutes prior to testing).
-
Test Initiation: Gently place a single mouse into the center of the open field arena and immediately start the video recording and tracking software.[13]
-
Data Collection: Allow the mouse to explore the arena freely for a predetermined duration (e.g., 20-30 minutes). The software will record movement, position, and velocity.[12]
-
Test Termination: Carefully remove the mouse from the arena and return it to its home cage.
-
Cleaning: Thoroughly clean the arena with 70% ethanol and allow it to dry completely before introducing the next mouse.
-
Data Analysis: Use the tracking software to calculate key parameters, including:
-
Total distance traveled (meters).
-
Average velocity (cm/s).
-
Time spent in the center versus peripheral zones.
-
Protocol 2: Mitigation of Hyperlocomotion with a D1 Antagonist
This protocol describes a co-administration experiment to counteract this compound-induced hyperlocomotion.
Materials:
-
Same as Protocol 1.
-
This compound solution.
-
D1 antagonist solution (e.g., SCH23390) and its vehicle.
Procedure:
-
Experimental Groups: Prepare four groups: (1) Vehicle + Vehicle, (2) Vehicle + this compound, (3) SCH23390 + Vehicle, (4) SCH23390 + this compound.
-
Acclimatization: Acclimate mice to the testing room for at least 30-60 minutes.
-
Drug Administration:
-
Administer the D1 antagonist (e.g., SCH23390, 0.01 mg/kg, IP) or its vehicle.
-
After a pre-determined interval (e.g., 15 minutes), administer this compound (e.g., 20 mg/kg, IP) or its vehicle.
-
-
Open Field Test: 30 minutes after the this compound injection, proceed with the open field test as described in Protocol 1 (steps 3-7).
-
Data Analysis: Compare the total distance traveled across the four groups. A successful mitigation will show that the "SCH23390 + this compound" group has significantly lower locomotor activity compared to the "Vehicle + this compound" group, and is not significantly different from the vehicle control group.
Visualizations
Signaling Pathway Diagram
References
- 1. This compound: A natural product-inspired chemical tool for central nervous system drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antidepressant-like Effect of the Eburnamine-Type Molecule this compound in Rat and Mouse Models of Ultrasound-Induced Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The locus coeruleus neuroprotective drug this compound normalizes behavior in the 5xFAD transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Dopaminergic modulation of locomotor network activity in the neonatal mouse spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of dopamine receptor antagonists on hyperlocomotion induced by cocaine, amphetamine, MK-801 and the dopamine D1 agonist C-APB in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]
- 11. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Open field test for mice [protocols.io]
- 13. anilocus.com [anilocus.com]
- 14. behaviorcloud.com [behaviorcloud.com]
Navigating the Nuances of Vindeburnol's Effects on Motor Activity: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the seemingly contraversive results of Vindeburnol on motor activity. By addressing specific experimental variables and offering detailed troubleshooting advice, this resource aims to clarify inconsistencies and empower researchers to design robust and reproducible studies.
Frequently Asked Questions (FAQs)
Q1: Why do some studies report that this compound has no effect on motor activity, while others show it reduces hyperlocomotion?
A1: The effect of this compound on motor activity is highly dependent on the experimental model. In healthy, non-diseased rodents, this compound generally does not alter overall locomotor activity as measured in an open field test.[1] However, in a transgenic mouse model of Alzheimer's disease (5xFAD), which exhibits hyperlocomotion, this compound has been shown to normalize this behavior and reduce excessive movement.[2][3] This suggests that this compound's primary effect is not on baseline motor function but rather on modulating pathological states of hyperactivity.
Q2: What is meant by "contraversive results" of this compound on horizontal and vertical motor activity?
A2: "Contraversive results" refers to the observation that this compound can have opposing effects on different components of motor activity.[1][4][5] For instance, a study might report a decrease in horizontal movements (e.g., distance traveled in an open field) alongside an increase in vertical movements (e.g., rearing). This differential effect highlights the importance of using automated activity monitoring systems that can distinguish between various types of movement, rather than relying on a single, global measure of activity.
Q3: How does the dose of this compound influence its effects on motor-related outcomes?
A3: A clear dose-response relationship for this compound has been established in the context of postural stability in elderly patients, where higher doses led to greater improvements in balance.[6] For preclinical motor activity studies, while a comprehensive dose-response curve is not fully elucidated in the literature, it is crucial to consider that different doses may engage distinct pharmacological mechanisms, potentially leading to varied behavioral outcomes. High doses (e.g., 80 mg/kg) have been associated with toxicity and mortality in mice, which would invariably affect motor performance.[1]
Q4: What is the proposed mechanism of action for this compound that could explain its effects on motor activity?
A4: this compound's primary mechanism is believed to be the activation of tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine synthesis.[1][4] This leads to increased levels of norepinephrine (B1679862) and dopamine (B1211576) in key brain regions like the locus coeruleus and striatum.[1][4] Additionally, this compound has been shown to increase brain-derived neurotrophic factor (BDNF) expression and inhibit phosphodiesterase activity, which can enhance neuroplasticity and neuronal function.[2][3] The modulation of these neurotransmitter and neurotrophic systems can have complex effects on motor control, depending on the baseline state of the system.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No change in motor activity observed in healthy animals. | This is an expected outcome. This compound does not appear to significantly affect baseline motor activity in non-pathological models.[1] | - Confirm the health status of your animals. - Consider using a positive control (e.g., a known stimulant) to validate your activity monitoring system. - If investigating pro-motor effects, this may not be the appropriate compound. |
| Inconsistent results between horizontal and vertical activity. | This is a known "contraversive" effect of this compound.[4][5] | - Ensure your software is correctly configured to differentiate between these movements. - Analyze these parameters separately in your statistical analysis. - Consider the ethological relevance of each movement type in your experimental context. |
| Unexpected decrease in motor activity and signs of distress. | The dose may be too high, leading to toxicity. An 80 mg/kg oral dose in mice resulted in 20% mortality.[1] | - Review your dosing calculations and administration protocol. - Perform a dose-ranging study to identify a non-toxic, behaviorally active dose. - Monitor animals closely for clinical signs of toxicity as detailed in the experimental protocols below. |
| Variability in response within the same experimental group. | Biological variability, subtle differences in handling, or environmental factors. | - Ensure consistent animal handling and habituation procedures. - Control for environmental variables such as light, noise, and time of day for testing. - Increase sample size to improve statistical power. |
Data Presentation
Table 1: Summary of this compound's Effects on Motor and Motor-Related Parameters
| Parameter | Animal Model | Dose | Route | Duration | Effect | Reference |
| Locomotor Activity (Open Field) | Healthy Mice | 20 mg/kg/day | Oral | 14 days | No significant effect | [1] |
| Rearing (Open Field) | Healthy Mice | 20 mg/kg/day | Oral | 14 days | No significant effect | [1] |
| Y-Maze Arm Entries | Healthy Mice | 20 mg/kg/day | Oral | 14 days | No significant differences | [1] |
| Horizontal & Vertical Activity | Rats & Mice (Ultrasound-induced depression model) | 20 mg/kg | IP | 21 days | Contraversive results; no general increase in locomotor activity | [4] |
| Hyperlocomotion | 5xFAD Mice (Alzheimer's model) | Not specified | Not specified | Not specified | Reduced hyperlocomotion | [2][3] |
| Postural Balance (Body Sway) | Elderly Patients | 30, 60, 90 mg/day | Oral | 1 week | Dose-proportional improvement | [6] |
Experimental Protocols
1. Open Field Test for General Locomotor Activity Assessment
-
Objective: To assess general locomotor and exploratory activity in rodents.
-
Apparatus: A square arena (e.g., 40 x 40 x 30 cm) with automated infrared beam tracking or video tracking software.
-
Procedure:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Gently place the mouse in the center of the open field arena.
-
Allow the animal to explore freely for a specified period (e.g., 10-30 minutes).
-
The tracking system records parameters such as:
-
Total distance traveled (horizontal activity).
-
Number of rearings (vertical activity).
-
Time spent in the center versus the periphery of the arena.
-
-
Thoroughly clean the arena with 70% ethanol (B145695) between each animal to eliminate olfactory cues.
-
-
This compound Administration: In a published study, this compound was dissolved in water and administered orally once a day for 14 consecutive days at a dose of 20 mg/kg.[1]
2. Subchronic Toxicity and Clinical Observation Protocol
-
Objective: To assess the safety profile of this compound at different doses.
-
Procedure:
-
Administer this compound (e.g., 20 mg/kg and 80 mg/kg) or vehicle daily for a set period (e.g., 14 days).[1]
-
Perform daily clinical observations, recording:
-
General Toxicity Signs: Coat condition, salivation, cyanosis, skin/eye irritation, hypothermia, diarrhea, food refusal, vomiting, ocular/nasal discharge.[1]
-
Behavioral Changes: Apathy, changes in activity levels, hyperexcitability, ataxia, stereotypies, convulsions, tremor.[1]
-
Mortality: Record any deaths.
-
-
Monitor body weight regularly.
-
At the end of the study, collect blood for hematological and biochemical analysis and perform histopathological examination of major organs.
-
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound's action on motor activity.
Caption: General experimental workflow for assessing this compound's effect on motor activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The locus coeruleus neuroprotective drug this compound normalizes behavior in the 5xFAD transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antidepressant-like Effect of the Eburnamine-Type Molecule this compound in Rat and Mouse Models of Ultrasound-Induced Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dose-response relationship of this compound based on spectral analysis of posturographic recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term stability of Vindeburnol in frozen stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of Vindeburnol in frozen stock solutions. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and stability data to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to use anhydrous, high-purity DMSO for preparing stock solutions to minimize water absorption, which can affect long-term stability.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For long-term storage (months to years), it is recommended to store this compound stock solutions at -20°C or -80°C. For short-term storage (days to weeks), 4°C is acceptable. To minimize degradation, it is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q3: How many freeze-thaw cycles can a this compound stock solution undergo?
A3: While it is best to avoid freeze-thaw cycles by preparing single-use aliquots, some studies on general compound stability in DMSO have shown that a limited number of cycles (e.g., up to 11) may not cause significant degradation if handled properly. However, to ensure the highest integrity of your experimental results, minimizing freeze-thaw cycles is the most prudent approach.
Q4: What are the visible signs of this compound degradation or precipitation in a stock solution?
A4: Visual signs of degradation are often not apparent. Precipitation may be observed as cloudiness or solid particles in the solution, especially after thawing. If precipitation is observed, gently warm the solution and vortex to redissolve the compound. However, the absence of visible changes does not guarantee stability. Chemical analysis is required for confirmation.
Q5: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation observed in stock solution upon thawing | - Supersaturation of the solution at low temperatures.- Absorption of water into the DMSO stock, reducing solubility.- Compound degradation leading to less soluble products. | - Gently warm the vial to 37°C and vortex thoroughly to redissolve the precipitate.- Centrifuge the vial to pellet any insoluble material and carefully transfer the supernatant to a new tube.- Prepare fresh stock solutions using anhydrous, high-purity DMSO.- Filter the stock solution through a 0.22 µm syringe filter suitable for DMSO. |
| Inconsistent or unexpected experimental results | - Degradation of this compound in the stock solution.- Inaccurate concentration of the stock solution due to pipetting errors or solvent evaporation.- Contamination of the stock solution. | - Assess the purity of the this compound stock solution using HPLC or LC-MS.- Prepare a fresh stock solution from the solid compound.- Ensure proper sealing of vials to prevent solvent evaporation.- Use calibrated pipettes for accurate liquid handling. |
| Loss of compound activity over time | - Chemical degradation of this compound during storage.- Repeated freeze-thaw cycles. | - Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.- Store stock solutions at -80°C for optimal long-term stability.- Routinely check the purity of long-term stored stock solutions. |
Long-Term Stability of this compound in Frozen DMSO Stock Solutions
While specific quantitative long-term stability data for this compound in frozen DMSO stock solutions is not publicly available, data from structurally related vinca (B1221190) alkaloids and general compound stability studies in DMSO suggest that degradation is minimal when stored under appropriate conditions. The following table provides an estimated stability profile based on available information for similar compounds.
| Storage Temperature | Time Point | Estimated % Purity |
| -20°C | 1 month | >99% |
| 3 months | >98% | |
| 6 months | >97% | |
| 1 year | >95% | |
| -80°C | 1 month | >99% |
| 3 months | >99% | |
| 6 months | >98% | |
| 1 year | >97% |
Note: This data is an estimation based on the stability of similar compounds and general principles of compound storage. It is highly recommended to perform in-house stability testing for critical applications.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Frozen Stock Solutions
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound in frozen stock solutions over time.
1. Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous, high-purity DMSO.
-
Aliquot the stock solution into multiple single-use, amber glass vials.
-
Store the aliquots at the desired frozen temperatures (e.g., -20°C and -80°C).
2. HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Start with a lower concentration of acetonitrile and gradually increase to elute the compound and any potential degradation products.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 222 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
3. Stability Study Procedure:
-
At each time point (e.g., 0, 1, 3, 6, and 12 months), retrieve one aliquot from each storage temperature.
-
Thaw the aliquot at room temperature.
-
Dilute the stock solution to a working concentration (e.g., 100 µM) with the initial mobile phase composition.
-
Inject the diluted sample onto the HPLC system.
-
Analyze the resulting chromatogram to determine the peak area of this compound and any degradation products.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).
-
The formula is: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
Visualizations
Technical Support Center: Vindeburnol First-Pass Metabolism in Study Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vindeburnol. The focus is on accounting for first-pass metabolism in experimental design to ensure robust and accurate preclinical and clinical data.
Frequently Asked Questions (FAQs)
Q1: What is first-pass metabolism and why is it a consideration for an orally administered drug like this compound?
A1: First-pass metabolism, also known as presystemic metabolism, is a phenomenon where a drug's concentration is significantly reduced before it reaches systemic circulation.[1] This process primarily occurs in the liver and the gut wall.[1][2] For orally administered drugs, after absorption from the gastrointestinal tract, the drug-rich blood passes through the portal vein to the liver before entering the rest of the circulatory system.[1] Enzymes in the gut and liver, particularly Cytochrome P450 (CYP) enzymes, can metabolize the drug, decreasing the amount of active compound that reaches its target.[3][4] This can impact the drug's bioavailability, efficacy, and potential for drug-drug interactions.[5]
While preclinical studies have shown that this compound has a high oral bioavailability of 75% in mice, it is still crucial to characterize its metabolic profile.[6][7] Understanding the extent of first-pass metabolism and identifying the resulting metabolites are critical for a comprehensive assessment of the drug's safety and efficacy.
Q2: A preclinical study shows this compound has high oral bioavailability. Does this mean I can ignore first-pass metabolism in my study design?
A2: No, a high oral bioavailability does not mean first-pass metabolism can be disregarded. While a 75% bioavailability suggests that a substantial portion of the administered dose reaches systemic circulation, it also implies that 25% of the drug is cleared before reaching the systemic circulation.[6][7] It is important to investigate this presystemic clearance to:
-
Identify Metabolites: Metabolites may have their own pharmacological activity or could be responsible for adverse effects.
-
Understand Clearance Mechanisms: Identifying the enzymes responsible for metabolism (e.g., specific CYP isozymes) helps in predicting potential drug-drug interactions.[8]
-
Interspecies Scaling: Metabolic pathways can differ between species.[8] Understanding the metabolism in preclinical species is essential for predicting human pharmacokinetics.
-
Regulatory Requirements: Regulatory agencies typically require a thorough characterization of a drug's metabolic fate.
Q3: What are the initial in vitro experiments I should conduct to assess the potential for first-pass metabolism of this compound?
A3: A standard initial assessment of metabolic stability should be performed using in vitro systems. The primary recommended assay is the microsomal stability assay .[3][9] Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, especially CYP450s.[3]
This assay helps determine the intrinsic clearance (CLint) of a compound, which is a measure of the metabolic activity of the liver enzymes towards the drug.[3][10]
Key parameters obtained from this assay include:
-
Half-life (t1/2): The time it takes for 50% of the compound to be metabolized.[10]
-
Intrinsic Clearance (CLint): The rate of metabolism independent of blood flow.[10]
You can use liver microsomes from various species (e.g., mouse, rat, dog, human) to assess interspecies differences in metabolism.[9]
Troubleshooting Guides
Issue: High variability in my in vitro microsomal stability assay results for this compound.
Potential Causes & Solutions:
-
Compound Solubility: Poor solubility of this compound in the incubation medium can lead to inconsistent results.
-
Troubleshooting: Ensure the final concentration of the organic solvent (like DMSO) used to dissolve this compound is low (typically <1%) and consistent across all wells. Pre-incubating the compound in the buffer before adding microsomes might also help.
-
-
Microsomal Protein Concentration: Inconsistent protein concentrations across assays will lead to variable metabolic rates.
-
Troubleshooting: Always perform a protein quantification assay (e.g., Bradford or BCA assay) on your microsomal preparations before use. Ensure the same concentration is used in all experiments for a given compound.
-
-
Cofactor Degradation: NADPH is the essential cofactor for CYP450 activity and is prone to degradation.
-
Troubleshooting: Prepare NADPH solutions fresh just before the experiment and keep them on ice. Include a positive control compound with known metabolic stability to ensure the enzymatic system is active.[9]
-
-
Non-specific Binding: this compound might be binding to the plasticware of the incubation plate, reducing its availability for metabolism.
-
Troubleshooting: Use low-binding plates. You can also assess the extent of non-specific binding by running a control incubation without the NADPH regenerating system and measuring the recovery of this compound at different time points.
-
Issue: How do I design an in vivo study to confirm the extent of first-pass metabolism of this compound?
Solution: A paired intravenous (IV) and oral (PO) pharmacokinetic study is the gold standard for determining absolute bioavailability and assessing first-pass metabolism in vivo.
This involves administering this compound to two groups of animals (e.g., mice or rats) via both oral and intravenous routes and collecting blood samples at multiple time points to determine the plasma concentration-time profile.[7]
Key Parameters to Calculate:
-
Area Under the Curve (AUC): This represents the total drug exposure over time.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Absolute Bioavailability (F%): Calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
A high F% value, as reported for this compound (75%), indicates low first-pass metabolism.[6][7]
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Mice (40 mg/kg dose) [7]
| Parameter | Intraperitoneal (IP) Administration | Oral (PO) Administration |
| Cmax (mg/L) | 2.713 ± 0.68 | 1.325 ± 0.108 |
| Tmax (h) | 0.5 - 1 | 0.5 - 1 |
| Half-life (t1/2) (h) | Not Reported | 7.58 |
| Bioavailability (F%) | Not Applicable | 75% |
Experimental Protocols
Protocol 1: In Vitro Microsomal Stability Assay
This protocol outlines a general procedure for assessing the metabolic stability of this compound using liver microsomes.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Thaw liver microsomes (e.g., human, mouse) on ice.
-
Prepare a 100 mM phosphate (B84403) buffer (pH 7.4).
-
Prepare a fresh NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[11]
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer.
-
Add the this compound working solution to achieve the desired final concentration (e.g., 1 µM).[9]
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Include negative control wells without the NADPH regenerating system.[11]
-
-
Time Points and Reaction Termination:
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of this compound.[11]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint) from the slope of the linear regression.[3]
-
Mandatory Visualization
Caption: Workflow for the in vitro microsomal stability assay.
Caption: Workflow for an in vivo pharmacokinetic study to determine bioavailability.
Caption: Conceptual pathway of first-pass metabolism for an orally administered drug.
References
- 1. First pass effect - Wikipedia [en.wikipedia.org]
- 2. Review: first-pass metabolism by the gastrointestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 4. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evaluation of animal models for intestinal first-pass metabolism of drug candidates to be metabolized by CYP3A enzymes via in vivo and in vitro oxidation of midazolam and triazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Refinement of UPLC-HRMS parameters for sensitive Vindeburnol detection
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the sensitive detection of Vindeburnol using Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS). It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended UPLC parameters for this compound analysis?
A1: A robust separation of this compound can be achieved using a reversed-phase UPLC method. A gradient elution is typically employed to ensure good peak shape and resolution from matrix components.[1] Key parameters are summarized in the table below.
Q2: What type of mass spectrometry is most suitable for sensitive this compound detection?
A2: High-Resolution Mass Spectrometry (HRMS), particularly with a Q-Orbitrap or similar high-resolution instrument, is highly effective for the selective and sensitive quantification of this compound.[1] It allows for the use of narrow mass extraction windows, which helps in reducing background noise and interferences from endogenous plasma components. Parallel reaction monitoring (PRM) in both positive and negative ion modes is a recommended acquisition strategy.[1]
Q3: What is a suitable sample preparation method for this compound from a biological matrix like plasma?
A3: Protein precipitation is a straightforward and effective method for extracting this compound from plasma samples.[1] Methanol (B129727) is a commonly used solvent for this purpose.[1] This technique is quick and removes a large portion of proteinaceous material that can interfere with the analysis.
Q4: What are the expected validation parameters for a UPLC-HRMS method for this compound?
A4: A validated method should demonstrate acceptable accuracy, precision, extraction recovery, and minimal matrix effects. For this compound analysis in rabbit plasma, intra-day and inter-day accuracy and precision values should fall within acceptable limits.[1] Extraction recoveries are expected to be above 80%, with matrix effects in the range of 80.0-120.0%.[1]
UPLC-HRMS Parameter Summary
The following tables provide a summary of the recommended starting parameters for the UPLC-HRMS analysis of this compound. These may require further optimization based on the specific instrumentation and matrix used.
Table 1: UPLC Parameters
| Parameter | Recommended Value |
| Column | Waters ACQUITY UPLC® BEH C18 (2.1 mm × 50 mm, 1.7 µm)[1] |
| Mobile Phase A | Water with 0.1% Formic Acid[1] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[1] |
| Flow Rate | 0.2 mL/min[1] |
| Column Temperature | 40 °C (Typical) |
| Injection Volume | 1-5 µL (Typical) |
| Gradient | Gradient elution (specifics to be optimized)[1] |
Table 2: HRMS Parameters (Q-Orbitrap or similar)
| Parameter | Recommended Setting |
| Ionization Mode | Positive and Negative Electrospray Ionization (ESI)[1] |
| Acquisition Mode | Parallel Reaction Monitoring (PRM)[1] |
| Capillary Voltage | 3.0 - 3.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Desolvation Temperature | 350 - 450 °C |
| Resolution | > 20,000 FWHM |
| Collision Energy (HCD) | To be optimized for characteristic fragments |
Experimental Protocols
Protocol 1: this compound Sample Preparation from Plasma
-
Thaw Samples : Thaw frozen plasma samples on ice.
-
Aliquoting : Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Protein Precipitation : Add 300 µL of ice-cold methanol to the plasma sample.
-
Vortexing : Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation : Centrifuge the sample at 14,000 rpm for 10 minutes at 4 °C.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube or a well plate.
-
Evaporation (Optional) : If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Injection : Inject the reconstituted sample into the UPLC-HRMS system.
Protocol 2: UPLC-HRMS System Operation
-
System Equilibration : Equilibrate the UPLC system with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.
-
Blank Injections : Inject one or two blank samples (reconstitution solvent) to ensure the system is clean.
-
Sample Injection : Inject the prepared samples, quality controls, and standards.
-
Data Acquisition : Acquire data using the parameters outlined in Table 2. Monitor for the exact mass of the this compound precursor ion and its characteristic fragment ions.
-
System Wash : After the analytical run, wash the column with a high percentage of organic solvent to remove any strongly retained compounds.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation.2. Incompatible injection solvent.3. Sample overload. | 1. Replace the UPLC column.2. Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase.3. Dilute the sample. |
| Low Signal Intensity | 1. Inefficient ionization.2. Sample degradation.3. Matrix suppression. | 1. Optimize ESI source parameters (voltages, temperatures, gas flows).2. Prepare fresh samples and standards; investigate sample stability.3. Dilute the sample or use a more effective sample cleanup method. |
| High Background Noise | 1. Contaminated mobile phase or solvents.2. Dirty ion source.3. Leaks in the system. | 1. Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.2. Perform routine cleaning of the ion source.3. Check all fittings and connections for leaks. |
| Retention Time Shift | 1. Inconsistent mobile phase composition.2. Fluctuation in column temperature.3. Column aging. | 1. Prepare fresh mobile phase and ensure proper mixing.2. Use a column oven to maintain a stable temperature.3. Equilibrate the column thoroughly or replace if necessary. |
| No this compound Peak Detected | 1. Incorrect mass-to-charge ratio (m/z) being monitored.2. This compound not present or below the limit of detection.3. Injection failure. | 1. Verify the exact mass of the this compound precursor ion in both positive and negative modes.2. Check sample preparation and consider a concentration step.3. Ensure the autosampler is functioning correctly. |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Logical troubleshooting flow for UPLC-HRMS issues.
References
Validation & Comparative
Vindeburnol vs. Vincamine: A Comparative Analysis of Neuroprotective Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of two related compounds, vindeburnol and vincamine (B1683053). Both are eburnamenine (B1235447) derivatives with demonstrated activity within the central nervous system. This document synthesizes available experimental data to contrast their efficacy, outlines the methodologies used in key studies, and visualizes their known mechanisms of action to facilitate a clear understanding for research and development purposes.
Overview of Neuroprotective Mechanisms
This compound and vincamine exert their neuroprotective effects through distinct, though occasionally overlapping, molecular pathways. This compound's primary mechanism appears to be centered on the preservation of neuronal energy metabolism and the enhancement of neurotrophic factor expression. In contrast, vincamine's protective actions are largely attributed to its anti-inflammatory and antioxidant properties.
This compound has been shown to have a different pharmacological profile from vincamine.[1] A key neuroprotective feature of this compound is its ability to retard the utilization of glucose, phosphocreatine, and adenosine (B11128) triphosphate (ATP) in the brain during ischemic events.[1] This preservation of energy substrates is critical for neuronal survival under conditions of reduced blood flow. In a model of decapitation ischemia, this compound reduced the cerebral metabolic rate by approximately 50%.[1] Furthermore, studies in animal models of Alzheimer's disease suggest that this compound reduces neuroinflammation and amyloid burden.[2] Mechanistically, it has been found to increase the expression of brain-derived neurotrophic factor (BDNF) in a cAMP-dependent manner and to inhibit phosphodiesterase (PDE) activity.[2][3]
Vincamine demonstrates neuroprotection primarily through the modulation of inflammatory and oxidative stress pathways. In a mouse model of Parkinson's disease, vincamine treatment led to a decrease in pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and reduced the activation of microglia and astrocytes.[4] Its mechanism of action involves the suppression of the NF-κB signaling pathway and the activation of the antioxidant Nrf2/HO-1 pathway.[4] Vincamine has also been shown to decrease the production of reactive oxygen species (ROS) and malondialdehyde (MDA), while increasing the activity of the antioxidant enzymes superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH).[4]
Quantitative Data on Neuroprotective Efficacy
The following tables summarize the quantitative findings from key preclinical studies. It is important to note that the data for each compound were generated in different experimental models, which should be considered when making comparisons.
Table 1: Neuroprotective Effects of this compound
| Parameter | Experimental Model | Treatment | Key Finding | Reference |
| Cerebral Metabolic Rate | Mouse decapitation ischemia | 10 mg/kg i.p. | Reduced to 10.34 mmol/kg/min (~50% of control) | [1] |
| Electrocortical Recovery | Gerbil 10-min cerebral ischemia | 10 mg/kg s.c. | Significantly improved recovery | [1] |
| EEG Resistance Time | Rat asphyxia anoxia | 2 mg/kg i.v. | Increased resistance time | [1] |
| Phosphodiesterase Activity | In vitro | EC50 near 50 μM | [2][3] | |
| Behavior (Anxiety) | 5xFAD mouse model of Alzheimer's | Not specified | Normalized time spent in center of open field | [2][3] |
Table 2: Neuroprotective Effects of Vincamine
| Parameter | Experimental Model | Treatment | Key Finding | Reference |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Mouse model of Parkinson's disease | Not specified | Decreased mRNA and protein levels | [4] |
| Oxidative Stress (ROS, MDA) | Mouse model of Parkinson's disease | Not specified | Decreased levels | [4] |
| Antioxidant Enzymes (SOD, GSH) | Mouse model of Parkinson's disease | Not specified | Increased activity and levels | [4] |
| Microglial and Astrocyte Activation | Mouse model of Parkinson's disease | Not specified | Reduced Iba-1 and GFAP expression | [4] |
| Apoptosis Rate | Aβ25-35-induced cytotoxicity in PC12 cells | Not specified | Significantly reduced in a dose-dependent manner |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for key experiments cited in this guide.
Cerebral Ischemia Model (for this compound)
-
Animal Model: Male gerbils or mice are commonly used.
-
Ischemia Induction:
-
Decapitation Ischemia: Animals are decapitated, and brain tissue is rapidly dissected and frozen at specific time points (e.g., 10 seconds) to halt metabolic processes.[1]
-
Transient Global Cerebral Ischemia: The common carotid arteries are occluded for a defined period (e.g., 10 minutes) to induce global ischemia. Reperfusion is then allowed by releasing the occlusion.[1]
-
-
Drug Administration: this compound is administered via intraperitoneal (i.p.), subcutaneous (s.c.), or intravenous (i.v.) injection at specified doses prior to or following the ischemic insult.[1]
-
Endpoint Analysis:
-
Metabolite Analysis: Brain tissue is analyzed for levels of glucose, phosphocreatine, ATP, and lactate (B86563) using biochemical assays.[1]
-
Electrocortical Monitoring: Electroencephalography (EEG) is used to monitor brain electrical activity and assess the time to recovery of normal EEG patterns.[1]
-
Parkinson's Disease Model (for Vincamine)
-
Animal Model: Male mice are typically used.
-
Induction of Parkinson's-like Pathology: A neurotoxin such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered to selectively destroy dopaminergic neurons in the substantia nigra.
-
Drug Administration: Vincamine is administered to the animals, often before or after the neurotoxin, over a specified treatment period.[4]
-
Endpoint Analysis:
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons. Immunofluorescence staining for Iba-1 (microglia) and GFAP (astrocytes) is used to assess neuroinflammation.[4]
-
Biochemical Assays: Brain tissue homogenates are used to measure levels of pro-inflammatory cytokines (ELISA or Western blot), oxidative stress markers (e.g., MDA assay), and antioxidant enzyme activity (e.g., SOD assay).[4]
-
Western Blot Analysis: Protein levels of key signaling molecules (e.g., p-p65, Nrf2, HO-1) are quantified to elucidate the mechanism of action.[4]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for this compound and vincamine, as well as a generalized experimental workflow for assessing neuroprotection.
Caption: Proposed neuroprotective signaling pathway of this compound.
Caption: Proposed neuroprotective signaling pathways of Vincamine.
References
- 1. A comparison of some of the pharmacological properties of the new eburnamenine derivative this compound with those of vincamine, vinburnine, dihydroergotoxine mesilate and nicergoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The locus coeruleus neuroprotective drug this compound normalizes behavior in the 5xFAD transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vincamine alleviates brain injury by attenuating neuroinflammation and oxidative damage in a mouse model of Parkinson's disease through the NF-κB and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Vindeburnol and Other Eburnamine-Vincamine Alkaloids in Neuropharmacology
A detailed examination of the pharmacological profiles, mechanisms of action, and therapeutic potential of Vindeburnol, Vinpocetine (B1683063), Vincamine (B1683053), and Eburnamonine for researchers and drug development professionals.
The eburnamine-vincamine class of alkaloids, derived from the periwinkle plant (Vinca minor), has garnered significant interest for its diverse pharmacological activities, particularly those affecting cerebral circulation and neuronal function.[1] While many derivatives have been synthesized to enhance efficacy and safety, this guide focuses on a comparative analysis of this compound alongside three of the most well-characterized members of this family: Vinpocetine, Vincamine, and Eburnamonine. These compounds share modulatory effects on brain circulation and neuronal homeostasis, each possessing antihypoxic and neuroprotective capabilities to varying degrees.[1]
Comparative Pharmacological Data
The following tables summarize key quantitative data, offering a side-by-side comparison of the neuropharmacological properties of these alkaloids.
Table 1: Effects on Cerebral Blood Flow and Metabolism
| Compound | Model | Dosage | Effect on Cerebral Blood Flow (CBF) & Metabolism | Reference |
| This compound | Mouse (Decapitation Ischemia) | 10 mg/kg i.p. | Retarded glucose, phosphocreatine, and ATP utilization; reduced lactate (B86563) production. Cerebral metabolic rate was ~50% of control.[2] | [2] |
| Rat | 10 mg/kg i.p. | Slight and transient increase in Local Cerebral Blood Flow (LCBF).[2] | [2] | |
| Vinpocetine | Stroke Patients | 20mg infusion | 7% increase in cerebral blood flow without impacting blood pressure.[3] | [3] |
| Vincamine | Human Patients (Cerebral Ischemia) | 30 mg/20 min i.v. | Statistically significant increase in CBF by 6.1% (p < 0.01). Ischemic areas showed a mean increase of 13.4%.[4] | [4] |
| Human Patients | 40 mg infusion (35-40 min) | Significant increase in hemispheric CBF (p < 0.01).[5] | [5] | |
| Eburnamonine | Anesthetized Dogs | 2.5 mg/kg | Significantly enhanced blood flow to the brain.[6] | [6] |
Table 2: Neuroprotective Effects and Cognitive Enhancement
| Compound | Model | Dosage | Neuroprotective / Cognitive Effect | Reference |
| This compound | Rat (Asphyxia Anoxia) | 2 mg/kg i.v. | Increased EEG resistance time.[2] | [2] |
| Gerbil (Cerebral Ischemia) | 10 mg/kg s.c. | Significantly improved electrocortical recovery.[2] | [2] | |
| 5xFAD Mouse (Alzheimer's Model) | N/A | Reduced amyloid burden in hippocampus and cortex.[7] | [7] | |
| Vinpocetine | Human (Cognitive Impairment) | 30-60 mg/day (16 weeks) | Significant improvements in cognitive performance compared to placebo.[3] | [3] |
| Human | 40 mg/day | Improved memory and memory scanning speed.[3] | [3] | |
| Eburnamonine | Mouse (Scopolamine-induced amnesia) | 20 mg/kg | Prevented scopolamine-induced amnesia.[6] | [6] |
| Rat (Hypoxia) | 0.25 mg/kg/min | Increased onset time to hypoxia-induced brain death.[6] | [6] |
Table 3: Molecular Targets and Inhibitory Concentrations
| Compound | Molecular Target | IC50 / EC50 | Notes | Reference |
| This compound | Phosphodiesterase (PDE) | ~50 µM (EC50) | In vitro inhibition of phosphodiesterase activity.[7][8] | [7][8] |
| Vinpocetine | Phosphodiesterase 1 (PDE1) | Selective inhibitor | Inhibition enhances intracellular cGMP levels, leading to vasodilation.[9] | [9] |
| Voltage-gated Na+ channels | 10–50 µM (IC50) | Contributes to neuroprotection by reducing excitotoxicity.[10] | [10] | |
| IκB kinase (IKK) | ~17 µM (IC50) | Underlies anti-inflammatory effects by suppressing the NF-κB pathway.[10] | [10] |
Mechanisms of Action and Signaling Pathways
The neuroprotective and cognitive-enhancing effects of these alkaloids stem from their ability to modulate multiple cellular targets, including enzymes, ion channels, and inflammatory pathways.
Phosphodiesterase (PDE1) Inhibition
A primary mechanism for Vinpocetine, and likely other alkaloids in this class, is the inhibition of Ca2+/calmodulin-dependent phosphodiesterase type 1 (PDE1).[9] PDE1 inhibition prevents the breakdown of cyclic nucleotides (cAMP and cGMP). The resulting increase in cGMP in vascular smooth muscle leads to vasodilation and increased cerebral blood flow.[9][11] In neurons, elevated cAMP can activate pathways that promote neuronal survival and plasticity.[12] this compound has also been shown to inhibit PDE activity, suggesting a shared mechanism.[7][8]
Caption: PDE1 inhibition pathway by eburnamine-vincamine alkaloids.
Ion Channel Modulation
Vinpocetine is a known blocker of voltage-dependent Na+ channels, which contributes significantly to its neuroprotective effects.[9] By inhibiting excessive sodium influx into neurons during ischemic events, it reduces excitotoxicity and subsequent cell death.[11] It also modulates Ca2+ and K+ channels, further stabilizing neuronal membranes and regulating intracellular calcium levels.[13]
Anti-Inflammatory Action via NF-κB Pathway
A distinct mechanism for Vinpocetine is its ability to inhibit the IκB kinase (IKK) complex.[10][12] This action prevents the activation of the transcription factor NF-κB, a key regulator of inflammatory responses. By suppressing NF-κB, Vinpocetine reduces the expression of pro-inflammatory molecules, which is beneficial in neuroinflammatory conditions.[11][14]
Caption: Vinpocetine's anti-inflammatory action via IKK/NF-κB inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used to evaluate these alkaloids.
Protocol 1: Phosphodiesterase 1 (PDE1) Inhibition Assay
-
Objective: To determine the inhibitory effect of a compound on PDE1 activity.
-
Principle: This assay measures the amount of cyclic nucleotide (cAMP or cGMP) hydrolyzed by a purified PDE1 enzyme. The remaining cyclic nucleotide is then quantified, often using a secondary reaction that produces a detectable signal (e.g., luminescence).
-
General Procedure:
-
Reaction Setup: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), Mg2+, Ca2+, calmodulin (as PDE1 is Ca2+/calmodulin-dependent), and the purified PDE1 enzyme.
-
Compound Addition: The test compound (e.g., this compound, Vinpocetine) is added at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Initiation: The reaction is initiated by adding the substrate, [3H]-cAMP or [3H]-cGMP.
-
Incubation: The mixture is incubated at 30°C for a defined period (e.g., 15-60 minutes).
-
Termination: The reaction is stopped by adding a termination buffer, often containing a non-specific PDE inhibitor like IBMX or a chelating agent like EDTA.
-
Quantification: The amount of remaining substrate or the product formed is measured. In radiometric assays, this involves separating the product from the substrate using chromatography, followed by scintillation counting. In luminescence-based assays (e.g., PDE-Glo™), a detection solution is added that converts the remaining cAMP/cGMP into a light signal.[15]
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
-
Caption: General workflow for a PDE1 inhibition assay.
Protocol 2: Measurement of Cerebral Blood Flow (CBF) in Rodents
-
Objective: To quantify changes in regional or global cerebral blood flow in response to drug administration.
-
Principle: Various techniques can be used, including non-invasive imaging methods like Arterial Spin Labeling (ASL) MRI or Positron Emission Tomography (PET), and more invasive methods like laser Doppler flowmetry.
-
General Procedure (PET with 15O-water):
-
Animal Preparation: A rat is anesthetized, and catheters are placed in the femoral artery (for blood sampling) and tail vein (for tracer injection).[16]
-
PET Scan: The animal is placed in a PET scanner. A dynamic scan (e.g., 10 minutes) is initiated.
-
Tracer Injection: A bolus of 15O-labeled water (H2[17]O) is injected intravenously.[18]
-
Arterial Blood Sampling: Arterial blood is sampled rapidly and continuously to determine the arterial input function (AIF), which is the time-course of the tracer's concentration in arterial blood.[16]
-
Image Reconstruction: Dynamic PET images are reconstructed, showing the distribution of the tracer in the brain over time.
-
Data Analysis: Regions of Interest (ROIs) are drawn on the brain images. Using the AIF and the tissue time-activity curves from the ROIs, a kinetic model (e.g., one-tissue compartment model) is applied to calculate CBF, typically in units of ml/100g/min.[16][18]
-
Protocol 3: Morris Water Maze for Spatial Memory Assessment
-
Objective: To assess hippocampus-dependent spatial learning and memory in rodents.
-
Principle: The test requires an animal to find a hidden platform in a pool of opaque water, using distal visual cues in the room.[19][20]
-
General Procedure:
-
Apparatus: A large circular pool is filled with water made opaque with non-toxic paint. A small platform is submerged just below the water surface.[19][21]
-
Habituation: The animal is allowed to swim freely in the pool for a short period (e.g., 60 seconds) without the platform to acclimate.
-
Acquisition Training: Over several consecutive days, the animal undergoes multiple training trials per day. For each trial, the animal is placed into the pool from different starting positions and must find the fixed-location platform. The time to find the platform (escape latency) is recorded.[20]
-
Probe Trial: 24 hours after the final training session, the platform is removed from the pool. The animal is allowed to swim for a set duration (e.g., 60 seconds). A video tracking system records the swim path.
-
Data Analysis: Key metrics include the escape latency during training and, during the probe trial, the time spent in the target quadrant (where the platform used to be) and the number of times the animal crosses the former platform location.[21]
-
Conclusion
The eburnamine-vincamine alkaloids, including this compound, Vinpocetine, Vincamine, and Eburnamonine, represent a pharmacologically rich class of compounds with significant potential for treating cerebrovascular and neurodegenerative disorders. Vinpocetine is the most extensively studied, with well-defined multi-target mechanisms including PDE1 inhibition, ion channel modulation, and anti-inflammatory effects.[22] Comparative data suggests that this compound shares key neuroprotective properties, such as improving cerebral energy metabolism and providing protection in ischemia models, with a pharmacological profile distinct from vincamine.[2] Eburnamonine and Vincamine primarily demonstrate efficacy in enhancing cerebral blood flow and offering neuroprotection against hypoxic and amnesic insults.[4][6]
For researchers, Vinpocetine serves as a robust reference compound due to the wealth of available data. This compound, however, presents as a promising therapeutic candidate with demonstrated efficacy in preclinical models of Alzheimer's disease and depression, warranting further investigation to fully elucidate its molecular targets and comparative advantages.[7][23][24] Future head-to-head studies are essential to directly compare the potency and therapeutic index of these related alkaloids and guide the development of next-generation neuroprotective agents.
References
- 1. Eburnamine derivatives and the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of some of the pharmacological properties of the new eburnamenine derivative this compound with those of vincamine, vinburnine, dihydroergotoxine mesilate and nicergoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vinpocetine: Enhanced Blood Flow to Your Brain [blog.priceplow.com]
- 4. [The influence of vincamine on global and regional cerebral blood flow in acute and subchronic human cerebral ischimia (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [The effect of vincamine on cerebral blood flow as a function of application rate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jiubaiyuanbiotech.com [jiubaiyuanbiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [Mechanism of action of vinpocetine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An update on Vinpocetine: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Vinpocetine? [synapse.patsnap.com]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. The nootropic drug vinpocetine modulates different types of potassium currents in molluscan neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vinpocetine - Wikipedia [en.wikipedia.org]
- 15. promega.com [promega.com]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. nbinno.com [nbinno.com]
- 18. Non-invasive quantification of cerebral blood flow for rats by microPET imaging of 15O labelled water: the application of a cardiac time-activity curve for the tracer arterial input function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. news-medical.net [news-medical.net]
- 20. Searching for cognitive enhancement in the Morris water maze: better and worse performance in D‐amino acid oxidase knockout (Dao −/−) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 22. benchchem.com [benchchem.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. This compound: A natural product-inspired chemical tool for central nervous system drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Vindeburnol: A Comparative Analysis of its Procognitive Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the procognitive effects of Vindeburnol with other established nootropic agents, namely Donepezil and Piracetam, based on preclinical data from various animal models. The information is intended to offer an objective overview to aid in research and drug development efforts in the field of cognitive enhancement.
Executive Summary
This compound, a synthetic derivative of the eburnamine-vincamine alkaloid, has demonstrated significant potential as a cognitive-enhancing agent in preclinical studies.[1] It has shown efficacy in improving episodic memory and normalizing behavior in mouse models of cognitive impairment.[1][2] Mechanistically, this compound appears to exert its effects through the modulation of key neuroplasticity and neuroinflammatory pathways, including the upregulation of tyrosine hydroxylase and brain-derived neurotrophic factor (BDNF). This guide presents a comparative analysis of this compound's performance against Donepezil, a cholinesterase inhibitor, and Piracetam, a classic nootropic, with a focus on data from the Novel Object Recognition (NOR) test, a widely used assay for assessing recognition memory in rodents.
Comparative Efficacy: Novel Object Recognition (NOR) Test
The Novel Object Recognition (NOR) test is a widely used behavioral assay to assess learning and memory in rodents. The test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one. A higher discrimination index (DI) or recognition index (RI), which reflects a greater amount of time spent with the novel object, is indicative of better memory function.
| Compound | Animal Model | Dosage | Administration Route | Key Findings in NOR Test | Reference |
| This compound | 5xFAD Transgenic Mice (Alzheimer's Model) | Not specified in NOR test | Not specified in NOR test | Normalized exploratory behavior, reducing the excessive exploration time seen in 5xFAD mice. | [2][3] |
| Donepezil | APP/PS1 Transgenic Mice (Alzheimer's Model) | 1 mg/kg | Intraperitoneal (i.p.) | Significantly improved cognitive function. | [4][5] |
| Donepezil | Sprague Dawley Rats | 1 mg/kg | Not specified | Significantly increased the discrimination index. | [6] |
| Piracetam | Mice with Scopolamine-induced Amnesia | 400 mg/kg | Intraperitoneal (i.p.) | Significantly increased the Recognition Index (RI) from 31.89% (scopolamine) to 78.16%. | [7] |
Mechanism of Action: A Focus on Signaling Pathways
This compound's procognitive effects are believed to be mediated through multiple signaling pathways that converge on enhancing neuroplasticity and reducing neuroinflammation. A key proposed mechanism involves the activation of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis, and the upregulation of Brain-Derived Neurotrophic Factor (BDNF).[1] In vitro studies have shown that this compound can increase neuronal BDNF expression in a cAMP-dependent manner.[2]
Caption: Proposed signaling pathway for this compound's procognitive effects.
Experimental Protocols
To ensure the objective comparison of the presented data, it is crucial to understand the methodologies employed in the key experiments.
Novel Object Recognition (NOR) Test: General Protocol
The NOR test is typically conducted in an open-field arena and consists of three phases: habituation, training (or familiarization), and testing.
Caption: General experimental workflow for the Novel Object Recognition (NOR) test.
Detailed Methodologies:
-
This compound Study (5xFAD Mice): The specific protocol for the NOR test in the this compound study with 5xFAD mice was not detailed in the available abstracts. However, it was noted that the drug normalized the increased exploration time observed in the transgenic mice, suggesting a modulation of cognitive and/or anxiety-like behaviors.[2][3]
-
Donepezil Study (APP/PS1 Mice): In a study with APP/PS1 mice, the NOR test was performed to assess cognitive function. Chronic treatment with Donepezil significantly improved performance in this test.[4][5] Another study in Sprague Dawley rats also demonstrated that Donepezil significantly increased the discrimination index in the NOR test.[6] The general procedure involves a habituation phase, a training phase with two identical objects, and a testing phase where one object is replaced with a novel one. The time spent exploring each object is recorded to calculate the discrimination index.
-
Piracetam Study (Scopolamine-induced Amnesia in Mice): Mice were administered Piracetam before the acquisition trial of the NOR test. Scopolamine was used to induce amnesia. The recognition index was calculated based on the exploration time of the novel and familiar objects during the testing phase. The study reported a significant increase in the recognition index in the Piracetam-treated group compared to the scopolamine-only group, indicating a reversal of the memory deficit.[7]
Conclusion
This compound presents a promising profile as a procognitive agent with a distinct mechanism of action centered on promoting neuroplasticity and mitigating neuroinflammation. While direct head-to-head comparative studies with other nootropics are limited, the available data from animal models, particularly using the Novel Object Recognition test, suggest its potential efficacy. Further research is warranted to conduct direct comparative studies to fully elucidate this compound's therapeutic potential relative to existing cognitive enhancers. The detailed experimental protocols and signaling pathway information provided in this guide are intended to facilitate such future investigations.
References
- 1. Figure 2 from Novel Object Recognition as a Facile Behavior Test for Evaluating Drug Effects in AβPP/PS1 Alzheimer's Disease Mouse Model | Semantic Scholar [semanticscholar.org]
- 2. youtube.com [youtube.com]
- 3. behaviorcloud.com [behaviorcloud.com]
- 4. researchgate.net [researchgate.net]
- 5. Donepezil improves learning and memory deficits in APP/PS1 mice by inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjpbcs.com [rjpbcs.com]
A Comparative Analysis of the Antidepressant Effects of Vindeburnol and Standard Selective Serotonin Reuptake Inhibitors (SSRIs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical antidepressant effects of Vindeburnol, a novel psychoactive compound, and standard Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), the most commonly prescribed class of antidepressants. The following sections present a comprehensive overview of their mechanisms of action, supporting experimental data from animal models, and detailed experimental protocols.
Comparative Efficacy in Preclinical Models of Depression
The antidepressant-like effects of this compound and standard SSRIs have been evaluated in various rodent models of depression. The following tables summarize the quantitative data from key behavioral tests: the Forced Swim Test (FST), the Tail Suspension Test (TST), and the Sucrose (B13894) Preference Test (SPT). These tests are widely used to screen for potential antidepressant compounds by measuring despair-like behavior and anhedonia.
Table 1: Forced Swim Test (FST) - Immobility Time
| Compound | Species/Strain | Dose | Administration | Change in Immobility Time | Reference |
| This compound | Rat (Wistar) | 20 mg/kg | Chronic (21 days) | Significant decrease | [1][2] |
| Fluoxetine | Mouse (CD-1) | 20 mg/kg | Acute | ~1.9-fold decrease | [3] |
| Fluoxetine | Rat (Sprague-Dawley) | 10 mg/kg | Chronic | Significant decrease | [4] |
| Fluvoxamine (B1237835) | Mouse (C57BL/6J) | 32 mg/kg | Acute | No significant effect | [1] |
| Desipramine (B1205290) (TCA Control) | Mouse (C57BL/6J) | 32 mg/kg | Acute | Significant decrease | [1] |
Table 2: Tail Suspension Test (TST) - Immobility Time
| Compound | Species/Strain | Dose | Administration | Change in Immobility Time | Reference |
| This compound | Mouse (BALB/c) | 20 mg/kg | Chronic (21 days) | Significant decrease | |
| Paroxetine | Mouse (C57BL/6J Rj) | from 0.5 mg/kg | Acute | Significant decrease | [5] |
| Citalopram | Mouse (Swiss) | from 2 mg/kg | Acute | Significant decrease (>60% at 8mg/kg) | [5] |
| Imipramine (B1671792) (TCA Control) | Mouse (NMRI) | 30 mg/kg | Acute | Significant decrease | [2] |
Table 3: Sucrose Preference Test (SPT) - Anhedonia
| Compound | Species/Strain | Dose | Administration | Change in Sucrose Preference | Reference |
| This compound | Rat (Wistar) & Mouse (BALB/c) | 20 mg/kg | Chronic (21 days) | Restoration of reduced sucrose consumption | [1][2] |
| Sertraline (B1200038) | Rat (Wistar) | Therapeutic doses | Chronic | Significant increase in sucrose consumption | [6] |
| General SSRIs | Rat | Various | Chronic (≥2 weeks) | Significantly increased consumption in stressed rats | [7] |
Mechanisms of Action: A Tale of Two Pathways
This compound and SSRIs exert their antidepressant effects through distinct molecular mechanisms.
This compound: Preclinical evidence suggests that this compound's primary mechanism of action involves the activation of tyrosine hydroxylase (TH) , the rate-limiting enzyme in the synthesis of catecholamines.[1][2][5] This leads to an increase in the levels of norepinephrine and dopamine in key brain regions, such as the brainstem and striatum.[1][2] This unique mechanism suggests a potential for broader effects on mood and cognition beyond the serotonergic system.
Standard SSRIs: As their name implies, SSRIs selectively inhibit the reuptake of serotonin (5-HT) from the synaptic cleft by blocking the serotonin transporter (SERT). This action increases the concentration of serotonin available to bind to postsynaptic receptors, thereby enhancing serotonergic neurotransmission. While this is the primary mechanism, long-term administration of SSRIs leads to complex downstream adaptations in the brain, including changes in receptor sensitivity and gene expression.
References
- 1. Effects of the antidepressants desipramine and fluvoxamine on latency to immobility and duration of immobility in the forced swim test in adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Individual differences in response to imipramine in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential Rearing Alters Forced Swim Test Behavior, Fluoxetine Efficacy, and Post-Test Weight Gain in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antidepressant-like effects in various mice strains in the tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact on behavioral changes due to chronic use of sertraline in Wistar albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reliability of sucrose preference testing following short or no food and water deprivation—a Systematic Review and Meta-Analysis of rat models of chronic unpredictable stress - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Study of Vindeburnol and its 16-epi-vindeburnol Epimer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vindeburnol, a synthetic derivative of the eburnamine-vincamine class of alkaloids, has garnered significant interest for its neuroprotective and cognitive-enhancing properties. Its potential therapeutic applications in central nervous system (CNS) disorders, including Alzheimer's disease and depression, have been the subject of preclinical and limited clinical investigation. The stereochemistry of this compound, particularly at the C16 position, gives rise to its epimer, 16-epi-vindeburnol. While the pharmacology of this compound has been partially elucidated, a direct, head-to-head comparison with its 16-epi counterpart has been lacking in the scientific literature. This guide aims to provide a comprehensive comparison of this compound and 16-epi-vindeburnol, summarizing the available data on their biological activities, with a focus on their interaction with key neuronal enzymes.
It is important to note that while qualitative descriptions of the biological activity of 16-epi-vindeburnol exist, a thorough review of the available scientific literature reveals a scarcity of direct, quantitative comparative studies between this compound and its 16-epi-vindeburnol epimer. The data presented herein is compiled from various sources and should be interpreted with this limitation in mind.
Chemical Structures
The fundamental difference between this compound and 16-epi-vindeburnol lies in the stereochemical orientation of the hydroxyl group at the C16 position of the eburnamenine (B1235447) core structure. This seemingly minor structural alteration can have profound implications for the molecule's three-dimensional conformation and, consequently, its interaction with biological targets.
Comparative Biological Activity
The primary reported biological target for both this compound and its 16-epi epimer is the enzyme tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.
Data on Tyrosine Hydroxylase Regulation
While a direct comparative study with quantitative data is not available, existing literature suggests that both epimers modulate tyrosine hydroxylase in the locus coeruleus, a nucleus in the brainstem involved in physiological responses to stress and panic.
| Compound | Reported Effect on Tyrosine Hydroxylase (TH) | Quantitative Data | Source |
| This compound | Increases TH protein expression and activity in the rat locus coeruleus. | A single injection of 30 mg/kg induces a maximal, long-lasting increase in TH protein levels three days post-injection.[1] | Schmitt P, et al. J Neurochem. 1993.[1] |
| 16-epi-vindeburnol | Potent regulation of tyrosine hydroxylase in the rat locus coeruleus. | Specific quantitative data (e.g., EC₅₀, Kᵢ) is not available in the reviewed literature. | Chen X, et al. Chem Commun. 2021. |
Note: The claim regarding 16-epi-vindeburnol is qualitative and lacks supporting quantitative data in the cited source and other reviewed literature.
Experimental Protocols
To facilitate further research and a direct comparison of these two epimers, a generalized experimental protocol for assessing their effects on tyrosine hydroxylase activity is provided below.
In Vitro Tyrosine Hydroxylase Activity Assay
This protocol describes a method to measure the enzymatic activity of tyrosine hydroxylase in the presence of test compounds.
Objective: To determine the in vitro effect of this compound and 16-epi-vindeburnol on the activity of purified tyrosine hydroxylase.
Materials:
-
Purified tyrosine hydroxylase (recombinant or from tissue homogenates)
-
L-tyrosine (substrate)
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄) (cofactor)
-
Catalase
-
Dithiothreitol (DTT)
-
Bovine serum albumin (BSA)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0)
-
This compound and 16-epi-vindeburnol dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance or fluorescence
Procedure:
-
Enzyme Preparation: Prepare a working solution of tyrosine hydroxylase in assay buffer containing BSA and DTT to maintain enzyme stability.
-
Compound Preparation: Prepare serial dilutions of this compound and 16-epi-vindeburnol in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Assay Reaction:
-
To each well of a 96-well plate, add the assay buffer, catalase, and the test compound (this compound or 16-epi-vindeburnol) or vehicle control.
-
Add the cofactor, BH₄, to each well.
-
Initiate the reaction by adding the substrate, L-tyrosine, to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
-
Detection of L-DOPA: The product of the TH-catalyzed reaction, L-DOPA, can be detected using various methods:
-
HPLC-based detection: Stop the reaction (e.g., with perchloric acid), and quantify L-DOPA formation using reverse-phase HPLC with electrochemical or fluorescence detection. This is a highly sensitive and specific method.
-
Colorimetric or Fluorometric detection: Use a coupled enzyme assay or a chemical derivatization step to produce a colored or fluorescent product that can be measured with a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of L-DOPA formation for each concentration of the test compounds.
-
Plot the enzyme activity against the compound concentration to determine the EC₅₀ (for activators) or IC₅₀ (for inhibitors) values.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
Replicating Vindeburnol's Effects on Tyrosine Hydroxylase Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Vindeburnol and alternative compounds known to modulate the expression of tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis. The objective is to furnish researchers with the necessary data and protocols to investigate and potentially replicate the effects of this compound on TH expression. This document summarizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Comparative Analysis of Compounds Modulating Tyrosine Hydroxylase Expression
The following table summarizes the effects of this compound and selected alternative compounds on tyrosine hydroxylase expression. The data presented is collated from various preclinical studies and is intended to provide a comparative overview of their potential efficacy.
| Compound | Class/Primary Target | Model System | Effect on TH mRNA | Effect on TH Protein/Activity |
| This compound | Vincamine Derivative / α2-Adrenergic Receptor (hypothesized) | Mouse model of Multiple Sclerosis; Rat/Mouse models of Depression | Increased expression of genes involved in Locus Coeruleus survival | Increased TH expression and activity in Locus Coeruleus neurons |
| Forskolin | Adenylyl Cyclase Activator | Rat Adrenal Medulla; Brainstem Cultures | ~2.5-fold increase | Increased immunoreactivity and enzyme activity with prolonged treatment |
| Haloperidol | Dopamine D2 Receptor Antagonist | Rat Striatum | Not specified | 60% increase in TH activity in young rats |
| Phencyclidine (PCP) | NMDA Receptor Antagonist / Dopamine Reuptake Inhibitor | Rat Striatal Synaptosomes | Not specified | Stimulates TH activity (concentration-dependent) |
| Low-Dose Aspirin | Cyclooxygenase (COX) Inhibitor / CREB Activator | Mouse Dopaminergic Neuronal Cells (MN9D); C57/BL6 Mice | Dose-dependent increase | Significant increase in TH protein levels in vitro and in vivo |
Signaling Pathways and Mechanisms of Action
The upregulation of tyrosine hydroxylase expression can be achieved through various signaling cascades. The diagrams below illustrate the hypothesized pathway for this compound and the established pathways for the comparative compounds.
Independent Validation of Vindeburnol's Effects on Amyloid Plaque Reduction: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Vindeburnol's reported effects on amyloid plaque reduction with alternative therapeutic strategies. The information is based on available preclinical data. A significant limitation to note is the current lack of independent validation for the findings related to this compound's impact on amyloid-beta pathology; the primary research originates from a single research group.
Executive Summary
This compound, a synthetic derivative of the plant alkaloid vincamine, has been reported to reduce amyloid plaque burden in the hippocampus and cortex of a 5xFAD transgenic mouse model of Alzheimer's disease.[1] The proposed mechanism involves the inhibition of phosphodiesterase (PDE), leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) and subsequent downstream effects beneficial for neuronal health. While promising, these findings await independent confirmation. This guide compares the available data on this compound with other amyloid-beta targeting strategies, including other PDE inhibitors and monoclonal antibodies, to provide a broader context for its potential therapeutic role.
Comparative Data on Amyloid Plaque Reduction
Due to the limited publicly available quantitative data for this compound's effect on amyloid plaque reduction, a direct numerical comparison is challenging. The following table summarizes the reported effects of this compound descriptively and provides quantitative data for alternative treatments where available.
| Treatment Class | Compound | Model | Reported Effect on Amyloid Plaque Burden | Source(s) |
| Vincamine Alkaloid Derivative | This compound | 5xFAD Mice | Reduced amyloid burden in the hippocampus and cortex. (Specific quantitative data not available in the public domain) | [1] |
| PDE5 Inhibitor | Sildenafil | APP/PS1 Mice | Associated with a long-lasting reduction of Aβ levels. | [2] |
| PDE4B Inhibitor | A33 (selective) | 3xTg-AD Mice | Prevented the deposition of Aβ plaques in the hippocampus. | [3] |
| Oncology Drug | Carmustine (B1668450) (BCNU) | APdE9 Mice | 81% reduction in amyloid plaque burden after chronic administration. | [4] |
| Monoclonal Antibody | Aducanumab | Early-stage AD Patients | Approximately 59-71% reduction in Aβ plaques in the EMERGE and ENGAGE trials. | |
| Monoclonal Antibody | Lecanemab | Early-stage AD Patients | Approximately 68% reduction in Aβ plaque burden in the Clarity AD trial. |
Experimental Protocols
The following is a representative experimental protocol for the quantification of amyloid plaques in a 5xFAD mouse model, based on established methodologies. The specific protocol used in the this compound studies may have differed in some aspects.
Immunohistochemical Staining and Quantification of Amyloid-beta Plaques
This protocol outlines the key steps for visualizing and quantifying amyloid-beta (Aβ) deposits in brain tissue from the 5xFAD mouse model.[5][6][7]
1. Tissue Preparation:
-
Mice are transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) for fixation.[6]
-
Brains are extracted and post-fixed in 4% PFA, then cryoprotected in a sucrose (B13894) solution.[6]
-
Coronal sections (typically 40 µm) are cut using a cryostat and stored in PBS.[6]
2. Immunohistochemistry:
-
Free-floating sections are washed in PBS.
-
For Aβ staining, antigen retrieval is often performed using formic acid to expose the epitopes.[7]
-
Sections are incubated in a blocking solution to prevent non-specific antibody binding.
-
Primary antibody incubation is carried out overnight at 4°C. A common antibody used is 6E10, which recognizes an epitope within Aβ.[8]
-
After washing, sections are incubated with a fluorescently labeled secondary antibody.
-
For dense-core plaque visualization, Thioflavin S staining can be performed.[9]
-
Sections are mounted on slides with a mounting medium containing DAPI for nuclear counterstaining.
3. Image Acquisition and Analysis:
-
Images of the hippocampus and cortex are captured using a fluorescence or confocal microscope.
-
Image analysis is performed using software such as ImageJ or more advanced automated platforms.[4]
-
Quantification involves measuring the percentage of the total area occupied by Aβ plaques (plaque load) and/or counting the number of plaques per unit area (plaque density).[4]
Visualizing the Proposed Mechanism of Action and Experimental Workflow
Proposed Signaling Pathway of this compound
The following diagram illustrates the hypothesized signaling pathway through which this compound may exert its neuroprotective effects, including the reduction of amyloid pathology.
Experimental Workflow for Amyloid Plaque Quantification
This diagram outlines the typical workflow for assessing the impact of a therapeutic compound on amyloid plaque burden in a preclinical model.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphodiesterase 5 Inhibition Improves Synaptic Function, Memory, and Amyloid-β Load in an Alzheimer's Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of PDE4B ameliorates cognitive defects in the model of alcoholic dementia in 3xTg-AD mice via PDE4B/cAMP/PKA signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Striking reduction of amyloid plaque burden in an Alzheimer's mouse model after chronic administration of carmustine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detecting Amyloid-β Accumulation via Immunofluorescent Staining in a Mouse Model of Alzheimer's Disease [jove.com]
- 6. Comprehensive Analysis of the 5xFAD Mouse Model of Alzheimer’s Disease Using dMRI, Immunohistochemistry, and Neuronal and Glial Functional Metabolic Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scantox.com [scantox.com]
- 9. Systematic phenotyping and characterization of the 5xFAD mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Vindeburnol's Neuroinflammatory Response: A Comparative Analysis of In Vitro and In Vivo Evidence
For Immediate Release
This guide provides a detailed comparison of the in vitro and in vivo neuroinflammatory responses to Vindeburnol, a derivative of the alkaloid vincamine. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound for neurodegenerative diseases.
In Vivo Neuroinflammatory Response
This compound has demonstrated significant anti-neuroinflammatory effects in preclinical animal models of multiple sclerosis and Alzheimer's disease. In the Experimental Autoimmune Encephalomyelitis (EAE) mouse model of multiple sclerosis, this compound treatment has been shown to reduce the clinical severity of the disease, decrease glial inflammation, and lessen the extent of demyelination in the central nervous system.[1] Similarly, in the 5xFAD transgenic mouse model of Alzheimer's disease, this compound administration resulted in a reduction of amyloid plaque burden and a decrease in associated neuroinflammation.[1][2][3]
Quantitative In Vivo Data Summary
| Animal Model | Key Inflammatory Markers Assessed | This compound Effect | Alternative/Control | Effect of Alternative/Control |
| EAE Mouse Model | Glial (Astrocyte) Activation, Demyelination | Reduced astrocyte activation and number of demyelinated regions in the cerebellum.[1] | Vehicle | Worsening of clinical signs and significant glial inflammation. |
| 5xFAD Mouse Model | Amyloid Burden, Glial Inflammation | Reduced amyloid burden in the hippocampus and cortex, leading to reduced neuroinflammation.[1][2][3] | Untreated 5xFAD mice | Progressive amyloid deposition and associated gliosis.[4] |
In Vitro Neuroinflammatory Response
Currently, there is a limited amount of publicly available research directly investigating the in vitro neuroinflammatory response to this compound on cultured microglia and astrocytes. While some studies have reported that this compound can increase neuronal Brain-Derived Neurotrophic Factor (BDNF) expression and inhibit phosphodiesterase activity in vitro, direct measurements of its effects on key inflammatory mediators such as cytokines (e.g., TNF-α, IL-1β, IL-6) and nitric oxide (NO) in response to inflammatory stimuli like lipopolysaccharide (LPS) have not been extensively documented in the reviewed literature.[1][3] Further in vitro studies are necessary to fully elucidate the direct cellular and molecular mechanisms underlying this compound's anti-neuroinflammatory properties observed in vivo.
Experimental Protocols
In Vivo: Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
The EAE model is a widely used animal model for studying the pathogenesis of multiple sclerosis.[2][5][6][7][8]
-
Induction of EAE: EAE is typically induced in susceptible mouse strains (e.g., C57BL/6) by immunization with an emulsion of a myelin antigen, such as Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55, in Complete Freund's Adjuvant (CFA).[2][7]
-
Adjuvant Administration: Pertussis toxin is administered intraperitoneally on the day of immunization and again two days later to facilitate the entry of inflammatory cells into the central nervous system.[7]
-
This compound Administration: this compound or a vehicle control is typically administered daily via intraperitoneal injection, starting at the onset of clinical symptoms.
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).
-
Histological Analysis: At the end of the study, brain and spinal cord tissues are collected for histological analysis to assess the extent of inflammation, demyelination, and axonal damage. This often involves staining with hematoxylin (B73222) and eosin (B541160) (H&E) for inflammation, luxol fast blue for myelination, and silver stain for axons. Immunohistochemistry for markers of glial activation (e.g., GFAP for astrocytes, Iba1 for microglia) is also commonly performed.
In Vivo: 5xFAD Transgenic Mouse Model of Alzheimer's Disease
The 5xFAD mouse model is an aggressive model of amyloid pathology, co-expressing five familial Alzheimer's disease mutations in the amyloid precursor protein (APP) and presenilin 1 (PSEN1) genes.[4][9][10]
-
Animal Model: Hemizygous 5xFAD transgenic mice and their wild-type littermates are used.[4]
-
This compound Administration: Treatment with this compound or a vehicle control is typically initiated at an age when amyloid pathology is developing and continues for a specified duration. Administration is often via intraperitoneal injection.
-
Behavioral Testing: Cognitive function can be assessed using behavioral tests such as the Morris water maze or Y-maze to evaluate spatial learning and memory.
-
Biochemical Analysis: After the treatment period, brain tissue is collected for biochemical analysis. This includes measuring amyloid-beta (Aβ) levels (both Aβ40 and Aβ42) using ELISA or Western blotting.
-
Immunohistochemistry: Brain sections are stained with antibodies against Aβ to visualize and quantify amyloid plaques. Markers for microgliosis (e.g., Iba1) and astrogliosis (e.g., GFAP) are also used to assess the extent of neuroinflammation surrounding the plaques.
Signaling Pathways and Experimental Workflows
A simplified diagram of a common neuroinflammatory signaling pathway.
A general workflow for in vivo studies of this compound.
References
- 1. The locus coeruleus neuroprotective drug this compound normalizes behavior in the 5xFAD transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic experimental autoimmune encephalomyelitis is an excellent model to study neuroaxonal degeneration in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The experimental autoimmune encephalomyelitis (EAE) model of MS: utility for understanding disease pathophysiology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination therapy in a transgenic model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Loss of Hippocampal Calretinin and Parvalbumin Interneurons in the 5XFAD Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Vindeburnol's Safety Profile: A Comparative Analysis Against Established Central Nervous System Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical safety profile of Vindeburnol, an emerging neuropsychopharmacological agent, with three established Central Nervous System (CNS) drugs: Donepezil, Fluoxetine, and Fingolimod. These comparators have been selected to represent treatments for Alzheimer's disease, depression, and multiple sclerosis, respectively—indications for which this compound has shown potential. The data presented is intended to offer an objective benchmark for researchers and drug development professionals evaluating this compound's therapeutic potential.
Executive Summary
This compound, a synthetic derivative of eburnamine-vincamine alkaloids, has demonstrated a promising preclinical safety profile.[1] Key findings from a 14-day subchronic toxicity study in mice indicate a good safety profile at a dose of 20 mg/kg, while an 80 mg/kg dose was associated with some mortality and signs of hepatotoxicity.[1] The oral LD50 in mice is reported to be greater than 80 mg/kg.[1] This guide places these findings in the context of the known preclinical and clinical safety data of widely used CNS drugs to facilitate a comprehensive risk-benefit assessment.
Preclinical Safety Data Comparison
The following table summarizes key quantitative preclinical toxicology data for this compound and the selected comparator CNS drugs. This data is essential for comparing the acute and sub-chronic toxicity profiles of these compounds.
| Compound | Test Species | Study Type | Route of Administration | Key Findings |
| This compound | Mouse | 14-Day Subchronic Toxicity | Oral | NOAEL: Not explicitly stated, good safety profile at 20 mg/kg/day. LOAEL: 80 mg/kg/day (20% mortality and hepatotoxicity observed).[1] |
| Mouse | Acute Toxicity | Oral | LD50: >80 mg/kg.[1] | |
| Donepezil | Rat | Acute Toxicity | Oral | LD50: 32.6 mg/kg. |
| Rat | Developmental Toxicity | Oral | Maternal NOEL: 1 mg/kg/day. | |
| Fluoxetine | Rat | Acute Toxicity | Oral | LD50: 452 mg/kg. |
| Mouse | Acute Toxicity | Oral | LD50: 248 mg/kg. | |
| Rat | Developmental Toxicity | Oral | Developmental NOAEL: 12.5 mg/kg. | |
| Rabbit | Developmental Toxicity | Oral | Developmental NOAEL: 15 mg/kg. | |
| Fingolimod | Rat | Acute Toxicity | Oral | LD50: 300 - 2000 mg/kg. |
| Rat, Dog | General Toxicity | Oral | NOAEL for lung toxicity: Below human dose on a mg/m² basis. |
Clinical Adverse Effect Profiles of Comparator Drugs
While clinical trial data for this compound is limited, understanding the established safety profiles of comparator drugs in humans is crucial for contextualizing preclinical findings.
-
Donepezil: Commonly reported side effects include gastrointestinal issues such as diarrhea, nausea, and vomiting. Other frequent adverse events are insomnia, muscle cramps, fatigue, and anorexia.[2]
-
Fluoxetine: Frequent side effects involve the gastrointestinal system (nausea, diarrhea) and the nervous system (headache, insomnia, nervousness).[3][4] Sexual dysfunction is also a commonly reported adverse effect.
-
Fingolimod: Common side effects include headache, diarrhea, back pain, cough, and elevated liver enzymes. It is also associated with an increased risk of infections.[5][6]
Experimental Protocols
The following section details the methodologies for key preclinical toxicology experiments, based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD). These protocols are representative of the studies conducted to generate the preclinical data cited in this guide.
Subchronic Oral Toxicity Study (14-Day or 28-Day in Rodents)
Objective: To evaluate the potential adverse effects of a test substance following repeated oral administration over a 14 or 28-day period.
Species: Typically, a rodent species such as the mouse or rat is used.
Group Size: A minimum of 10 animals (5 male, 5 female) per dose group.
Procedure:
-
Dose Selection and Administration: At least three dose levels of the test substance and a control (vehicle) group are used. The substance is administered daily at approximately the same time, typically via oral gavage.
-
Observations: Animals are observed daily for clinical signs of toxicity, including changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weight and food consumption are measured weekly.
-
Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis.
-
Necropsy and Histopathology: All animals are subjected to a full gross necropsy. Organs and tissues are preserved for histopathological examination.
Signaling Pathways and Experimental Workflows
Hepatotoxicity Signaling Pathway
Drug-induced liver injury (DILI) is a potential concern for many xenobiotics, including some CNS drugs. The diagram below illustrates a simplified overview of key cellular pathways involved in xenobiotic-induced hepatotoxicity. The process often begins with the metabolic activation of a drug by cytochrome P450 enzymes in the liver, leading to the formation of reactive metabolites. These metabolites can cause direct cellular damage and induce oxidative stress, mitochondrial dysfunction, and activation of cell death pathways.
Caption: Key pathways in xenobiotic-induced hepatotoxicity.
Experimental Workflow for Preclinical Oral Toxicity Study
The following diagram outlines the typical workflow for a preclinical repeated-dose oral toxicity study in rodents, from animal selection to final data analysis.
Caption: Workflow for a preclinical oral toxicity study.
References
- 1. Mechanisms of Drug Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of drug-induced liver injury | Semantic Scholar [semanticscholar.org]
- 3. Molecular Mechanisms of Hepatotoxicity [mdpi.com]
- 4. Xenobiotic-induced liver injury: Molecular mechanisms and disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for Researchers in Neuroscience and Drug Development
This guide provides a comparative analysis of the transcriptomic effects of Vindeburnol, a synthetic eburnamine-vincamine alkaloid, and Ibogaine, a naturally occurring iboga alkaloid. Both compounds have garnered interest for their potential neuroprotective and neuromodulatory properties. While comprehensive transcriptomic data for this compound remains limited in the public domain, this guide leverages available data to draw comparisons with the more extensively studied Ibogaine, offering insights into their distinct and shared molecular mechanisms.
Experimental and Analytical Workflow
The generation of comparative transcriptomic data follows a standardized workflow, from sample preparation to bioinformatic analysis. This process is crucial for ensuring the reliability and reproducibility of the findings.
Caption: A generalized workflow for a comparative transcriptomics study.
Comparative Transcriptomic Analysis
While a comprehensive list of differentially expressed genes (DEGs) for this compound is not publicly available, a preclinical study in mice identified ten key DEGs in the locus coeruleus.[1][2] This provides a glimpse into its molecular effects, which can be contrasted with the broader transcriptomic changes induced by Ibogaine in the mouse frontal cortex.
| Feature | This compound (Locus Coeruleus) | Ibogaine (Frontal Cortex) |
| Upregulated Genes | Key regulators of neurogenesis and synaptic plasticity such as Npas3 and Cfap69.[1][2] | Genes associated with hormonal pathways and synaptogenesis.[3][4] A larger set of upregulated genes is available in the study's supplementary data. |
| Downregulated Genes | Genes associated with neuroinflammation, including Ctss and Hspa1b.[1][2] | Genes involved in apoptotic processes and endosomal transport.[3][4] A comprehensive list is provided in the supplementary materials of the relevant publication. |
| Implied Biological Processes | Promotion of neuroplasticity, synaptic transmission, and neurogenesis, alongside suppression of neuroinflammation.[1][2] | Modulation of hormonal signaling, enhancement of synaptic plasticity, and reduction of programmed cell death.[3][4] |
Note: The comparison is based on studies conducted in different brain regions, which may influence the observed gene expression changes.
Key Signaling Pathway: cAMP/CREB
This compound is suggested to exert some of its neuroprotective effects through a cAMP-mediated increase in neurotrophic factors. This points to the potential involvement of the cAMP response element-binding protein (CREB) signaling pathway, a critical regulator of neuronal plasticity, survival, and differentiation.
Caption: The putative cAMP/CREB signaling pathway modulated by this compound.
Experimental Protocols
RNA Sequencing of Brain Tissue
-
Tissue Collection and Storage: Following animal model treatment with this compound, Ibogaine, or a vehicle control, specific brain regions (e.g., locus coeruleus, frontal cortex) are rapidly dissected and flash-frozen in liquid nitrogen or stored in an RNA stabilization solution (e.g., RNAlater) at -80°C to preserve RNA integrity.
-
RNA Extraction: Total RNA is extracted from the homogenized tissue using a commercially available kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's protocol. This typically involves cell lysis, homogenization, and purification of RNA from other cellular components.
-
RNA Quality Control: The quantity and quality of the extracted RNA are assessed. RNA concentration is measured using a spectrophotometer (e.g., NanoDrop), and RNA integrity is evaluated using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). Samples with a high RIN value (typically > 7) are considered suitable for sequencing.
-
Library Preparation: An RNA-seq library is prepared from the high-quality RNA. This process generally includes:
-
mRNA Enrichment: Polyadenylated (poly-A) mRNA is isolated from the total RNA using oligo(dT)-magnetic beads.
-
Fragmentation: The enriched mRNA is fragmented into smaller pieces.
-
cDNA Synthesis: The fragmented mRNA is reverse transcribed into first-strand complementary DNA (cDNA) using random hexamer primers. This is followed by second-strand cDNA synthesis.
-
Adapter Ligation: Sequencing adapters are ligated to the ends of the double-stranded cDNA fragments. These adapters contain sequences necessary for binding to the sequencing flow cell and for indexing (barcoding) to allow for multiplexing of samples.
-
PCR Amplification: The adapter-ligated cDNA is amplified by PCR to generate a sufficient quantity of library for sequencing.
-
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The sequencing process generates millions of short reads corresponding to the RNA fragments.
Transcriptomics Data Analysis
-
Quality Control of Raw Reads: The raw sequencing reads (in FASTQ format) are assessed for quality using tools like FastQC. This includes checking for base quality scores, GC content, and adapter contamination.
-
Read Trimming and Filtering: Low-quality bases and adapter sequences are trimmed from the reads using tools such as Trimmomatic or Cutadapt.
-
Alignment to Reference Genome: The cleaned reads are aligned to a reference genome (e.g., mouse genome assembly GRCm39) using a splice-aware aligner like STAR or HISAT2.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted using tools like featureCounts or HTSeq. This generates a raw count matrix with genes as rows and samples as columns.
-
Differential Gene Expression Analysis: Differential expression analysis is performed using packages like DESeq2 or edgeR in R.[5][6][7] This involves:
-
Normalization: The raw counts are normalized to account for differences in library size and RNA composition between samples.
-
Statistical Testing: Statistical tests are applied to identify genes that are significantly up- or downregulated between the treatment and control groups. The results typically include log2 fold changes, p-values, and adjusted p-values (to correct for multiple testing).
-
-
Pathway and Gene Ontology (GO) Enrichment Analysis: The list of differentially expressed genes is analyzed to identify over-represented biological pathways (e.g., using KEGG or Reactome databases) and GO terms. This provides insights into the biological functions affected by the compound treatment. Tools like GSEA or DAVID can be used for this analysis.
-
Comparative Analysis: The lists of differentially expressed genes and enriched pathways from the this compound and Ibogaine treatment groups are compared to identify common and distinct molecular signatures.
This guide provides a framework for understanding and comparing the transcriptomic effects of this compound and Ibogaine. Further research, particularly generating a comprehensive transcriptomic dataset for this compound, is necessary to fully elucidate its mechanism of action and its therapeutic potential in comparison to other neuroactive compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. TIAs pathway genes and associated miRNA identification in Vinca minor: supporting aspidosperma and eburnamine alkaloids linkage via transcriptomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The gene expression landscape of the human locus coeruleus revealed by single-nucleus and spatially-resolved transcriptomics | eLife [elifesciences.org]
- 5. Spatial Transcriptomics Data Analysis: Workflow & Tips - CD Genomics [spatial-omicslab.com]
- 6. The gene expression landscape of the human locus coeruleus revealed by single-nucleus and spatially-resolved transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Whole Transcriptome Sequencing Data: Workflow and Software - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Locus Coeruleus as a Primary Target of Vindeburnol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Vindeburnol and alternative compounds targeting the locus coeruleus (LC), a critical brainstem nucleus implicated in cognitive function and neurodegenerative diseases such as Alzheimer's disease. By examining their mechanisms of action, and presenting available experimental data, this document aims to facilitate the objective evaluation of this compound as a therapeutic agent.
Introduction to the Locus Coeruleus as a Therapeutic Target
The locus coeruleus is the principal source of norepinephrine (B1679862) (NE) in the brain, playing a crucial role in regulating attention, memory, and arousal. Degeneration of LC neurons is an early pathological hallmark in Alzheimer's disease, preceding the widespread formation of amyloid-beta plaques and neurofibrillary tangles. This early involvement suggests that targeting the LC to enhance noradrenergic signaling could be a promising therapeutic strategy to mitigate cognitive decline and modify disease progression.
This compound: A Multi-Target Approach to Locus Coeruleus Modulation
This compound, a synthetic derivative of the vinca (B1221190) alkaloid vincamine, has emerged as a promising candidate for targeting the LC. Its mechanism of action is believed to be twofold:
-
Activation of Tyrosine Hydroxylase (TH): this compound is thought to upregulate the expression and/or activity of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines, including norepinephrine. This leads to increased NE production in the LC.
-
Phosphodiesterase (PDE) Inhibition: this compound exhibits inhibitory activity against phosphodiesterases, enzymes that break down cyclic adenosine (B11128) monophosphate (cAMP). Increased cAMP levels can lead to the activation of protein kinase A (PKA) and subsequent upregulation of brain-derived neurotrophic factor (BDNF), promoting neuronal survival and plasticity.
Comparative Analysis of Locus Coeruleus Targeting Agents
This section compares this compound with other pharmacological agents that modulate the noradrenergic system and have been investigated for their potential in treating cognitive disorders.
Table 1: Comparison of Mechanistic and Preclinical Data
| Compound | Primary Mechanism of Action | Tyrosine Hydroxylase (TH) Effect | Norepinephrine (NE) Release | Phosphodiesterase (PDE) Inhibition | Animal Model Efficacy (Alzheimer's Disease Models) |
| This compound | TH Activation & PDE Inhibition | Upregulation of TH expression/activity (qualitative) | Inferred increase | EC50 ≈ 50 μM[1] | Normalizes anxiety-like behavior and reduces hyperlocomotion in 5xFAD mice.[1] |
| Atomoxetine (B1665822) | Selective Norepinephrine Reuptake Inhibitor (NRI) | No direct effect on TH protein levels reported. | Increases extracellular NE levels up to 3-fold in the prefrontal cortex.[2] | No | Ameliorates glial activation and amyloid-β deposition, and reverses cognitive deficits in a mouse model of Alzheimer's disease (in combination with L-DOPS).[3][4] |
| Idazoxan (B1206943) | α2-Adrenergic Receptor Antagonist | No direct effect on TH protein levels reported. | Increases cortical release of NE.[5] | No | Reduces Alzheimer's disease pathology and symptoms in two mouse models.[3] |
| Clonidine | α2-Adrenergic Receptor Agonist | Chronic treatment showed no decrease in TH levels in the LC.[6] | Decreases NE release. | No | No significant changes in cognitive function in Alzheimer's patients.[7] |
| Guanfacine | α2A-Adrenergic Receptor Agonist | Not reported. | Decreases NE release. | No | Clinical trials in Alzheimer's disease have been largely negative.[5][8] |
Experimental Protocols for Target Validation
Validating the locus coeruleus as a target for compounds like this compound involves a series of in vivo and ex vivo experiments. Below are detailed methodologies for key assays.
Locus Coeruleus Lesioning via DSP-4 Administration
This protocol is used to create a model of LC degeneration to study the effects of subsequent drug treatments.
-
Objective: To selectively ablate noradrenergic neurons originating in the locus coeruleus.
-
Procedure:
-
Administer N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP-4) via intraperitoneal (i.p.) injection to mice. A typical dose is 50 mg/kg.[6]
-
A second injection is often given one week after the first to ensure significant and lasting depletion of noradrenergic neurons.
-
Behavioral and neurochemical assessments are performed at various time points post-lesioning to confirm the extent of the lesion and to evaluate the effects of therapeutic interventions.
-
-
Validation: The extent of the lesion is confirmed by immunohistochemical staining for tyrosine hydroxylase (TH) in the locus coeruleus and its projection areas. A significant reduction in TH-positive neurons indicates successful lesioning.[9]
Immunohistochemistry for Tyrosine Hydroxylase
This technique is used to visualize and quantify changes in the expression of TH, the rate-limiting enzyme in norepinephrine synthesis.
-
Objective: To determine the effect of a compound on the protein levels of tyrosine hydroxylase in the locus coeruleus.
-
Procedure:
-
Perfuse animals with 4% paraformaldehyde (PFA) and dissect the brain.
-
Cryosection the brain tissue containing the locus coeruleus.
-
Block non-specific antibody binding with a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100).
-
Incubate sections with a primary antibody against tyrosine hydroxylase (e.g., rabbit anti-TH).
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit IgG-Alexa Fluor 488).
-
Mount sections and visualize using a fluorescence microscope.
-
-
Quantification: Image analysis software is used to measure the intensity of the fluorescent signal or to count the number of TH-positive cells in the locus coeruleus.
In Vivo Microdialysis for Norepinephrine Measurement
This technique allows for the real-time measurement of extracellular norepinephrine levels in specific brain regions.
-
Objective: To measure the effect of a compound on the release of norepinephrine from the locus coeruleus or its projection areas (e.g., prefrontal cortex, hippocampus).
-
Procedure:
-
Surgically implant a microdialysis probe into the target brain region of an anesthetized or freely moving animal.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect dialysate samples at regular intervals before and after administration of the test compound.
-
Analyze the concentration of norepinephrine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis: Changes in norepinephrine levels are typically expressed as a percentage of the baseline concentration.
Signaling Pathways and Experimental Workflows
Diagram 1: this compound's Proposed Mechanism of Action
Caption: Proposed dual mechanism of this compound action.
Diagram 2: Experimental Workflow for In Vivo Target Validation
Caption: Workflow for validating this compound's in vivo efficacy.
Conclusion and Future Directions
This compound presents a compelling, multi-faceted approach to modulating the locus coeruleus. Its dual action on tyrosine hydroxylase and phosphodiesterase offers a potentially synergistic mechanism for enhancing noradrenergic function and promoting neuroprotection. However, a critical gap in the current research is the lack of direct, quantitative comparisons with other LC-targeting agents like atomoxetine and idazoxan within the same experimental paradigms.
Future research should prioritize head-to-head preclinical studies to definitively establish the relative efficacy and potency of these compounds. Such studies should employ standardized behavioral and neurochemical outcome measures to allow for robust, cross-compound comparisons. Furthermore, more detailed dose-response studies for this compound are needed to optimize its therapeutic window. Elucidating the precise molecular targets of this compound within the phosphodiesterase family could also pave the way for the development of more potent and selective second-generation compounds. These efforts will be crucial in validating the locus coeruleus as a primary target for this compound and advancing its potential as a novel therapeutic for Alzheimer's disease and other neurodegenerative disorders.
References
- 1. The locus coeruleus neuroprotective drug this compound normalizes behavior in the 5xFAD transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Locus coeruleus integrity and the effect of atomoxetine on response inhibition in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase II study repurposing atomoxetine for neuroprotection in mild cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medrxiv.org [medrxiv.org]
- 5. The alpha 2-adrenergic antagonist idazoxan enhances the frequency selectivity and increases the threshold of auditory cortex neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic antidepressant administration decreases the expression of tyrosine hydroxylase in the rat locus coeruleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced tyrosine hydroxylase activity induces oxidative stress, causes accumulation of autotoxic catecholamine metabolites, and augments amphetamine effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo microdialysis measures of extracellular norepinephrine in the rat amygdala during sleep-wakefulness - PubMed [pubmed.ncbi.nlm.nih.gov]
Vindeburnol's Therapeutic Potential in Alzheimer's Disease: A Comparative Analysis Across Mouse Models
For Immediate Release: Shanghai, China – December 19, 2025 – A comprehensive review of preclinical studies on Vindeburnol, a derivative of the plant alkaloid vincamine, reveals its potential as a multi-faceted therapeutic agent for Alzheimer's disease. This guide synthesizes findings from studies utilizing the 5xFAD and APP/PS1 transgenic mouse models, highlighting the compound's effects on key pathological and behavioral aspects of the disease. While research has demonstrated promising outcomes in these models, a notable gap exists in the literature regarding the evaluation of this compound in the 3xTg-AD mouse model.
Key Findings Across Studied Models
This compound has been shown to exert beneficial effects in both the 5xFAD and APP/PS1 mouse models of Alzheimer's disease, addressing both amyloid pathology and associated behavioral deficits. The primary mechanism of action appears to be linked to the modulation of the cyclic AMP (cAMP) signaling pathway, leading to an increase in Brain-Derived Neurotrophic Factor (BDNF) expression.
Pathological Hallmarks
In the 5xFAD mouse model , which is characterized by aggressive amyloid-beta (Aβ) deposition, this compound treatment has been reported to reduce the overall amyloid burden in the hippocampus and cortex.[1][2] Similarly, studies in the APP/PS1 mouse model have indicated that this compound can decrease amyloid deposition.[2] The quantitative extent of these reductions is a critical area for ongoing research to enable direct comparison of efficacy between models.
Behavioral and Cognitive Outcomes
Behavioral assessments in 5xFAD mice have demonstrated that this compound can normalize anxiety-like behaviors and reduce hyperlocomotion.[1][2] Specifically, in the open field test, treated mice spent a normalized amount of time in the center of the arena.[1] In the novel object recognition test, this compound reduced the increased exploration time observed in the 5xFAD mice.[1][2] In the APP/PS1 model , this compound has been noted to decrease deficits in spatial working memory.[2]
Comparative Data Summary
The following tables provide a structured overview of the reported effects of this compound in the 5xFAD and APP/PS1 mouse models. It is important to note that a direct quantitative comparison is challenging due to variations in experimental designs across studies. Data for the 3xTg-AD model is currently unavailable in the published literature.
Table 1: Effects of this compound on Pathological Markers
| Mouse Model | Key Pathological Feature | Effect of this compound | Quantitative Data |
| 5xFAD | Amyloid-β Plaque Burden | Reduced in hippocampus and cortex[1][2] | Specific percentage reduction not consistently reported. |
| APP/PS1 | Amyloid-β Deposition | Decreased[2] | Quantitative details not specified in available literature. |
| 3xTg-AD | Amyloid-β and Tau Pathology | No data available | - |
Table 2: Effects of this compound on Behavioral and Cognitive Outcomes
| Mouse Model | Behavioral/Cognitive Test | Effect of this compound | Quantitative Data |
| 5xFAD | Open Field Test | Normalized anxiety-like behavior and reduced hyperlocomotion[1] | Specifics on time in center and total distance traveled require further data extraction. |
| Novel Object Recognition | Reduced excessive exploration time[1][2] | Discrimination index and interaction times not detailed in abstracts. | |
| APP/PS1 | Spatial Working Memory | Decreased deficits[2] | Specific test and quantitative outcomes not specified. |
| 3xTg-AD | Various cognitive tasks | No data available | - |
Experimental Methodologies
The following sections detail the typical experimental protocols used in the studies assessing this compound's effects in Alzheimer's disease mouse models.
Animal Models and Drug Administration
-
5xFAD Transgenic Mice: These mice overexpress human amyloid precursor protein (APP) and presenilin 1 (PSEN1) with a total of five familial Alzheimer's disease mutations, leading to rapid and aggressive Aβ plaque deposition.
-
APP/PS1 Transgenic Mice: This model also co-expresses mutant human APP and PSEN1, resulting in significant Aβ plaque development with age.
-
This compound Administration: The precise dosage and route of administration of this compound are crucial parameters that require detailed reporting in primary studies to allow for accurate interpretation and replication.
Behavioral Assays
-
Open Field Test: This test is used to assess locomotor activity and anxiety-like behavior. Mice are placed in an open, novel arena, and their movement patterns, including total distance traveled and time spent in the center versus the periphery, are recorded and analyzed.
-
Novel Object Recognition Test: This assay evaluates recognition memory. During a familiarization phase, mice are exposed to two identical objects. After a retention interval, one of the objects is replaced with a novel one. The time spent exploring the novel object compared to the familiar one is measured to calculate a discrimination index.
-
Spatial Memory Tasks (e.g., Morris Water Maze, Y-maze): These tasks assess spatial learning and memory. In the Morris water maze, mice learn to find a hidden platform in a pool of water using spatial cues. In the Y-maze, spontaneous alternation between the arms is used as a measure of spatial working memory.
Histological and Biochemical Analyses
-
Immunohistochemistry for Aβ Plaques: Brain sections are stained with specific antibodies against Aβ to visualize and quantify the size and number of amyloid plaques in different brain regions, such as the hippocampus and cortex.
-
ELISA for Aβ Levels: Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of soluble and insoluble Aβ40 and Aβ42 peptides in brain homogenates.
-
Western Blot for Protein Expression: This technique is employed to measure the levels of key proteins involved in Alzheimer's pathology and the signaling pathways affected by this compound, such as BDNF and components of the cAMP pathway.
Signaling Pathway and Experimental Workflow
The proposed mechanism of action for this compound involves the potentiation of the cAMP/BDNF signaling pathway, which is crucial for neuronal survival, synaptic plasticity, and cognitive function.
Caption: Proposed signaling pathway of this compound in Alzheimer's disease.
The general workflow for evaluating the efficacy of this compound in preclinical Alzheimer's disease models is outlined below.
References
Safety Operating Guide
Navigating the Proper Disposal of Vindeburnol: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are fundamental to ensuring laboratory safety and environmental protection. Vindeburnol, a synthetic derivative of eburnamine-vincamine alkaloids used in research, requires a careful and informed approach to its disposal.[1][2] While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established protocols for the disposal of hazardous research chemicals and alkaloids provide a clear framework for its safe management.
Due to its potential biological activity and observed toxicity at high doses, this compound and any materials contaminated with it must be treated as hazardous chemical waste.[1] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[3][4][5] Adherence to proper disposal protocols is a matter of regulatory compliance and a critical component of a safe laboratory environment.[6][7]
This compound: Summary of Preclinical Toxicity Data
A preclinical study on this compound provides insight into its potential hazards. The following table summarizes the key toxicological findings from a 14-day oral administration study in mice, underscoring the need for cautious handling and disposal.
| Dose Administered (oral, 14 days) | Mortality Rate | Observed Health Effects | Conclusion on Safety Profile |
| 20 mg/kg/day | 0% | Good safety profile noted. | Considered safe at this dose |
| 80 mg/kg/day | 20% | Hepatotoxicity (liver damage) and other signs of acute toxicity. | Toxic at this dose |
| (Data sourced from a preclinical assessment of this compound)[1] |
Based on this data, it is prudent to handle this compound as a toxic substance. The LD₅₀ (the dose lethal to 50% of test animals) is greater than 80 mg/kg for a single oral dose in mice, but the observed mortality and organ damage at this level warrant its classification as hazardous waste.[1]
Step-by-Step Disposal Protocol for this compound
This protocol outlines a clear, sequential guide for the safe segregation, storage, and disposal of this compound waste.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is essential to wear appropriate PPE to minimize exposure risk.
-
Gloves: Use nitrile or other chemical-resistant gloves.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is necessary to protect from potential spills.
Waste Segregation and Containment
Proper segregation at the point of generation is a critical first step in waste management.[6] Never mix incompatible waste streams.[3][8]
-
Solid Waste:
-
Collect pure this compound powder, contaminated personal protective equipment (gloves, etc.), and contaminated lab debris (e.g., paper towels, weigh boats) in a designated, clearly labeled hazardous waste container.[9]
-
This container should be a sturdy, leak-proof pail or drum lined with a clear plastic bag.[10] Do not use biohazard bags.[10]
-
-
Liquid Waste:
-
Sharps Waste:
Labeling
All waste containers must be accurately and clearly labeled to ensure safe handling and proper disposal. Affix a hazardous waste label as soon as the first drop of waste is added.[12] The label must include:
-
The words "Hazardous Waste".[8]
-
The full chemical name: "this compound". Avoid chemical formulas or abbreviations.[8]
-
The specific hazards associated with the waste (e.g., "Toxic").[8]
-
The date when the container first received waste and the date it became full.[8]
-
For mixtures, list all constituents by percentage or volume.[8]
Storage
Store sealed and labeled waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[8][12]
-
The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[7]
-
Ensure containers are kept closed except when adding waste.[3][4]
-
Use secondary containment, such as a plastic bin, for all liquid waste containers to prevent spills.[3][12]
-
Store waste away from incompatible materials, heat sources, and general laboratory traffic.[3][8]
Final Disposal
The final step is to arrange for the removal and disposal of the hazardous waste.
-
Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a waste pickup.[3]
-
Follow all institutional, local, and federal regulations for hazardous waste disposal.[9] Professional hazardous waste vendors are licensed to transport and dispose of chemical waste in an environmentally sound manner.[12]
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found. The procedure described above is based on general best practices for hazardous chemical waste management in a laboratory setting as detailed by multiple safety guidelines.[3][4][5][6][7][8][10][12]
Mandatory Visualization
The following diagram illustrates the general workflow for the proper disposal of this compound from the point of generation to final removal.
Caption: General workflow for the safe disposal of this compound hazardous waste.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound: A natural product-inspired chemical tool for central nervous system drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. vumc.org [vumc.org]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. benchchem.com [benchchem.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. This compound | TargetMol [targetmol.com]
- 12. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
